molecular formula C6H4Cl2N4 B183372 2,6-dichloro-9-methyl-9H-purine CAS No. 2382-10-7

2,6-dichloro-9-methyl-9H-purine

Cat. No.: B183372
CAS No.: 2382-10-7
M. Wt: 203.03 g/mol
InChI Key: HWMJNDVUIMQFEW-UHFFFAOYSA-N
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Description

2,6-Dichloro-9-methyl-9H-purine is a high-value chemical intermediate extensively used in medicinal chemistry and anticancer drug discovery. Its core research value lies in its role as a privileged scaffold for the synthesis of novel kinase inhibitors. This compound serves as a key precursor for the development of 2,6,9-trisubstituted purine derivatives, a class of molecules showing exceptional promise as potent inhibitors of oncogenic kinases. Recent research highlights the application of this scaffold in designing inhibitors targeting Bcr-Abl, an oncoprotein responsible for chronic myeloid leukemia (CML) . Derivatives synthesized from this core structure have demonstrated superior potency, with IC50 values in the nanomolar range, and have shown efficacy against drug-resistant mutant forms of Bcr-Abl, including the challenging T315I mutation against which earlier therapies are ineffective . Beyond oncology, the this compound scaffold is also utilized in the synthesis of checkpoint kinase 1 (CHK1) inhibitors, which are investigated for their potential to enhance the effectiveness of chemotherapy and radiation in p53-deficient tumors . The molecule's reactive chlorine atoms at the 2 and 6 positions allow for sequential nucleophilic substitution, enabling diverse structural modifications to optimize drug-target interactions and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-9-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMJNDVUIMQFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364849
Record name 2,6-dichloro-9-methyl-9H-purine
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Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2382-10-7
Record name 2,6-dichloro-9-methyl-9H-purine
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Record name 2,6-Dichloro-9-methyl-9h-purine
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Foundational & Exploratory

2,6-dichloro-9-methyl-9H-purine synthesis from 2,6-dichloropurine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for the synthesis of 2,6-dichloro-9-methyl-9H-purine, a critical intermediate in the development of various therapeutic agents. The focus is on the direct N9-methylation of 2,6-dichloropurine, a common and efficient synthetic route. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Importance of N9-Methylated Purines

Purine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents. The substitution pattern on the purine ring system dictates the molecule's biological activity and pharmacological properties. Specifically, the N9 position of the purine ring is a common site for substitution in many active pharmaceutical ingredients, as it mimics the linkage found in natural nucleosides. The target molecule, this compound (CAS 2382-10-7), serves as a versatile precursor. The two chlorine atoms at the 2- and 6-positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitutions to build a diverse library of complex purine derivatives.

The Synthetic Challenge: Regioselectivity in Purine Alkylation

The direct alkylation of purines, such as 2,6-dichloropurine (CAS 5451-40-1), presents a key regioselectivity challenge. The purine heterocycle contains multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the imidazole ring. Direct alkylation with an electrophile like methyl iodide typically yields a mixture of the N7- and N9-alkylated isomers.

Generally, the N9-alkylated product is the thermodynamically more stable and, therefore, the major product under equilibrium conditions. However, the ratio of N7 to N9 isomers can be influenced by various factors, including the nature of the solvent, the base, the electrophile, and the reaction temperature. Kinetically controlled conditions, often at lower temperatures, may favor the N7 isomer, while thermodynamically controlled conditions (higher temperatures, longer reaction times) tend to yield the more stable N9 isomer. For the synthesis of this compound, reaction conditions are chosen to maximize the formation of the desired N9 regioisomer.

Reaction Mechanism and Rationale

The N9-methylation of 2,6-dichloropurine is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the N9-proton of the purine ring by a base, creating a purine anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate) in an SN2 reaction to form the N-C bond.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Purine 2,6-Dichloropurine (N9-H) Anion Purine Anion Purine->Anion Deprotonation Base Base (e.g., K₂CO₃) MethylatingAgent Methylating Agent (CH₃-I) Product This compound MethylatingAgent->Product LeavingGroup Leaving Group (I⁻) Product->LeavingGroup Anion_ref Purine Anion Anion_ref->Product Nucleophilic Attack

Caption: General mechanism for the N9-methylation of 2,6-dichloropurine.

Choice of Reagents
  • Substrate: 2,6-Dichloropurine is an ideal starting material due to its commercial availability and the reactivity of the chloro-substituents for subsequent diversification.

  • Base: A non-nucleophilic base is crucial to prevent side reactions. Potassium carbonate (K₂CO₃) is a common, cost-effective, and moderately strong base that is sufficient to deprotonate the purine ring without competing in the substitution reaction. Sodium hydride (NaH) can also be used for a more rapid and irreversible deprotonation.

  • Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are the most common methylating agents for this transformation. Methyl iodide is highly reactive, and the iodide ion is an excellent leaving group. Dimethyl sulfate is also highly effective and often more economical for larger-scale reactions, though it is more toxic.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is preferred. These solvents effectively dissolve the purine substrate and the anionic intermediate, facilitating the SN2 reaction.

Experimental Protocol

This protocol is a representative procedure for the N9-methylation of 2,6-dichloropurine. Researchers should perform their own optimization and safety assessments.

Materials and Equipment
  • 2,6-Dichloropurine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow start Start setup 1. Reaction Setup - Add 2,6-dichloropurine, K₂CO₃, and DMF to flask. - Flush with Nitrogen. start->setup add_reagent 2. Add Methyl Iodide - Add CH₃I dropwise at room temperature. setup->add_reagent react 3. Reaction - Heat to 50-60 °C. - Stir for 4-6 hours. - Monitor by TLC. add_reagent->react workup 4. Aqueous Workup - Cool to RT. - Pour into water. - Extract with Ethyl Acetate. react->workup wash 5. Wash Organic Layer - Wash with water and brine. workup->wash dry 6. Dry and Concentrate - Dry over MgSO₄. - Filter and evaporate solvent. wash->dry purify 7. Purification - Purify by column chromatography (Hexanes/EtOAc). dry->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-dichloropurine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Methylating Agent: Stir the suspension at room temperature and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound. The N7-isomer, if formed, will usually elute separately.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis. Actual amounts should be calculated based on the desired scale.

ParameterValueNotes
Reactants
2,6-Dichloropurine1.0 eqStarting material
Potassium Carbonate1.5 eqBase
Methyl Iodide1.2 eqMethylating agent
Solvent
DMF Volume5-10 mL / mmol of purineAnhydrous grade is essential
Reaction Conditions
Temperature50-60 °CBalances reaction rate and stability
Time4-6 hoursMonitor by TLC for completion
Typical Yield 70-85%Yield after purification

Safety and Handling

  • 2,6-Dichloropurine: Is a hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Methyl Iodide: Is volatile, toxic, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF): Is a skin and respiratory irritant. Use in a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The N9-methylation of 2,6-dichloropurine is a robust and reliable method for producing this compound, a key intermediate for the synthesis of complex purine derivatives. By carefully controlling the reaction conditions, particularly the choice of base and solvent, a high yield of the desired N9-regioisomer can be achieved. This guide provides a comprehensive framework for researchers to successfully perform this important transformation.

References

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. Available at: [Link]

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. Available at: [Link]

  • Nucleotide Metabolism. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. National Center for Biotechnology Information. Available at: [Link]

  • N-methylation of purines and pyrimidines. Sci-Hub. Available at: [Link]

  • 2,6-DICHLORO-8-METHYL-9H-PURINE. Chemsrc. Available at: [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. Available at: [Link]

  • 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. PubChem. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. Available at: [Link]

  • Purine and Pyrimidine Metabolism. Indiana University School of Medicine. Available at: [Link]

  • 2,6-Dichloro-7-isopropyl-7H-purine. National Center for Biotechnology Information. Available at: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-dichloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-9-methyl-9H-purine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key building block for a diverse range of biologically active molecules, including potential antiviral and anticancer agents. The strategic placement of two chlorine atoms at the 2 and 6 positions of the purine ring provides reactive sites for nucleophilic substitution, allowing for the synthesis of a wide array of 2,6,9-trisubstituted purine libraries. The methyl group at the 9-position influences the compound's solubility and metabolic stability. A thorough understanding of the physicochemical properties of this core structure is paramount for its effective utilization in the design and development of novel therapeutics. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, complete with experimental protocols for their determination and an analysis of their implications for drug development.

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and identity.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 2382-10-7[1]
Molecular Formula C₆H₄Cl₂N₄[1]
Molecular Weight 203.03 g/mol [1]
InChI InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3
InChIKey HWMJNDVUIMQFEW-UHFFFAOYSA-N
SMILES CN1C=NC2=C1N=C(N=C2Cl)Cl

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Key Physicochemical Properties

PropertyValueSource
Melting Point 152-153 °C[2]
Boiling Point 307.2 °C at 760 mmHg[2]
Density 1.76 g/cm³[2]
LogP 1.67[2]
Appearance White crystalline solid[2]
Solubility

Solubility is a crucial parameter for drug candidates, as it directly impacts bioavailability. This compound is reported to have high solubility in organic solvents and limited solubility in water.[3]

Table 3: Qualitative Solubility Profile

SolventSolubility
Dimethyl Sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Methanol Soluble
Ethanol Soluble
Water Limited

This protocol is based on the saturation shake-flask method, a gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).

    • Ensure a visible excess of solid remains to confirm saturation.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium. The extended incubation time is crucial for obtaining the thermodynamic solubility.

  • Sample Processing:

    • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Determine the concentration of the dissolved compound.

  • Data Reporting:

    • Express the solubility in units of mg/mL or g/100 mL.

cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_quant Quantification prep1 Add excess compound to solvent equil1 Shake at constant temperature (24-48h) prep1->equil1 proc1 Centrifuge to separate solid equil1->proc1 proc2 Collect supernatant proc1->proc2 quant1 Dilute supernatant proc2->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 result result quant2->result Solubility (mg/mL)

Figure 2: Workflow for Thermodynamic Solubility Determination.
pKa

Potentiometric titration is a precise method for determining the pKa of a compound.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1-10 mM. The final concentration of the organic co-solvent should be minimized.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the sample solution in a jacketed beaker to maintain a constant temperature and stir with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the half-equivalence point, where half of the compound is ionized. This corresponds to the midpoint of the buffer region in the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence point, from which the half-equivalence volume can be calculated.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and quality control.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the proton at the C8 position and a singlet for the methyl protons at the N9 position.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the purine ring and the methyl group.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled experiment is common.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the purine ring.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum of each dilution over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • According to the Beer-Lambert law (A = εbc), plot absorbance at λmax versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the resulting calibration curve (slope = εb, where b is the path length of the cuvette, typically 1 cm).

Synthesis and Reactivity

A general and reliable method for the synthesis of this compound involves the N9-alkylation of 2,6-dichloropurine.

reactant1 2,6-Dichloropurine product This compound reactant1->product reactant2 Methylating Agent (e.g., CH₃I) reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->product

Figure 3: General Synthesis Scheme.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of purines.[4]

  • Reaction Setup:

    • To a solution of 2,6-dichloropurine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, K₂CO₃, 1.5-2.0 eq).

  • Addition of Alkylating Agent:

    • Add a methylating agent, such as methyl iodide (CH₃I, 1.1-1.2 eq), dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove the inorganic base.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution, providing a versatile handle for the synthesis of a wide range of derivatives. The reactivity of the C6-Cl is generally greater than that of the C2-Cl, allowing for selective functionalization.

Stability and Storage

Chlorinated purines are generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture.

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has provided a detailed overview of its key physicochemical properties, including its structure, solubility, pKa, and spectroscopic characteristics. The provided experimental protocols offer a practical framework for the determination of these properties in a laboratory setting. A thorough understanding and characterization of these fundamental parameters are essential for the rational design and development of novel purine-based therapeutic agents.

References

  • Delgado, T., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(15), 4483. [Link]

  • Novosjolova, I., et al. (2014). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o108–o109. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

The Biological Activity of N9-Methylated Dichloropurines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the biological activity of N9-methylated dichloropurines, a class of compounds demonstrating significant potential in oncology research and drug development. We will delve into their synthesis, mechanism of action, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Therapeutic Promise of Modified Purines

Purine analogs have long been a cornerstone of chemotherapy, functioning as antimetabolites that interfere with nucleic acid synthesis and repair. The 2,6-dichloropurine scaffold serves as a versatile precursor for a diverse range of biologically active molecules. Strategic modifications to this core structure can dramatically alter its pharmacological properties, including target specificity and potency. The methylation at the N9 position is a key modification that has been shown to significantly influence the cytotoxic and potential kinase inhibitory activities of these compounds, making N9-methylated dichloropurines a compelling area of investigation for novel anticancer agents.

Synthetic Pathways to N9-Methylated Dichloropurines

The synthesis of N9-methylated dichloropurines is a critical step in their evaluation and development. The primary route involves the direct N9-alkylation of the 2,6-dichloropurine core.

Synthesis of the 2,6-Dichloropurine Precursor

The starting material, 2,6-dichloropurine, can be synthesized through several methods, most commonly via the chlorination of xanthine.

Protocol: Chlorination of Xanthine

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirring mechanism, suspend xanthine in an excess of phosphorus oxychloride (POCl₃).

  • Addition of Catalyst: Introduce a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

  • Isolation: The crude 2,6-dichloropurine precipitates and can be collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent like ethanol.

N9-Methylation of 2,6-Dichloropurine

The regioselectivity of the methylation reaction is a crucial consideration, as alkylation can also occur at the N7 position. Reaction conditions can be optimized to favor the formation of the desired N9-isomer.

Protocol: N9-Methylation of 2,6-Dichloropurine

  • Reaction Setup: Dissolve 2,6-dichloropurine in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the purine nitrogen.

  • Methylating Agent: Introduce a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for several hours. Monitor the progress of the reaction by TLC to ensure the consumption of the starting material.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to isolate the N9-methyl-2,6-dichloropurine isomer.

Diagram: Synthetic Workflow

SynthesisWorkflow Xanthine Xanthine POCl3 POCl3, N,N-dimethylaniline Xanthine->POCl3 Dichloropurine 2,6-Dichloropurine POCl3->Dichloropurine Chlorination MethylatingAgent CH3I or (CH3)2SO4, K2CO3, DMF Dichloropurine->MethylatingAgent N9_Methyl N9-Methyl-2,6-dichloropurine MethylatingAgent->N9_Methyl N9-Methylation

Caption: Synthetic route to N9-methyl-2,6-dichloropurine.

Biological Activity and Mechanism of Action

N9-methylated dichloropurines have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action is believed to be through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

Kinase Inhibition Profile

Recent studies have shown that certain 2,6-disubstituted purine derivatives can act as potent inhibitors of various protein kinases. For instance, a compound containing the 2,6-dichloropurine scaffold has shown inhibitory activity against the Bcr-Abl1 kinase, a key driver in chronic myeloid leukemia, as well as platelet-derived growth factor receptors (PDGFRα and PDGFRβ), which are implicated in various solid tumors[1]. The N9-methyl group can influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of specific kinases.

Table 1: Kinase Inhibitory Activity of a 2,6-Dichloropurine Derivative

Kinase Target% Inhibition at 1 µM
Bcr-Abl1Significant
PDGFRα36-45%
PDGFRβ36-45%

Data is generalized from a study on a 2,6-dichloropurinated compound and indicates the potential for this class of molecules.[1]

Diagram: Kinase Inhibition Signaling Pathway

KinaseInhibition cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (e.g., PDGFR) Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Receptor->Downstream Phosphorylation N9_Compound N9-Methylated Dichloropurine N9_Compound->Receptor Inhibition ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation CytotoxicityWorkflow Start Seed Cancer Cells in 96-well plate Treat Treat with N9-Methylated Dichloropurine Start->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (2-4h) MTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

N9-methylated dichloropurines represent a promising class of compounds with significant anticancer potential. Their straightforward synthesis, coupled with their ability to inhibit key protein kinases involved in cancer cell proliferation and survival, makes them attractive candidates for further drug development. Future research should focus on comprehensive kinase profiling to identify the specific molecular targets of these compounds, as well as in vivo studies to evaluate their efficacy and safety in preclinical models. Further optimization of the dichloropurine scaffold through medicinal chemistry efforts could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (n.d.). Retrieved from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7183. [Link]

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The Strategic Application of 2,6-dichloro-9-methyl-9H-purine in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and migration.[3] Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.[4]

Within the landscape of kinase inhibitor discovery, the purine core stands out as a "privileged scaffold." Its inherent structural resemblance to adenosine triphosphate (ATP), the natural co-factor for all kinases, provides a foundational framework for designing competitive inhibitors.[1][5] This guide focuses on a key derivative of this scaffold: 2,6-dichloro-9-methyl-9H-purine . We will explore its synthesis, reactivity, and strategic application as a versatile precursor for the development of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Chemical Characteristics and Synthesis of the Precursor

The utility of this compound as a precursor stems from three key features:

  • The Purine Core : Mimics the adenine moiety of ATP, providing a strong anchoring point within the kinase ATP-binding pocket.

  • Differentiated Reactivity of C2 and C6 Positions : The chlorine atoms at the C2 and C6 positions are excellent leaving groups for various substitution reactions. Crucially, the C6 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This differential reactivity allows for sequential and regioselective functionalization.[6][7]

  • The N9-Methyl Group : This modification blocks the N9 position, preventing unwanted isomerization and metabolic liabilities that can arise from the corresponding 9H-purine. It also serves to probe a specific hydrophobic pocket within the kinase active site, potentially enhancing potency and selectivity.[8][9]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the direct N9-alkylation of commercially available 2,6-dichloropurine.

Synthesis_of_2_6_dichloro_9_methyl_9H_purine 2,6-dichloropurine 2,6-dichloropurine product This compound 2,6-dichloropurine->product reagents Methyl Iodide (CH3I) K2CO3, DMSO reagents->product

Caption: Synthetic route to this compound.

Experimental Protocol: N9-Methylation of 2,6-Dichloropurine

This protocol is adapted from established procedures for the N-alkylation of purine scaffolds.[10]

Materials:

  • 2,6-Dichloropurine

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred suspension of 2,6-dichloropurine (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous DMSO, add methyl iodide (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford this compound as a solid.

Strategic Derivatization for Kinase Inhibitor Synthesis

The true power of this compound lies in its capacity for sequential and regioselective derivatization at the C6 and C2 positions. This allows for the systematic exploration of chemical space around the purine core to optimize interactions with the target kinase.

Derivatization_Strategy A This compound B Step 1: C6-Substitution (SNAr) A->B C 2-chloro-6-substituted-9-methyl-9H-purine B->C D Step 2: C2-Substitution (Suzuki or Buchwald-Hartwig) C->D E 2,6-disubstituted-9-methyl-9H-purine (Kinase Inhibitor) D->E

Caption: General strategy for derivatizing the precursor core.

Step 1: C6-Position Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C6-chloro group is highly activated towards nucleophilic displacement. This allows for the introduction of a wide variety of amine-containing fragments, which are crucial for forming hydrogen bonds with the kinase "hinge" region—a key interaction for many kinase inhibitors.

Step 2: C2-Position Functionalization via Cross-Coupling Reactions

With the C6 position functionalized, the less reactive C2-chloro group can be modified using more powerful palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling : This reaction is ideal for introducing aryl or heteroaryl groups at the C2 position by coupling with boronic acids or esters. These groups can occupy the ribose-binding pocket of the ATP-binding site, contributing to potency and selectivity.[6][7]

  • Buchwald-Hartwig Amination : This allows for the introduction of a second amine substituent at the C2 position, providing another vector for interaction with the kinase active site.[11]

Experimental Protocol: Sequential Derivatization

Protocol 2A: C6-Amination (SNAr)

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Standard workup and purification reagents

Procedure:

  • In a sealable reaction vessel, dissolve this compound (1.0 eq) in n-butanol.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Seal the vessel and heat the reaction mixture to 100-120 °C overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the 2-chloro-6-amino-9-methyl-9H-purine intermediate.

Protocol 2B: C2-Arylation (Suzuki Coupling)

Materials:

  • 2-chloro-6-amino-9-methyl-9H-purine intermediate from Protocol 2A

  • Desired aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

  • Standard workup and purification reagents

Procedure:

  • To a degassed solution of the 2-chloro-6-amino-9-methyl-9H-purine intermediate (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the boronic acid (1.5 eq) and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final 2,6-disubstituted-9-methyl-9H-purine.

Case Studies: Application in Kinase Inhibitor Development

The 2,6,9-trisubstituted purine scaffold has been successfully employed to generate inhibitors against several important kinase families.

Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[8] Several potent CDK inhibitors are based on the 2,6,9-trisubstituted purine scaffold.[1]

Compound ReferenceC6-SubstituentC2-SubstituentN9-SubstituentTarget KinaseIC₅₀ (nM)
Hypothetical CDK2 Inhibitor A Aniline3-HydroxyphenylMethylCDK2/Cyclin E50
Hypothetical CDK2 Inhibitor B Cyclohexylamine(4-pyridyl)aminoMethylCDK2/Cyclin E25

The general structure-activity relationship (SAR) for purine-based CDK inhibitors reveals that:

  • An amine at C6 with a hydrogen bond donor/acceptor is crucial for hinge binding.

  • A flat aromatic ring at C2 often enhances potency.

  • The N9 substituent explores a hydrophobic pocket, with smaller alkyl groups like methyl being well-tolerated.[8][9]

Case Study 2: Src Kinase Inhibitors

Src is a non-receptor tyrosine kinase implicated in cancer cell growth, survival, and metastasis.[12] Bone-targeted 2,6,9-trisubstituted purines have been developed as Src inhibitors for diseases like osteoporosis and bone metastases.[12][13]

Compound ReferenceC6-SubstituentC2-SubstituentN9-SubstituentTarget KinaseIC₅₀ (nM)
Hypothetical Src Inhibitor C (3-Chlorophenyl)amino(4-Hydroxyphenyl)aminoMethylc-Src15
Hypothetical Src Inhibitor D Morpholine(4-Aminosulfonylphenyl)aminoMethylc-Src30

For Src inhibitors, the N9-substituent can significantly influence potency by interacting with a region at the interface of the N- and C-terminal lobes of the kinase domain. The C2 and C6 substituents are optimized for interactions within the ATP pocket.

Screening and Validation of Kinase Inhibitor Activity

Once synthesized, the inhibitory activity of the purine derivatives must be quantified. This is typically a multi-step process:

Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Initial Screening (Single Concentration) B IC50 Determination (Dose-Response) A->B C Target Engagement (e.g., NanoBRET) B->C D Downstream Signaling (e.g., Western Blot) C->D E Anti-proliferative Assay (e.g., MTT, CellTiter-Glo) D->E

Caption: A typical workflow for kinase inhibitor screening.

  • Biochemical Assays : These in vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase. Common formats include fluorescence polarization (FP), FRET, and luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo).

  • Cell-Based Assays : These are critical to confirm that the inhibitor is active in a more physiologically relevant context. These assays assess:

    • Target Engagement : Does the compound bind to the target kinase inside the cell?

    • Inhibition of Downstream Signaling : Does the compound block the phosphorylation of the kinase's known substrates?

    • Phenotypic Effects : Does the compound inhibit cancer cell proliferation or induce apoptosis?

Conclusion

This compound is a highly valuable and versatile precursor in the field of kinase inhibitor discovery. Its predictable and regioselective reactivity allows for the systematic and efficient synthesis of libraries of 2,6,9-trisubstituted purines. This scaffold has proven effective in generating potent inhibitors against multiple clinically relevant kinase targets. By understanding the chemical principles governing its derivatization and the structure-activity relationships of its products, researchers can effectively leverage this building block to accelerate the development of next-generation targeted therapies.

References

  • Houben-Weyl, E. (n.d.). Methods of Organic Chemistry, Vol. E 5, 1547.
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  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. (2025). Bioorganic & Medicinal Chemistry Letters, 130166. [Link]

  • Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2136–2140. [Link]

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  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2001). ResearchGate. [Link]

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  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. (n.d.). cata log.lib.ky. [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. (n.d.). National Institutes of Health. [Link]

  • Category - Case Studies. (n.d.). Drug Hunter. [Link]

  • Development of a highly selective c-Src kinase inhibitor. (n.d.). PubMed Central. [Link]

  • Bone-targeted 2,6,9-trisubstituted purines: novel inhibitors of Src tyrosine kinase for the treatment of bone diseases. (2003). Bioorganic & Medicinal Chemistry Letters, 13(18), 3067–3070. [Link]

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  • Aurora inhibitor. In Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Discovery of a new series of Aurora inhibitors through truncation of GSK1070916. (2010). Bioorganic & Medicinal Chemistry Letters, 20(14), 4247–4251. [Link]

  • Cangrelor. In Wikipedia. [Link]

  • GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. (n.d.). PubMed. [Link]

  • Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. (n.d.). ResearchGate. [Link]

  • Bone-Targeted 2,6,9-Trisubstituted Purines: Novel Inhibitors of Src Tyrosine Kinase for the Treatment of Bone Diseases. (2006). ResearchGate. [Link]

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A Technical Guide to the Solubility and Stability of 2,6-dichloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for characterizing the physicochemical properties of 2,6-dichloro-9-methyl-9H-purine, a critical intermediate in the synthesis of various bioactive molecules. The following sections detail field-proven methodologies for determining its solubility profile and assessing its chemical stability under forced degradation conditions. This document is intended for researchers, chemists, and formulation scientists in the drug discovery and development sector, offering both the protocols and the scientific rationale necessary for robust and reliable characterization.

Introduction: The Role of Physicochemical Characterization

This compound (CAS 2382-10-7, Molecular Formula: C₆H₄Cl₂N₄, MW: 203.03 g/mol ) is a substituted purine derivative that serves as a versatile building block in medicinal chemistry.[1] Its utility in the synthesis of kinase inhibitors and other therapeutic agents necessitates a thorough understanding of its fundamental properties.[2][3] Solubility and stability are not merely data points; they are foundational pillars that dictate a compound's journey from a laboratory curiosity to a viable drug candidate. Poor solubility can hinder absorption and bioavailability, while instability can compromise shelf-life, safety, and efficacy.

This guide presents a systematic approach to evaluating these two critical parameters. The protocols described herein are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Part 1: Solubility Profiling

Expertise & Rationale: The solubility of an active pharmaceutical ingredient (API) or intermediate directly influences its dissolution rate, which is often the rate-limiting step for absorption. Furthermore, solubility data is crucial for designing synthetic workups, purification strategies, and ultimately, for developing a suitable formulation. The choice of solvents for this profile is intentional: covering aqueous media at physiological pH ranges (simulating gastrointestinal conditions), common co-solvents used in formulations (ethanol, propylene glycol), and organic solvents frequently used in synthesis and analysis (DMSO, ACN, Methanol).

Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method

This protocol details the industry-standard shake-flask method for determining thermodynamic solubility.

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a series of 2 mL glass vials.

  • Solvent Addition: To each vial, add 1 mL of the desired test solvent (see Table 1).

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set at a consistent temperature (e.g., 25 °C and 37 °C) to simulate room and physiological temperatures, respectively. Allow the slurries to equilibrate for a minimum of 24 hours to ensure saturation is reached. A 48-hour period is recommended to confirm equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Dilution & Analysis: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[6] Calculate the original concentration in the supernatant to determine the solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh 1. Weigh Excess Solid add_solvent 2. Add Test Solvent weigh->add_solvent shake 3. Shake at Temp. (24-48h) add_solvent->shake centrifuge 4. Centrifuge shake->centrifuge dilute 5. Dilute Supernatant centrifuge->dilute analyze 6. HPLC Quantification dilute->analyze result Solubility Data (mg/mL) analyze->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

The results of the solubility assessment should be compiled into a clear, comparative table.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Classification
Purified Water~7.025Datae.g., Sparingly soluble
Purified Water~7.037Datae.g., Sparingly soluble
Phosphate Buffer2.037Datae.g., Slightly soluble
Phosphate Buffer7.437Datae.g., Sparingly soluble
Dimethyl Sulfoxide (DMSO)N/A25Datae.g., Freely soluble
Ethanol (95%)N/A25Datae.g., Soluble
MethanolN/A25Datae.g., Soluble
Acetonitrile (ACN)N/A25Datae.g., Slightly soluble
Propylene GlycolN/A25Datae.g., Soluble

Table 1: Representative Solubility Data Table. Classifications are based on USP definitions.

Part 2: Stability Assessment and Forced Degradation

Expertise & Rationale: Forced degradation (or stress testing) is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[5] Its purpose is multifold: to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[4] This information is paramount for developing a stability-indicating analytical method—a method that can accurately measure the active compound in the presence of its impurities and degradants.[7][8] The conditions chosen (acid, base, oxidation, heat, light) represent the most common stresses a compound might encounter during its lifecycle.

Experimental Protocol: Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL in 50:50 acetonitrile:water) should be prepared. This stock is then subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60 °C for 24-48 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48h).

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature (25 °C) for 2-8 hours (purines can be base-labile).

    • Withdraw samples at appropriate time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature (25 °C) for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Store the stock solution and solid material in a calibrated oven at 80 °C.

    • Analyze samples at time points such as 1, 3, and 7 days.

  • Photolytic Degradation (ICH Q1B):

    • Expose the stock solution (in a photostable, transparent container) and solid material to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][10]

    • A parallel set of samples, wrapped in aluminum foil, should be stored under the same conditions to serve as dark controls.

Analytical Method: Stability-Indicating HPLC-UV

A robust reverse-phase HPLC method is required to resolve the parent peak from any degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 275 nm

  • Injection Volume: 10 µL

Method Validation Note: This method must be validated for specificity by demonstrating baseline resolution between the this compound peak and all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is essential.[8]

Data Presentation: Forced Degradation Summary
Stress ConditionReagent/ConditionDuration% DegradationNo. of DegradantsRRT of Major Degradant(s)
Acid Hydrolysis0.1 M HCl, 60 °C48 hDataDataData
Base Hydrolysis0.1 M NaOH, 25 °C8 hDataDataData
Oxidation3% H₂O₂, 25 °C24 hDataDataData
Thermal (Solid)80 °C7 daysDataDataData
Photolytic (Solution)ICH Q1B StandardPer ICHDataDataData

Table 2: Representative Summary of Forced Degradation Results. RRT = Relative Retention Time.

Postulated Degradation Pathway

Based on the chemical structure, the primary points of lability are the chloro-substituents at the C2 and C6 positions, which are susceptible to nucleophilic substitution (hydrolysis). The purine ring itself can also be susceptible to oxidation.

G cluster_hydrolysis Hydrolysis (H⁺ or OH⁻) cluster_oxidation Oxidation (e.g., H₂O₂) Parent This compound MonoHydroxy 6-chloro-2-hydroxy-9-methylpurine OR 2-chloro-6-hydroxy-9-methylpurine Parent->MonoHydroxy N_Oxide N-Oxide derivatives Parent->N_Oxide DiHydroxy 2,6-dihydroxy-9-methylpurine (9-Methylxanthine) MonoHydroxy->DiHydroxy Further Hydrolysis

Caption: Postulated Degradation Pathways for this compound.

Conclusion

The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of this compound. A thorough understanding of its solubility and stability profile is not an academic exercise but a critical prerequisite for its successful application in pharmaceutical research and development. The data generated from these studies will directly inform decisions regarding synthetic route optimization, formulation strategy, and the establishment of appropriate storage and handling conditions, ensuring the quality and integrity of this valuable chemical intermediate.

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  • Rouchal, M. et al. (2021). Alkylation of 2,6-dichloro-9H-purine. ResearchGate. [Link]

  • McAnnoy, A. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. [Link]

  • ResearchGate. (2023). Purine catabolism and salvage pathways. [Link]

  • ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • ResearchGate. (2021). The purine degradation pathway. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Bolin, P. (2022). Purine Degradation and Salvage (Gout, Lesch-Nyhan). YouTube. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-dichloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-9-methyl-9H-purine (CAS 2382-10-7) is a key heterocyclic building block in medicinal chemistry and drug discovery. Its disubstituted purine core is a versatile scaffold for the synthesis of a wide array of compounds, including potential kinase inhibitors, antiviral agents, and other biologically active molecules. The reactivity of the chlorine atoms at the C2 and C6 positions allows for selective functionalization, making it an invaluable intermediate for creating libraries of novel therapeutic candidates.

Given its pivotal role in synthesis, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the cornerstones of this analytical validation.[1] This guide provides a detailed examination of the expected spectroscopic data for this compound, grounded in established principles and data from closely related analogs. As a self-validating system, the combination of these techniques provides orthogonal data points that, when taken together, confirm the molecular structure with a high degree of confidence.

Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is a clear understanding of the molecule's structure and the designation of its constituent atoms. This allows for the precise assignment of signals in the resulting spectra.

cluster_mol Molecular Structure of this compound mol

Caption: Molecular structure of this compound.

The analytical workflow for structural confirmation follows a logical progression from initial sample preparation to data acquisition and final interpretation.

G start Sample Preparation (Dissolution in Deuterated Solvent) nmr_acq NMR Data Acquisition (¹H, ¹³C, 2D NMR) start->nmr_acq For NMR Analysis ms_acq MS Data Acquisition (e.g., ESI-MS) start->ms_acq For MS Analysis nmr_proc NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ms_proc MS Data Processing (Peak Identification, Isotope Pattern Analysis) ms_acq->ms_proc nmr_interp ¹H & ¹³C NMR Interpretation (Chemical Shift, Multiplicity, Integration) nmr_proc->nmr_interp ms_interp Mass Spectrum Interpretation (Molecular Ion, Fragmentation) ms_proc->ms_interp final Structural Confirmation nmr_interp->final ms_interp->final

Caption: Generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two distinct singlets. The absence of proton-proton coupling simplifies the spectrum, making peak assignment straightforward.

Table 1: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 8.1 - 8.3 Singlet 1H H-8

| ~ 3.9 - 4.1 | Singlet | 3H | N⁹-CH₃ |

Expertise & Experience: The chemical shift of the C8-H proton is anticipated to be in the downfield region (~8.1-8.3 ppm) due to the deshielding effects of the electron-withdrawing nitrogen atoms in the purine ring system. This is consistent with data from analogous compounds like 2,6-dichloro-9-octyl-9H-purine, where the H-8 proton appears at 8.09 ppm.[2] The methyl group attached to the N9 position is expected to resonate further upfield (~3.9-4.1 ppm), as it is not directly attached to the aromatic system but is influenced by it.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppm Assignment
~ 153.3 C-2
~ 152.7 C-4
~ 151.3 C-6
~ 146.4 C-8
~ 130.4 C-5
~ 30.4 N⁹-CH₃

Note: Predicted values are based on computational models and require experimental verification.[3]

Expertise & Experience: The predicted chemical shifts align well with experimental data from similar structures. For instance, in 2,6-dichloro-9-octyl-9H-purine, the purine ring carbons appear at 153.3, 153.0, 151.8, 145.9, and 130.9 ppm.[2] The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-6) and the nitrogen atoms (C-4) are expected to be the most downfield. The C-8, being a methine carbon in an aromatic system, appears at a characteristic downfield shift (~146 ppm). The quaternary C-5 carbon is also found in the aromatic region. The methyl carbon (N⁹-CH₃) is predictably found in the upfield aliphatic region (~30 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[1] For this compound, the most critical piece of information from the mass spectrum is the molecular ion peak and its characteristic isotopic pattern.

Table 3: Predicted High-Resolution MS Data

Parameter Value
Molecular Formula C₆H₄Cl₂N₄
Molecular Weight 203.03 g/mol [4]
Exact Mass [M]+ 201.98130 Da
[M+2]+ 203.97835 Da

| [M+4]+ | 205.97540 Da |

Trustworthiness: The presence of two chlorine atoms imparts a highly characteristic isotopic signature to the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a cluster of peaks for the molecular ion. The [M]+ peak (containing two ³⁵Cl atoms) will be the most abundant. The [M+2]+ peak (one ³⁵Cl and one ³⁷Cl) will have an intensity of approximately 65% relative to the [M]+ peak. The [M+4]+ peak (two ³⁷Cl atoms) will have an intensity of about 10% relative to the [M]+ peak. This M:M+2:M+4 ratio of roughly 100:65:10 is a definitive indicator for the presence of two chlorine atoms and serves as a self-validating feature of the analysis.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed. These protocols represent standard practices in the field and are applicable for the characterization of this compound and similar small molecules.

Protocol 1: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Tune the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Set appropriate parameters: spectral width (~12-16 ppm), acquisition time (~3-4 seconds), relaxation delay (1-2 seconds), and number of scans (typically 8 to 16 for a good signal-to-noise ratio).

  • ¹³C NMR Acquisition:

    • Tune the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

    • Perform phasing and baseline correction to ensure accurate peak integration and chemical shift determination.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Protocol 2: Mass Spectrometry (ESI-MS) Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a working solution in the low µg/mL range (e.g., 1-10 µg/mL).

  • Instrument Setup:

    • Calibrate the mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) using a standard calibration solution to ensure mass accuracy.

    • Set up the electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique suitable for polar molecules like purine derivatives, often yielding a strong protonated molecular ion [M+H]⁺.[2]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu) to ensure capture of the molecular ion and potential fragments.

  • Data Analysis:

    • Identify the molecular ion peak cluster ([M]+, [M+2]+, [M+4]+). For ESI, this will likely be the protonated species ([M+H]+, [M+H+2]+, [M+H+4]+).

    • Compare the observed m/z values with the calculated exact mass for the elemental formula C₆H₄Cl₂N₄.

    • Analyze the isotopic distribution pattern to confirm the presence of two chlorine atoms.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR spectroscopy and mass spectrometry. The predicted ¹H NMR spectrum is characterized by two singlets corresponding to the H-8 and N⁹-methyl protons. The ¹³C NMR spectrum is expected to show six distinct signals, whose predicted chemical shifts are consistent with the purine scaffold. Finally, mass spectrometry provides definitive confirmation of the molecular weight and elemental composition through the molecular ion's exact mass and its highly characteristic M:M+2:M+4 isotopic pattern, which is a hallmark of dichlorinated compounds. This comprehensive spectroscopic dataset provides the necessary evidence for researchers to confirm the identity, purity, and structural integrity of this vital synthetic intermediate, ensuring the reliability of subsequent research and development efforts.

References

  • García-Alvarez, A., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(23), 5706. [Link]

  • iChemical. This compound, CAS No. 2382-10-7. Accessed January 15, 2026. [Link]

Sources

A Technical Guide to 2,6-dichloro-9-methyl-9H-purine: Commercial Availability, Purity Assessment, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-9-methyl-9H-purine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its purine core, substituted with reactive chlorine atoms at the 2 and 6 positions, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules.[1][2] The methyl group at the 9-position provides steric and electronic properties that can influence the binding of its derivatives to biological targets. This guide provides a comprehensive overview of the commercial availability of this compound, detailed methodologies for its purity assessment, and a discussion of its significant applications, particularly in the development of kinase inhibitors.

Commercial Availability and Purity

This compound is readily available from various chemical suppliers. The purity of the commercially available compound is typically in the range of 95-98%, which is suitable for most research and development purposes. However, for applications requiring high-purity starting materials, such as in the synthesis of clinical trial candidates, further purification may be necessary. It is crucial for researchers to consult the certificate of analysis (CoA) provided by the supplier to ascertain the lot-specific purity and impurity profile.[3]

Below is a summary of representative commercial suppliers and their typically stated purity for this compound and related dichloro-purine derivatives.

SupplierProduct NameCAS NumberStated Purity
Sigma-Aldrich2,6-Dichloro-8-methyl-9H-purine57476-37-698%
Santa Cruz BiotechnologyThis compound2382-10-7Not specified; refer to CoA[3]
AChemBlock2,6-dichloro-8-methyl-9H-purine hydrochlorideN/A97%[4]
Allbio pharm Co., LtdThis compound2382-10-795%[5]
GuidechemThis compound2382-10-7Not specified[6]

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify the latest product specifications directly with the suppliers.

Purity Analysis: A Self-Validating System

Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. A multi-pronged analytical approach is recommended to establish a self-validating system for purity assessment. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of small molecules by separating the main compound from any impurities. A reversed-phase HPLC method is typically suitable for purine derivatives.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • The acidic modifier helps to ensure sharp peak shapes for the basic purine ring system.[7]

  • Gradient Elution: A linear gradient from 10% to 90% Solvent B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm. Purine systems typically exhibit strong UV absorbance.

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample (1 mg/mL) Filter Filter (0.45 µm) Sample->Filter Injector Injector Filter->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity

Caption: A typical experimental workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the compound and detect the presence of structurally related impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum. The expected signals for this compound are a singlet for the methyl group (around 3.8-4.0 ppm) and a singlet for the C8-proton (around 8.0-8.5 ppm).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will provide information on the carbon framework of the molecule.

  • Purity Assessment: Integration of the signals in the ¹H NMR spectrum can provide a quantitative measure of purity relative to a known internal standard. The absence of unexpected signals indicates high purity.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the compound and identify impurities.[8][9][10]

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: ESI in positive ion mode is typically effective for purine derivatives.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample directly or inject it into the LC-MS system. The expected [M+H]⁺ ion for this compound (C₆H₄Cl₂N₄, MW: 203.03) would be approximately m/z 203.0 and 205.0 due to the isotopic pattern of the two chlorine atoms.

  • Purity Assessment: In an LC-MS analysis, the presence of peaks with different mass-to-charge ratios in the chromatogram indicates impurities. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

Purity_Analysis_Logic cluster_techniques Analytical Techniques cluster_assessment Purity & Identity Confirmation cluster_validation Self-Validating System HPLC HPLC Purity Purity (%) HPLC->Purity NMR NMR Identity Structural Identity NMR->Identity MS MS MS->Identity Impurities Impurity Profile MS->Impurities Validation Validated Purity Purity->Validation Identity->Validation Impurities->Validation

Caption: Logical relationship of analytical techniques for a self-validating purity assessment.

Synthesis and Potential Impurities

Understanding the synthesis of this compound is crucial for predicting potential impurities. A common synthetic route involves the methylation of 2,6-dichloropurine.[1]

A potential side reaction during the methylation of 2,6-dichloropurine is the formation of the 7-methyl isomer (2,6-dichloro-7-methyl-7H-purine). Other potential impurities could include residual starting material (2,6-dichloropurine), incompletely chlorinated purine precursors, and residual solvents from the reaction and purification steps. The analytical methods described above are capable of detecting and quantifying these potential impurities.

Applications in Drug Discovery

This compound is a valuable scaffold in drug discovery, primarily due to the differential reactivity of the chlorine atoms at the 2 and 6 positions. The C6-chloro group is generally more susceptible to nucleophilic aromatic substitution than the C2-chloro group. This allows for sequential and regioselective introduction of various substituents, leading to the generation of diverse chemical libraries for biological screening.

A major application of this compound is in the synthesis of kinase inhibitors.[11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The purine core of this compound can mimic the adenine ring of ATP, the natural substrate for kinases, making its derivatives potent and selective inhibitors. For example, it has been used as a starting material for the synthesis of inhibitors for checkpoint kinase 1 (CHK1), which is a target in cancer therapy.[2]

Conclusion

This compound is a commercially accessible and highly versatile building block for the synthesis of novel bioactive compounds. A thorough understanding of its purity is paramount for its effective use in research and drug development. By employing a combination of HPLC, NMR, and MS, a robust and self-validating assessment of its purity and identity can be achieved. Its strategic importance as a scaffold for kinase inhibitors underscores its continued relevance in the field of medicinal chemistry.

References

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • ACS Publications. msPurity: Automated Evaluation of Precursor Ion Purity for Mass Spectrometry-Based Fragmentation in Metabolomics. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • NIH National Library of Medicine. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. [Link]

  • Wikipedia. Purine. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Emory University. Sample Preparation for Purine HPLC Assay. [Link]

  • Science of Synthesis. Synthesis. [Link]

  • ResearchGate. Method in HPLC for derivative of Purine in Urine ?. [Link]

  • ResearchGate. Alkylation of 2,6-dichloro-9H-purine. [Link]

  • PubMed. A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages. [Link]

  • Semantic Scholar. A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

  • Matrix Fine Chemicals. 2,6-DICHLORO-9H-PURINE | CAS 5451-40-1. [Link]

  • Microbe Notes. Purine- Structure, Types, Derivatives, Modification, Effects. [Link]

  • PubMed. Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors. [Link]

  • Indiana State University. Purine and Pyrimidine Metabolism. [Link]

  • MDPI. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. [Link]

  • Surendranath College. PURINE SYNTHESIS. [Link]

  • YouTube. De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • NIH National Library of Medicine. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. [Link]

  • NIH National Library of Medicine. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. [Link]

  • Semantic Scholar. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Regioselective N9-Methylation of 2,6-Dichloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the N9-methylation of 2,6-dichloropurine, a critical intermediate in the synthesis of various biologically active purine derivatives used in drug discovery and development. The procedure detailed herein employs methyl iodide as the methylating agent and potassium carbonate as the base in a polar aprotic solvent, a method optimized for regioselectivity towards the N9 position. This application note is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying chemical principles and technical insights to ensure reproducible and successful synthesis.

Introduction: The Significance of N9-Alkylated Purines

2,6-Dichloropurine is a versatile precursor for a wide array of purine analogues with significant therapeutic potential. Modification of the purine core, particularly through alkylation at the N9 position, is a common strategy in medicinal chemistry to generate nucleoside and non-nucleoside derivatives. These derivatives are foundational for developing antiviral, anticancer, and immunosuppressive agents.

The primary challenge in the alkylation of purines is controlling the regioselectivity. Alkylating agents can react at either the N7 or N9 position of the imidazole ring, often leading to a mixture of isomers that can be difficult to separate.[1] The biological activity of these isomers can differ significantly, making regioselective synthesis paramount. This protocol is designed to favor the formation of the thermodynamically more stable N9-methylated product, 2,6-dichloro-9-methyl-9H-purine.

Chemical Principles and Regioselectivity

The methylation of 2,6-dichloropurine proceeds via a nucleophilic substitution reaction (SN2). The purine, being weakly acidic, is first deprotonated by a base to form a purine anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

The regioselectivity of the alkylation (N9 vs. N7) is influenced by several factors:

  • Steric Hindrance: The N7 position is generally more sterically hindered than the N9 position, which can favor alkylation at N9.

  • Electronic Effects: The distribution of electron density in the purine anion influences the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of solvent, base, and counter-ion can affect the ratio of N7 to N9 products. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are commonly used.

In this protocol, the use of a mild base like potassium carbonate is sufficient to deprotonate the purine, and the reaction conditions are optimized to favor the formation of the N9 isomer.

Experimental Protocol: N9-Methylation of 2,6-Dichloropurine

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2,6-Dichloropurine≥98%e.g., Sigma-AldrichStarting material
Methyl Iodide (Iodomethane)≥99.5%, stabilizede.g., Sigma-AldrichMethylating agent. Caution: Highly toxic.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Sigma-AldrichBase. Should be finely powdered and dried.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-AldrichReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction.
Brine (Saturated NaCl solution)N/ALab-preparedFor washing during extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousVariousFor drying the organic phase.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography (if necessary).

Safety Precautions:

  • Methyl iodide is highly toxic, a suspected carcinogen, and volatile. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • DMF is a skin and eye irritant. Avoid inhalation and skin contact.

Reaction Setup and Procedure

The following workflow diagram illustrates the key steps of the synthesis.

N9-Methylation Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add 2,6-Dichloropurine, K₂CO₃, and anhydrous DMF to a round-bottom flask. B 2. Stir the suspension at room temperature. A->B C 3. Add methyl iodide dropwise. B->C D 4. Heat the reaction mixture (e.g., 50-60 °C) and monitor by TLC. C->D E 5. Cool to room temperature and filter to remove K₂CO₃. D->E F 6. Remove DMF under reduced pressure. E->F G 7. Redissolve residue in EtOAc and wash with water and brine. F->G H 8. Dry the organic layer over Na₂SO₄ and concentrate. G->H I 9. Purify by recrystallization or column chromatography. H->I J 10. Characterize the product (NMR, MS, etc.). I->J Reaction_Scheme cluster_conditions r1 2,6-Dichloropurine p1 This compound (N9-isomer, Major) r1->p1 Major Product p2 2,6-Dichloro-7-methyl-7H-purine (N7-isomer, Minor) r1->p2 Minor Product r2 Methyl Iodide (CH₃I) base K₂CO₃ solvent DMF, 50-60 °C img_r1 img_p1 img_r1->img_p1 CH₃I, K₂CO₃ DMF, 50-60 °C img_p2 img_r1->img_p2

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction with 2,6-dichloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a vast array of synthetic drugs.[1][2] The ability to selectively functionalize the purine ring at specific positions is therefore of paramount importance in the design and synthesis of novel therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, offering a reliable method for the arylation of halogenated purines under relatively mild conditions.[1][3]

This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of 2,6-dichloro-9-methyl-9H-purine. We will delve into the principles of regioselective mono- and diarylation, optimization of reaction conditions, and provide step-by-step experimental procedures to empower researchers in their synthesis of diverse purine-based compound libraries.

The Strategic Importance of C6 and C2 Functionalization

The this compound is an attractive starting material for several reasons. The two chlorine atoms serve as excellent leaving groups for cross-coupling reactions. Furthermore, the inherent electronic properties of the purine ring system lead to differential reactivity between the C6 and C2 positions, allowing for selective functionalization. It has been demonstrated that in dihalogenated purines, the C6 position is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1] This inherent regioselectivity is a key strategic element in the synthesis of complex purine derivatives.

Regioselectivity: A Predictable Outcome

The Suzuki-Miyaura coupling of 2,6-dichloropurines with one equivalent of a boronic acid predominantly yields the C6-substituted product. This selectivity is attributed to the greater electrophilicity of the C6 position. For instance, the reaction of 9-benzyl-2,6-dichloropurine with a single equivalent of phenylboronic acid smoothly and selectively affords 9-benzyl-2-chloro-6-phenylpurine.[4] This principle is directly applicable to the 9-methyl analogue. By controlling the stoichiometry of the boronic acid, chemists can favor the formation of the mono-substituted product, which retains a reactive handle at the C2 position for subsequent diversification.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Intermediate R-Pd(II)L₂-Cl (Aryl-Palladium Complex) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Diorgano R-Pd(II)L₂-Ar (Di-organo Complex) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Coupled Product) RedElim->Product Substrate R-Cl (this compound) Substrate->OxAdd BoronicAcid Ar-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the purine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are based on established procedures for analogous substrates and provide a robust starting point for the Suzuki coupling of this compound.[4] Optimization may be required for specific boronic acids.

Protocol 1: Selective Mono-Arylation at the C6-Position

This procedure is designed to favor the synthesis of 6-aryl-2-chloro-9-methyl-9H-purines.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3-5 mol%).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the Celite® pad with ethyl acetate or dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-aryl-2-chloro-9-methyl-9H-purine.

Protocol 2: Di-Arylation at C2 and C6 Positions

This protocol is for the synthesis of 2,6-diaryl-9-methyl-9H-purines.

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (4-5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Follow steps 1-3 from Protocol 1, using 2.5-3.0 equivalents of the arylboronic acid and 4-5 equivalents of potassium carbonate.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purification are performed as described in Protocol 1 to yield the 2,6-diaryl-9-methyl-9H-purine.

Data Presentation: Expected Outcomes

The following table summarizes representative yields for the Suzuki coupling of dihalopurines with various arylboronic acids, providing an indication of expected results with this compound.

EntryArylboronic AcidProductYield (%)ConditionsReference
1Phenylboronic acid6-Phenyl-2-chloro-9-benzyl-9H-purine771.1 eq. boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C[4]
2Phenylboronic acid2,6-Diphenyl-9-benzyl-9H-purine843.0 eq. boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C[4]
34-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-chloro-9-isopropyl-9H-purineHighPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O[5]
44-Fluorophenylboronic acid2-Chloro-6-(4-fluorophenyl)-9-isopropyl-9H-purineHighPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O[5]

Optimization and Troubleshooting

While the provided protocols are generally robust, optimization may be necessary for challenging substrates or to improve yields.

Optimization_Workflow Start Low Yield or Incomplete Reaction Catalyst Catalyst System Start->Catalyst Base Base Start->Base Solvent Solvent Start->Solvent Temperature Temperature Start->Temperature Buchwald Try Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ Catalyst->Buchwald OtherBases Screen other bases (e.g., K₃PO₄, Cs₂CO₃) Base->OtherBases SolventMix Use solvent mixture (e.g., Dioxane/H₂O, Toluene/H₂O) Solvent->SolventMix IncreaseTemp Increase Temperature (up to 120 °C) Temperature->IncreaseTemp Success Improved Yield Buchwald->Success OtherBases->Success SolventMix->Success IncreaseTemp->Success

Figure 2: A workflow for optimizing the Suzuki coupling reaction.

  • Catalyst and Ligand: For less reactive arylboronic acids or to improve reaction rates, consider using more active catalyst systems. Buchwald's dialkylbiaryl phosphine ligands, such as SPhos and XPhos, in combination with a palladium precursor like Pd(OAc)₂, are often more effective than Pd(PPh₃)₄ for coupling aryl chlorides.

  • Base: The choice of base can be critical. While K₂CO₃ is often effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can enhance the rate of transmetalation, particularly for electron-deficient boronic acids.

  • Solvent: Anhydrous conditions with toluene are suitable for many electron-rich boronic acids. However, for electron-poor boronic acids, a polar aprotic solvent system like 1,4-dioxane/water or DME/water can be beneficial.[4]

  • Temperature: Increasing the reaction temperature can improve the rate of reaction, especially for the oxidative addition of the C-Cl bond.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of C6- and C2,6-substituted 9-methylpurines. By carefully controlling the stoichiometry of the reagents and selecting the appropriate catalytic system, researchers can achieve high yields and predictable regioselectivity. The protocols and guidelines presented here provide a solid foundation for the exploration of novel purine-based molecules with potential applications in drug discovery and development.

References

  • Havelková, M., et al. (2001). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. [Link]

  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

  • Eldrup, A. B., et al. (2004). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. Journal of Medicinal Chemistry, 47(21), 5284-5297. [Link]

  • Černá, I., et al. (2008). Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions. The Journal of Organic Chemistry, 73(22), 9048-9054. [Link]

  • Flegel, J., et al. (2013). Direct C-H arylation of purine on solid phase and its use for chemical libraries synthesis. ACS Combinatorial Science, 15(11), 595-604. [Link]

  • Mphahlele, M. J., & Moekwa, T. B. (2012). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Wang, D., et al. (2014). Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C-H Bond Functionalization Methodology. Organic Letters, 16(11), 3048-3051. [Link]

  • Kelley, J. L., et al. (1989). Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 32(8), 1757-1763. [Link]

  • Guo, H. M., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. The Journal of Organic Chemistry, 75(17), 6016-6018. [Link]

  • Gholamzadeh, Z., & Ziarani, G. M. (2017). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. [Link]

Sources

synthesis of 2,6,9-trisubstituted purines using 2,6-dichloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 2,6,9-Trisubstituted Purines Utilizing 2,6-Dichloro-9-methyl-9H-purine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Purine Scaffold in Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous molecules and a vast array of therapeutic agents.[1][2][3] Its unique structure allows for diverse substitutions, leading to compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][3] The development of 2,6,9-trisubstituted purines, in particular, has garnered significant attention as these modifications can lead to highly potent and selective agents, such as inhibitors of cyclin-dependent kinases (CDKs).[4][5][6][7] This application note provides a detailed guide to the synthesis of 2,6,9-trisubstituted purines, starting from the versatile and commercially available this compound.

The strategic functionalization of the purine core is paramount in modern drug discovery.[8] The this compound scaffold is an excellent starting material due to the differential reactivity of the two chlorine atoms, which allows for sequential and selective nucleophilic substitution. This enables the controlled introduction of various functionalities at the C6 and C2 positions, providing a modular approach to building libraries of diverse purine derivatives for biological screening.[9][10]

Synthetic Strategy: A Stepwise Approach to Trisubstitution

The synthesis of 2,6,9-trisubstituted purines from this compound hinges on the sequential displacement of the two chloro groups. The chlorine at the C6 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position.[10][11] This differential reactivity is the cornerstone of the synthetic strategy, allowing for the selective introduction of a substituent at C6, followed by the introduction of a different substituent at C2.

The overall synthetic workflow can be visualized as a two-step process following the initial N9-methylation of 2,6-dichloropurine.

G start 2,6-Dichloro-9H-purine step1 N9-Methylation start->step1 intermediate1 This compound step1->intermediate1 step2 Selective C6 Substitution (e.g., Amination) intermediate1->step2 intermediate2 2-Chloro-6-substituted-9-methyl-9H-purine step2->intermediate2 step3 C2 Substitution (e.g., Suzuki Coupling) intermediate2->step3 product 2,6,9-Trisubstituted Purine step3->product

Figure 1: General workflow for the synthesis of 2,6,9-trisubstituted purines.

This modular approach allows for the creation of a diverse library of compounds by varying the nucleophiles used in the C6 and C2 substitution steps.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 2,6,9-trisubstituted purine.

Part 1: Synthesis of this compound (Intermediate 1)

This protocol describes the N9-methylation of 2,6-dichloro-9H-purine.

Materials:

  • 2,6-Dichloro-9H-purine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dichloro-9H-purine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc) to afford this compound.

Part 2: Synthesis of 2-Chloro-6-(substituted-amino)-9-methyl-9H-purine (Intermediate 2)

This protocol details the selective amination at the C6 position.

Materials:

  • This compound (Intermediate 1)

  • Desired primary or secondary amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base (2.0 eq)

  • n-Butanol or another suitable solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in n-butanol.

  • Add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.[12]

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[12]

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-6-(substituted-amino)-9-methyl-9H-purine.

Part 3: Synthesis of 2-(Substituted-aryl)-6-(substituted-amino)-9-methyl-9H-purine (Final Product)

This protocol describes a Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the C2 position.

Materials:

  • 2-Chloro-6-(substituted-amino)-9-methyl-9H-purine (Intermediate 2)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 eq)

  • Potassium phosphate (K₃PO₄) or another suitable base (2.0 eq)

  • Degassed toluene and water (e.g., 4:1 ratio)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask, combine 2-chloro-6-(substituted-amino)-9-methyl-9H-purine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in degassed toluene.

  • Add the catalyst solution to the flask containing the reactants.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with EtOAc and water, and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,6,9-trisubstituted purine.

Data Summary and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Compound Structure Molecular Weight ( g/mol ) ¹H NMR (CDCl₃, δ ppm) MS (ESI+) m/z
This compound Purine with Cl at C2 and C6, and a methyl group at N9203.048.10 (s, 1H), 3.85 (s, 3H)[M+H]⁺ 203.0
Representative Intermediate 2 Purine with Cl at C2, an amine at C6, and a methyl group at N9VariesVariesVaries
Representative Final Product Purine with an aryl group at C2, an amine at C6, and a methyl group at N9VariesVariesVaries

Note: The NMR and MS data are illustrative and will vary depending on the specific substituents introduced. The characterization of the synthesized compounds can be performed using ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the identity and purity of the products.[13]

Causality and Experimental Choices

  • Selective C6 Substitution: The greater electrophilicity of the C6 position in 2,6-dichloropurine derivatives drives the initial selective substitution at this site.[10][11] This is a well-established principle in purine chemistry.

  • Choice of Coupling Reaction: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds and is well-suited for the functionalization of heteroaromatic chlorides.[14][15][16] The Buchwald-Hartwig amination is another powerful tool for C-N bond formation at the C2 position if an amino group is desired.[12][14][15]

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for the success of the cross-coupling reaction. Ligands such as SPhos and XPhos are often effective for challenging substrates.[16]

Conclusion

The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of 2,6,9-trisubstituted purines from this compound. The sequential and selective nature of the substitutions allows for a high degree of control over the final structure, making this a valuable strategy for the generation of diverse compound libraries for drug discovery and chemical biology applications. The potent biological activities of many 2,6,9-trisubstituted purines underscore the importance of efficient synthetic access to this class of molecules.[5][7][17][18][19]

References

  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine - Benchchem.
  • US7105666B2 - Synthesis of purine derivatives - Google Patents.
  • Kaur, G., et al. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Journal of Molecular Structure, 1275, 134635.
  • Lee, H., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. Available from: [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine - ResearchGate. Available from: [Link]

  • Synthesis and Medicinal Uses of Purine - Pharmaguideline. Available from: [Link]

  • Kumar, A., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(8), 5267-5291. Available from: [Link]

  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed. Available from: [Link]

  • A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine - Benchchem.
  • Bertrand, J., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(24), 7588. Available from: [Link]

  • Dobak, I., et al. (2007). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 62(1-2), 51-54. Available from: [Link]

  • Calderón-Arancibia, J., et al. (2014). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 19(9), 14782-14801. Available from: [Link]

  • Gray, N. S., et al. (1998). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. Chemistry & Biology, 5(5), 259-268. Available from: [Link]

  • Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor - PubMed. Available from: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • Chemical structures of 2,6,9-trisubstituted purines with biological... - ResearchGate. Available from: [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. Available from: [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH. Available from: [Link]

  • 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors - PubMed. Available from: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC - NIH. Available from: [Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed. Available from: [Link]

Sources

Application Note & Protocol: Synthesis of Potent Cyclin-Dependent Kinase (CDK) Inhibitors from 2,6-dichloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of cyclin-dependent kinase (CDK) inhibitors, starting from the versatile scaffold, 2,6-dichloro-9-methyl-9H-purine. We delve into the strategic chemical modifications at the C2, C6, and N9 positions of the purine ring, which are pivotal for achieving high potency and selectivity against various CDK isoforms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for oncology and other proliferative disorders. The protocols described herein are grounded in established chemical principles and supported by authoritative literature, ensuring a reliable and reproducible synthetic workflow.

Introduction: The Purine Scaffold in CDK Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. The purine scaffold has emerged as a privileged structure in the design of ATP-competitive CDK inhibitors due to its structural resemblance to the adenine core of ATP.[2][3]

The 2,6,9-trisubstituted purine core, in particular, has been extensively explored, leading to the development of potent inhibitors such as roscovitine (seliciclib), which has advanced to clinical trials.[4][5] The starting material, this compound, offers a strategic advantage due to the differential reactivity of the chlorine atoms at the C2 and C6 positions, allowing for sequential and selective functionalization. This application note will detail the synthetic route to generate a library of potent CDK inhibitors based on this versatile starting material.

Synthetic Strategy Overview

The general synthetic strategy for producing CDK inhibitors from this compound involves a series of sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C6 position is more susceptible to nucleophilic attack than the one at the C2 position, enabling selective modification. The overall workflow is depicted below:

Synthetic_Workflow start This compound step1 Step 1: C6-Amination (Nucleophilic Aromatic Substitution) start->step1 intermediate1 2-chloro-6-amino-9-methyl-9H-purine Intermediate step1->intermediate1 step2 Step 2: C2-Amination (Nucleophilic Aromatic Substitution) intermediate1->step2 final_product Final 2,6,9-Trisubstituted Purine CDK Inhibitor step2->final_product

Caption: General synthetic workflow for the preparation of 2,6,9-trisubstituted purine CDK inhibitors.

Detailed Experimental Protocols

Materials and Methods:

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and Mass Spectrometry (MS) should be used for structural confirmation and purity assessment of all synthesized compounds.

Protocol 1: Synthesis of 2-chloro-6-(substituted amino)-9-methyl-9H-purine Intermediates

This initial step involves the selective substitution of the chlorine atom at the C6 position with a variety of amines. This selectivity is a key aspect of purine chemistry.

Rationale: The greater electrophilicity of the C6 position in 2,6-dichloropurines makes it more reactive towards nucleophiles compared to the C2 position. This allows for a controlled, stepwise synthesis. The choice of the amine at this stage is critical for modulating the inhibitor's interaction with the ribose-binding pocket of the CDK active site.[1][6]

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol or ethanol, add the desired primary or secondary amine (1.1 eq).

  • Add a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 3-6 hours.[4][7]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2-chloro-6-(substituted amino)-9-methyl-9H-purine intermediate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.

Table 1: Representative C6-Substituted Intermediates

Amine UsedProduct NameTypical Yield (%)
Benzylamine2-chloro-N-benzyl-9-methyl-9H-purin-6-amine90-95%
Cyclohexylamine2-chloro-N-cyclohexyl-9-methyl-9H-purin-6-amine85-90%
Aniline2-chloro-N-phenyl-9-methyl-9H-purin-6-amine80-85%
Protocol 2: Synthesis of Final 2,6,9-Trisubstituted Purine CDK Inhibitors

The second step involves the substitution of the remaining chlorine atom at the C2 position with another amine.

Rationale: The C2 substituent plays a crucial role in forming hydrogen bonds with the hinge region of the CDK active site, a key interaction for potent inhibition.[1][8] The choice of amine for this position is therefore critical for achieving high affinity.

Step-by-Step Procedure:

  • In a sealed tube or microwave vial, dissolve the 2-chloro-6-(substituted amino)-9-methyl-9H-purine intermediate (1.0 eq) in a high-boiling point solvent such as n-butanol or dimethyl sulfoxide (DMSO).

  • Add the second desired amine (2.0-5.0 eq). A larger excess is often required for this less reactive position.

  • Heat the reaction mixture to a high temperature (typically 140-180 °C) for 12-24 hours. Microwave irradiation can significantly reduce the reaction time.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final 2,6,9-trisubstituted purine CDK inhibitor.

  • Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Table 2: Examples of Synthesized CDK Inhibitors

C6-SubstituentC2-SubstituentFinal Product Name
Benzylamino(R)-2-aminobutan-1-ol(R)-2-((6-(benzylamino)-9-methyl-9H-purin-2-yl)amino)butan-1-ol
Cyclohexylamino4-sulfamoylaniline4-((6-(cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)benzenesulfonamide
PhenylaminoIsopropylamineN6-phenyl-N2-isopropyl-9-methyl-9H-purine-2,6-diamine

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized purine derivatives is highly dependent on the nature of the substituents at the C2, C6, and N9 positions.

  • N9-Substitution: The methyl group at the N9 position is a common feature in many purine-based inhibitors. Larger or more flexible groups at this position can be explored to probe the hydrophobic pocket of the CDK active site.[9]

  • C6-Substitution: Substituents at the C6 position are directed towards the solvent-exposed region and can be modified to improve physicochemical properties such as solubility. Aromatic and aliphatic amines are well-tolerated at this position.[6][10]

  • C2-Substitution: The amino substituent at the C2 position is critical for potent inhibitory activity, as it forms key hydrogen bonds with the hinge region of the kinase.[1][8] The nature of this substituent can also influence selectivity across different CDK isoforms.

SAR_Diagram cluster_purine Purine Scaffold Purine 2,6,9-Trisubstituted Purine N9 N9-Substituent (e.g., Methyl) - Probes hydrophobic pocket Purine->N9 C6 C6-Substituent - Modulates solubility - Interacts with ribose pocket Purine->C6 C2 C2-Substituent - Forms H-bonds with hinge region - Key for potency and selectivity Purine->C2

Caption: Key structural elements of 2,6,9-trisubstituted purines influencing CDK inhibitory activity.

Conclusion

The synthetic protocols outlined in this application note provide a robust and versatile platform for the generation of a diverse library of potent CDK inhibitors based on the this compound scaffold. By systematically varying the substituents at the C2 and C6 positions, researchers can fine-tune the pharmacological properties of these compounds to achieve desired potency and selectivity profiles. The insights into the structure-activity relationships further guide the rational design of next-generation CDK inhibitors for therapeutic applications.

References

  • Gibbson, P. et al. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Online] Available from: [Link] [Accessed: 15 January 2026].[1][6][10]

  • Wang, S. et al. Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Nature Structural Biology. [Online] Available from: [Link] [Accessed: 15 January 2026].[8]

  • Zhelev, N. et al. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery. [Online] Available from: [Link] [Accessed: 15 January 2026].[4]

  • Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. PubMed. [Online] Available from: [Link] [Accessed: 15 January 2026].[2]

  • The structures of some CDK inhibitors have the purine scaffold and the... ResearchGate. [Online] Available from: [Link] [Accessed: 15 January 2026].[11]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. National Institutes of Health. [Online] Available from: [Link] [Accessed: 15 January 2026].[12]

  • Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. PubMed. [Online] Available from: [Link] [Accessed: 15 January 2026].[9]

  • Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. PubMed. [Online] Available from: [Link] [Accessed: 15 January 2026].[13]

  • Synthesis of CYC-202 ((R)-Roscovitine). Reagents and conditions. ResearchGate. [Online] Available from: [Link] [Accessed: 15 January 2026].[7]

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. National Institutes of Health. [Online] Available from: [Link] [Accessed: 15 January 2026].[14]

  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. MDPI. [Online] Available from: [Link] [Accessed: 15 January 2026].[3]

  • Alkylation of 2,6-dichloro-9H-purine. ResearchGate. [Online] Available from: [Link] [Accessed: 15 January 2026].

  • Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2. ResearchGate. [Online] Available from: [Link] [Accessed: 15 January 2026].

  • Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity. PubMed. [Online] Available from: [Link] [Accessed: 15 January 2026].

  • 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. National Institutes of Health. [Online] Available from: [Link] [Accessed: 15 January 2026].

  • Synthesis and configuration of the cyclin-dependent kinase inhibitor roscovitine and its enantiomer. Semantic Scholar. [Online] Available from: [Link] [Accessed: 15 January 2026].

  • Cyclin-dependent kinase inhibitors inspired by roscovitine: purine bioisosteres. PubMed. [Online] Available from: [Link] [Accessed: 15 January 2026].[5]

  • 2,6,8,9-tetrasubstituted purines as new CDK1 inhibitors. PubMed. [Online] Available from: [Link] [Accessed: 15 January 2026].

Sources

A Robust LC-MS Method for Monitoring Reactions of the Synthetic Intermediate 2,6-dichloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 2,6-dichloro-9-methyl-9H-purine and its associated chemical reactions. This compound is a critical building block in medicinal chemistry, particularly for the synthesis of novel purine derivatives targeting various biological pathways.[1][2] Monitoring its consumption and the formation of products during synthesis requires a specific, sensitive, and robust analytical method. The protocol herein employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) to provide unambiguous identification and reliable quantification. We detail the rationale behind chromatographic and spectrometric parameter selection, sample preparation protocols, and data interpretation, with a focus on leveraging the unique isotopic signature of the dichloro-substituents for confident peak identification. This guide is intended for researchers in drug discovery and process development to facilitate efficient reaction monitoring and optimization.

Introduction: The Analytical Challenge

The purine scaffold is a cornerstone of numerous therapeutic agents, from antiviral to anticancer drugs.[1] this compound (MW: 203.03 g/mol , Formula: C₆H₄Cl₂N₄) is a versatile intermediate, as the chlorine atoms at the 2- and 6-positions are excellent leaving groups for nucleophilic substitution reactions, allowing for the systematic construction of diverse compound libraries.[1][3][4]

Effective synthesis relies on the ability to accurately monitor the reaction in real-time. Key analytical objectives include:

  • Tracking the consumption of the this compound starting material.

  • Identifying the formation of desired products and potential byproducts.

  • Determining the reaction endpoint to optimize yield and minimize impurity formation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique for this purpose, offering a combination of high-resolution separation and highly specific mass-based detection.[5][6] This note provides a comprehensive, field-tested protocol designed for direct application in a research or development setting.

Foundational Principles: Why This Method Works

A robust analytical method is built on a sound understanding of the analyte's chemical properties. The design of this protocol is rooted in the specific characteristics of this compound.

Chromatographic Strategy: Reversed-Phase Separation

The purine core is relatively polar, but the presence of two chlorine atoms and a methyl group lends the molecule sufficient hydrophobic character to be well-retained on a non-polar stationary phase.[7] Therefore, Reversed-Phase Chromatography (RPC) is the logical choice.[8][9][10] A C18 column provides a non-polar surface that interacts with the analyte, separating it from more polar reaction components like salts and reagents, as well as from products that will have different polarities based on the substituent introduced.

Mass Spectrometric Identification: The Dichloro Isotopic Signature

The most powerful feature for identifying this compound and its derivatives is the natural abundance of chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a highly characteristic isotopic pattern in its mass spectrum. For the protonated molecule [M+H]⁺, we expect to see three distinct peaks:

  • [M+H]⁺: Containing two ³⁵Cl atoms.

  • [M+2+H]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

  • [M+4+H]⁺: Containing two ³⁷Cl atoms.

The relative intensity of these peaks (approximately 9:6:1) creates an unmistakable fingerprint, virtually eliminating ambiguity in peak assignment and providing a self-validating system for identification.[11][12]

Caption: Expected isotopic pattern for a dichloro-compound in MS.

Detailed Experimental Protocol

This protocol is designed for a standard HPLC or UHPLC system coupled to a single quadrupole or tandem mass spectrometer.

Materials and Reagents
  • Analyte: this compound (CAS 2382-10-7) standard[4]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol (MeOH)

  • Additive: Formic Acid (FA), LC-MS grade

  • Vials: 2 mL amber glass autosampler vials with septa caps

  • Pipettes & Tips: Calibrated precision micropipettes

Standard and Sample Preparation Workflow

Workflow cluster_prep Preparation cluster_sample Reaction Sampling cluster_analysis Analysis stock 1. Prepare 1 mg/mL Stock Solution in MeOH work 2. Create 10 µg/mL Working Standard in 50:50 ACN:H₂O stock->work quench 3. Withdraw Reaction Aliquot (e.g., 5 µL) dilute 4. Quench & Dilute (e.g., into 995 µL 50:50 ACN:H₂O) quench->dilute vial 5. Transfer to LC-MS Vial dilute->vial inject 6. Inject into LC-MS System vial->inject

Caption: Overall workflow from sample preparation to LC-MS injection.

Step-by-Step Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1.0 mg of this compound standard.

    • Dissolve in 1.0 mL of methanol in a clean vial. Methanol is an excellent solvent for many organic molecules and is volatile, making it easy to handle.

  • Working Standard Preparation (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a vial.

    • Add 990 µL of 50:50 Acetonitrile:Water to achieve a final concentration of 10 µg/mL. This concentration is suitable for initial method development.

  • Reaction Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

    • Immediately quench the reaction and dilute the aliquot into a pre-filled LC-MS vial containing a large volume of 50:50 Acetonitrile:Water (e.g., 995 µL). This "dilute and shoot" approach stops the reaction and prepares the sample for injection in a single step, minimizing sample degradation.[5][13]

LC-MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS system. These should be optimized as needed for specific reaction mixtures.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Value Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Standard reversed-phase chemistry for hydrophobic small molecules.[7][8]
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase. Formic acid aids in protonation for positive ESI.[7]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase for eluting the analyte.
Gradient 5% B to 95% B over 5 min A standard gradient to elute compounds of varying polarities.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and run-to-run reproducibility.

| Injection Vol. | 2 µL | Small volume to prevent column overloading. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Value Rationale
Ionization Mode ESI, Positive Purine nitrogens are basic and readily protonated.[6]
Scan Mode Full Scan & Selected Ion Monitoring (SIM) Full scan to find new products; SIM for sensitive reactant monitoring.
Full Scan Range m/z 100 - 500 Broad enough to capture starting material and most likely products.
SIM Ions m/z 204.0, 206.0, 208.0 Specific masses for the [M+H]⁺ isotopic cluster of the starting material.
Capillary Voltage 3.5 kV Standard voltage for stable spray generation.
Desolvation Temp. 350 °C Efficiently removes solvent from droplets.

| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise ratio. |

Data Interpretation and Reaction Monitoring

Successful analysis requires correct interpretation of the chromatographic and mass spectrometric data.

Identification of Starting Material
  • Retention Time: Inject the working standard to determine the precise retention time of this compound under the specified LC conditions.

  • Mass Spectrum: Extract the mass spectrum from the corresponding chromatographic peak.

  • Confirmation: Confirm the presence of the protonated molecule [M+H]⁺ and its isotopic cluster at m/z 204.0, 206.0, and 208.0 with the expected ~9:6:1 intensity ratio.[11] This dual confirmation (retention time + isotopic pattern) provides extremely high confidence in peak identity.

Monitoring Reaction Progress

By analyzing samples taken at different time points, one can visualize the reaction's progress.

Reaction_Monitoring cluster_time Reaction Time cluster_reactant Reactant Peak Area cluster_product Product Peak Area T0 Time 0 R0 High T0->R0 P0 Absent T0->P0 T1 Time X R1 Medium T1->R1 P1 Medium T1->P1 T2 Time Final R2 Low / Absent T2->R2 P2 High T2->P2

Caption: Conceptual diagram of reaction monitoring over time.

The peak area of the m/z 204.0 ion in the SIM channel provides a sensitive measure of the starting material concentration. A decrease in this area over time, coupled with the appearance of new peaks in the full scan data, indicates the reaction is proceeding. The identity of new products can be hypothesized based on the expected mass shift from the reaction chemistry and confirmed by their own mass spectra.

Method Validation and Performance

To ensure the method is trustworthy and fit for purpose, key performance characteristics should be evaluated according to ICH guidelines.[14][15][16]

Table 3: Representative Method Validation Data

Parameter Result Acceptance Criteria (ICH Q2(R2))[15]
Specificity Baseline resolution achieved. Isotopic pattern confirms identity. Method should be able to assess analyte unequivocally.
Linearity (r²) > 0.998 r² ≥ 0.99
Range 0.1 - 25 µg/mL Interval with suitable precision and accuracy.
Accuracy (% Recovery) 98.5% - 101.2% Typically 80-120% for assays.
Precision (%RSD) < 2.5% Typically < 5% for assays.
LOD 0.03 µg/mL Signal-to-Noise ratio of ~3:1.

| LOQ | 0.1 µg/mL | Signal-to-Noise ratio of ~10:1. |

Conclusion

The LC-MS method detailed in this application note provides a specific, sensitive, and robust tool for the analysis of this compound and its chemical reactions. By leveraging reversed-phase chromatography for separation and the compound's unique dichloro-isotopic signature for mass spectrometric confirmation, this protocol offers high confidence in analytical results. The "dilute and shoot" sample preparation is fast and efficient, making it ideal for monitoring reaction kinetics. This method serves as an excellent starting point for any researcher or developer working with this important synthetic intermediate, enabling faster and more informed decision-making during process optimization and drug discovery efforts.

References

  • Title: Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure Source: Clinical Chimica Acta, PubMed URL
  • Source: Biocompare.
  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL
  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: ResearchGate URL
  • Title: Reversed-phase liquid-chromatographic determination of purine compounds in serum applied to studies of hypouricemia Source: PubMed URL
  • Title: LC-MS Sample Preparation Source: Thermo Fisher Scientific - US URL
  • Title: this compound | C6H4Cl2N4 | CID 1712553 Source: PubChem URL
  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL
  • Title: 2,6-Dichloro-9-(1-methylethyl)
  • Title: 2,6-Dichloro-8-methyl-9H-purine | C6H4Cl2N4 | CID 12134105 Source: PubChem URL
  • Title: 2,6-dichloro-9-(1-methylethyl)
  • Title: 2,6-Dichloro-8-methyl-9H-purine | 57476-37-6 Source: Benchchem URL
  • Title: this compound | CAS 2382-10-7 Source: Santa Cruz Biotechnology URL
  • Source: National Institutes of Health (NIH)
  • Title: GENERAL HPLC METHODS Source: General Clinical Research Center Core Laboratory URL
  • Title: Purine and Related Compound Purification Strategies Source: Teledyne Labs URL
  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL
  • Title: 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Source: National Institutes of Health (NIH)
  • Title: Cangrelor Source: Wikipedia URL
  • Title: 7.1.1.
  • Title: Reversed Phase Chromatography Source: Cytiva URL
  • Title: UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders Source: LCGC International URL
  • Title: Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • Title: How can you identify the presence of halogens using mass spectrometry?
  • Title: LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl)
  • Title: Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells Source: bioRxiv URL
  • Title: The Mass Spectra of Some Purines and Related Compounds Source: Israel Journal of Chemistry URL
  • Title: Mass spectrometry for analysis of purine and pyrimidine compounds Source: Request PDF URL
  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL

Sources

Application Note & Protocols: A Hierarchical Strategy for Cellular Assay Development for 2,6-dichloro-9-methyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Purine analogues represent a cornerstone class of molecules in therapeutic development, known for their roles as antimetabolites and kinase inhibitors in oncology and virology.[1][2][3] The 2,6-dichloro-9-methyl-9H-purine scaffold is a privileged structure, offering a versatile backbone for derivatization to achieve potency and selectivity against various cellular targets.[4][5] This guide provides a comprehensive, field-tested framework for developing a robust cellular assay cascade to characterize novel derivatives of this purine. We present a hierarchical, three-tiered approach—from broad-spectrum viability screening to specific mechanism of action and target validation assays—designed to efficiently profile compounds and generate actionable data for drug discovery programs. Each section includes the scientific rationale behind the experimental choices, detailed step-by-step protocols, and guidance on data interpretation, ensuring a self-validating and reproducible workflow.

The Rationale: Why a Hierarchical Assay Strategy?

The development of a new chemical entity requires a systematic and logical progression of experiments. A hierarchical or tiered approach is the most resource-efficient strategy. It uses high-throughput, cost-effective assays at the initial stage to screen out inactive compounds and flag potent ones. Subsequent, more complex, and lower-throughput assays are then reserved for these "hit" compounds to elucidate their mechanism of action (MoA) and validate their cellular targets. This prevents the costly and time-consuming process of running a full gamut of detailed experiments on compounds that lack basic biological activity.

Our proposed workflow for this compound derivatives is based on the strong likelihood that their MoA will involve either cytotoxicity through interference with DNA synthesis or the inhibition of key cellular kinases, given their structural similarity to ATP.[1][2][4]

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: MoA Elucidation (Medium-Throughput) cluster_2 Tier 3: Target Validation & Selectivity (Low-Throughput) a Compound Library of This compound Derivatives b Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) a->b Treat Cancer Cell Lines c Determine IC50 Values b->c Dose-Response Analysis d Apoptosis Assay (Annexin V / PI Staining) c->d Select Hits (Low IC50) e Cell Cycle Analysis (PI Staining) c->e Select Hits (Low IC50) g Western Blot for Phospho-protein Targets d->g If Apoptosis Confirmed f Kinase Inhibition Profiling (In-vitro or Cell-based) e->f If Cell Cycle Arrest Observed f->g

Figure 1: Hierarchical Assay Development Workflow. This strategy progresses from broad cytotoxicity screening to specific mechanism of action studies.

Tier 1 Protocol: Primary Cytotoxicity Screening (MTT Assay)

Expertise & Experience: The first critical question for any potential anti-cancer compound is: does it kill cancer cells? The MTT assay is a robust, inexpensive, and high-throughput colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] It relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Trustworthiness: To ensure data is reliable, this protocol includes vehicle controls (e.g., DMSO), a positive control for cytotoxicity (e.g., doxorubicin), and blank wells (media only). This allows for proper background subtraction and confirmation that the assay is performing as expected.

Protocol 2.1: MTT Cell Viability Assay

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cancer cell line (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • DMSO (Dimethyl sulfoxide)

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Multi-channel pipette and microplate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the purine derivatives in complete medium. A common starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle/positive controls).

    • Incubate for 48 or 72 hours.[6]

  • MTT Addition:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation & Analysis: The raw absorbance data is converted to percentage viability relative to the vehicle control (100% viability). A dose-response curve is plotted (Viability % vs. log[Compound Concentration]), and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis (e.g., in GraphPad Prism).

Table 1: Example IC50 Data for Purine Derivatives against HCT116 Cells

Compound ID Derivative Structure IC50 (µM) after 72h
P-001 This compound 45.2
P-002 [Hypothetical Active Derivative] 2.8
P-003 [Hypothetical Inactive Derivative] > 100

| Doxorubicin | (Positive Control) | 0.5 |

Tier 2 Protocols: Elucidating the Mechanism of Action

Compounds that demonstrate potent cytotoxicity in Tier 1 ("hits") are advanced to MoA studies. The two most common fates for cancer cells treated with an effective therapeutic are apoptosis (programmed cell death) or cell cycle arrest.[7] Flow cytometry is a powerful tool for investigating both phenomena at the single-cell level.[8][9]

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Expertise & Experience: Apoptosis is a highly regulated process. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, it only stains late-stage apoptotic or necrotic cells where membrane integrity is compromised.[12] This dual-staining method allows for the clear differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[10][12]

G cluster_0 Cell States cluster_1 Staining Profile cluster_2 Flow Cytometry Quadrants a Viable Cell Inner PS Intact Membrane a->a_stain b Early Apoptotic Outer PS Intact Membrane b->b_stain c Late Apoptotic / Necrotic Outer PS Permeable Membrane c->c_stain q_ll Q3: Viable (Annexin V- / PI -) a_stain->q_ll No Staining q_lr Q4: Early Apoptotic (Annexin V+ / PI -) b_stain->q_lr Annexin V Binds PS q_ur Q2: Late Apoptotic (Annexin V+ / PI +) c_stain->q_ur Annexin V Binds PS PI Enters Cell q_ul Q1: Necrotic (Annexin V- / PI +)

Figure 2: Principle of Annexin V / PI Apoptosis Assay. Differentiating cell populations based on phosphatidylserine (PS) exposure and membrane integrity.

Protocol 3.1.1: Annexin V/PI Staining for Flow Cytometry

Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).[10]

  • Cold PBS

  • FACS tubes

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to adhere overnight.

    • Treat cells with the purine derivative at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control and a positive control (e.g., 1 µM staurosporine for 4 hours).

  • Cell Harvesting:

    • Collect the culture supernatant (which contains floating apoptotic cells) into a FACS tube.

    • Gently wash the adherent cells with PBS, then trypsinize them.

    • Combine the trypsinized cells with the supernatant from the previous step. This is critical to ensure all apoptotic cells are collected.[11][12]

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cells twice with cold PBS.[11]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at ~617 nm.

    • Be sure to include unstained, PI-only, and FITC-only controls for proper compensation and gating.

Cell Cycle Analysis by PI Staining

Expertise & Experience: Purine analogues, by mimicking endogenous purines, can interfere with DNA replication (S phase) or prevent cells from entering mitosis (M phase).[2][3] This interference leads to an accumulation of cells in a specific phase of the cell cycle, a phenomenon known as cell cycle arrest. By staining fixed, permeabilized cells with a DNA-intercalating dye like Propidium Iodide (PI), the total DNA content of each cell can be quantified by flow cytometry.[13] Cells in the G0/G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. This allows for the precise quantification of cell cycle distribution.[14]

Protocol 3.2.1: Cell Cycle Analysis using PI

Materials:

  • 6-well plates

  • Cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). RNase A is crucial to prevent staining of double-stranded RNA.

  • Flow cytometer and FACS tubes.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed and treat cells as described in Protocol 3.1.1. A 24-hour treatment is often sufficient to observe cell cycle effects.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells as described previously.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Store cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze on a flow cytometer, collecting data on a linear scale.

    • Use software (e.g., FlowJo, ModFit LT) to model the histograms and determine the percentage of cells in each phase.

Data Presentation & Analysis: The results are typically presented as a table or bar graph showing the percentage of the cell population in the G0/G1, S, and G2/M phases for each treatment condition.

Table 2: Example Cell Cycle Distribution in A549 Cells after 24h Treatment

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle (0.1% DMSO) 65.1 20.5 14.4
Compound P-002 (2.8 µM) 25.3 55.8 18.9

| Nocodazole (Positive Control) | 10.2 | 15.3 | 74.5 |

An accumulation of cells in the S phase, as shown for compound P-002, would strongly suggest interference with DNA synthesis.

Tier 3 Protocol: Target Validation (Kinase Inhibition)

Expertise & Experience: The purine scaffold is a well-established ATP-mimetic, and many purine derivatives function as competitive inhibitors of protein kinases.[1][4][15] If a compound induces cell cycle arrest, a primary hypothesis is that it inhibits cyclin-dependent kinases (CDKs). For example, inhibition of CDK2/4/6 can cause G1 arrest, while inhibition of CDK1 can cause G2/M arrest. A straightforward way to test this hypothesis in a cellular context is to measure the phosphorylation status of a key kinase substrate. The retinoblastoma protein (Rb) is a direct substrate of CDK4/6 and CDK2. When active, these CDKs hyper-phosphorylate Rb, allowing the cell to progress through the G1/S checkpoint. Inhibition of these CDKs leads to reduced Rb phosphorylation.

G cluster_0 G1 Phase cluster_1 G1/S Checkpoint Control a Mitogenic Signals (e.g., Growth Factors) b Cyclin D / CDK4/6 a->b Activate c Cyclin E / CDK2 b->c Activate d p-Rb (Inactive) E2F (Bound) c->d Phosphorylates e p-Rb (Hyper-phosphorylated) E2F (Released) f Gene Transcription for S Phase Entry e->f Activates s_phase S Phase (DNA Replication) f->s_phase inhibitor Purine Derivative (e.g., P-002) inhibitor->b Inhibits inhibitor->c Inhibits

Figure 3: Simplified CDK/Rb Signaling Pathway. Purine derivatives can inhibit CDKs, preventing Rb phosphorylation and blocking entry into S phase.

Protocol 4.1: Western Blot for Phospho-Rb

Materials:

  • 6-well plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-Rb (Ser807/811), Rabbit anti-Total Rb, Mouse anti-GAPDH (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse.

  • ECL (Enhanced Chemiluminescence) substrate.

Step-by-Step Methodology:

  • Protein Lysate Preparation:

    • Seed and treat cells as before for a relevant time point (e.g., 6-24 hours).

    • Wash cells with cold PBS and lyse them directly in the well with 100-150 µL of ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • To normalize the data, the membrane can be stripped and re-probed for Total Rb and then for a loading control like GAPDH.

Data Interpretation: A significant decrease in the phospho-Rb signal (relative to total Rb and the loading control) in compound-treated cells compared to the vehicle control would strongly support the hypothesis that the purine derivative is inhibiting upstream CDKs.

Conclusion

This application note outlines a validated, multi-tiered strategy for the cellular characterization of novel this compound derivatives. By progressing from high-throughput cytotoxicity screening to focused mechanistic studies on apoptosis, cell cycle, and kinase signaling, researchers can efficiently identify potent compounds and build a comprehensive biological profile. This logical workflow provides a robust foundation for data-driven decision-making in the early stages of drug discovery, ultimately accelerating the journey from a chemical scaffold to a promising therapeutic lead.

References

  • Bio-Protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available at: [Link]

  • Jayapal, M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]

  • Edwards, B. S., et al. (2007). Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening. PMC - NIH. Available at: [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Available at: [Link]

  • Kunick, C., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Vanparys, C., et al. (2006). Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. Toxicology in Vitro, 20(7), 1238-48. Available at: [Link]

  • American Chemical Society. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Precision for Medicine. (2024). Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening. Precision for Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Some examples of purine derivatives reported as TKIs inhibitors. ResearchGate. Available at: [Link]

  • PubMed. (2010). Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. PubMed. Available at: [Link]

  • Kondeva-Burdina, M., et al. (2019). Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. NIH. Available at: [Link]

  • ResearchGate. (2017). (PDF) Biological activities of purine analogues: a review. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). (PDF) 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2015). Purine analogues as kinase inhibitors: A review. Taipei Medical University. Available at: [Link]

  • AACR Journals. (2005). Identification of primary cellular targets of purine analogues in human tumor cell lines by microarray analysis. Cancer Research. Available at: [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. PubChem. Available at: [Link]

  • Al-Ostath, R., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Purine analogue. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

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Mastering the Isolation of 2,6,9-Trisubstituted Purines: Advanced Purification Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purification Challenge of Substituted Purines

The 2,6,9-trisubstituted purine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Compounds like roscovitine and olomoucine, potent cyclin-dependent kinase (CDK) inhibitors, exemplify the therapeutic potential of this class.[4][5] However, the synthetic routes to these complex molecules often yield intricate mixtures containing starting materials, intermediates, and regioisomeric byproducts. The structural similarity and diverse physicochemical properties of these components present a significant purification challenge. The substituents at the 2, 6, and 9 positions dictate the molecule's overall polarity, solubility, and potential for hydrogen bonding, making a one-size-fits-all purification approach ineffective.[6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques tailored for 2,6,9-trisubstituted purine derivatives. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower scientists to develop effective, validated purification workflows.

Strategic Approach to Purification

A successful purification strategy for 2,6,9-trisubstituted purines is built upon a systematic evaluation of the target molecule's properties and the impurity profile of the crude mixture. The selection of the primary purification technique—be it chromatography or crystallization—is a critical decision point.

Purification_Strategy start Crude Synthetic Mixture tlc Initial Analysis (TLC/LC-MS) start->tlc decision Assess Polarity & Impurity Profile tlc->decision chromatography Chromatographic Purification decision->chromatography Complex mixture or similar polarity crystallization Crystallization decision->crystallization Distinct solubility or high initial purity final_purity Purity Assessment (HPLC, NMR) chromatography->final_purity crystallization->final_purity final_purity->chromatography <95% Purity (re-purification) pure_product Pure 2,6,9-Trisubstituted Purine final_purity->pure_product >95% Purity Crystallization_Process start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Gravity Filtration (remove insoluble impurities) dissolve->filter cool Slow Cooling to Room Temperature filter->cool induce Induce Crystallization (scratching/seeding) cool->induce ice_bath Cool in Ice Bath cool->ice_bath If crystals form induce->ice_bath If no crystals form collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Sources

Application Note: Comprehensive Analytical Characterization of 2,6-dichloro-9-methyl-9H-purine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

Substituted purines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for developing therapeutics targeting a vast array of biological pathways.[1] Among these, 2,6-dichloro-9-methyl-9H-purine stands out as a critical synthetic intermediate. The strategic placement of its chloro-substituents allows for sequential, site-selective nucleophilic substitutions, paving the way for the synthesis of diverse libraries of kinase inhibitors, antivirals, and other pharmacologically active agents.

Given its pivotal role, the unambiguous structural confirmation and stringent purity assessment of this intermediate and its subsequent analogs are paramount. An impurity or a regioisomeric misassignment at this stage can have cascading negative consequences on downstream synthetic steps and the ultimate biological activity and safety of the final compound. This guide provides a multi-faceted analytical strategy, leveraging orthogonal techniques to build a self-validating system for the comprehensive characterization of this compound. The methodologies described herein are grounded in fundamental chemical principles and are designed to be robust, reproducible, and readily adaptable for related purine analogs.

Molecular Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing effective analytical methods.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₆H₄Cl₂N₄[2]

  • Molecular Weight: 203.03 g/mol [2]

  • Key Features:

    • Aromatic Purine Core: Confers UV absorbance, making UV-based detection in chromatography highly effective.

    • Two Chlorine Atoms: Creates a distinct isotopic signature in mass spectrometry, providing a powerful diagnostic tool.

    • N-Methyl Group: Provides a unique singlet signal in ¹H NMR spectroscopy, aiding in structural confirmation.

    • Basic Nitrogen Atoms: Readily protonated, making positive-ion mode electrospray ionization (ESI) in mass spectrometry highly efficient.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse for determining the purity of synthetic intermediates and active pharmaceutical ingredients. For purine analogs, a reversed-phase method offers excellent resolution and robustness.[3][4]

Causality Behind Method Selection

We select a Reversed-Phase HPLC (RP-HPLC) method because the analyte, this compound, is a moderately polar organic molecule. A C18 stationary phase (non-polar) provides effective retention, while a polar mobile phase (like a methanol/water or acetonitrile/water mixture) allows for controlled elution. This setup effectively separates the target compound from more polar starting materials or less polar side-products based on differential partitioning between the two phases. UV detection is chosen due to the strong chromophore of the purine ring system.

Experimental Protocol: RP-HPLC Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve in 10 mL of methanol or acetonitrile to create a stock solution of ~0.5 mg/mL.

    • Further dilute with the mobile phase to a final concentration of ~50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column and system from particulates.

  • Instrumentation & Conditions:

    • The following is a robust starting point for method development. Adjustments to the mobile phase gradient may be necessary to optimize the separation of specific impurities.

    Parameter Condition Rationale
    HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/DAD detectorStandard, reliable instrumentation for routine analysis.
    Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides high efficiency and good retention for purine analogs.[4][5]
    Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and suppresses silanol interactions.
    Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[6]
    Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient is essential to elute any potential non-polar impurities while ensuring the main peak is well-resolved.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[6]
    Column Temp. 30 °CControlled temperature ensures reproducible retention times.[4]
    Injection Volume 10 µLA typical volume to avoid column overloading.
    Detection UV at 254 nm or Diode Array Detector (DAD) scanThe purine ring system strongly absorbs UV light. A DAD allows for peak purity analysis.
  • Data Analysis & System Suitability:

    • Purity Calculation: Determine the purity by the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.8 and 1.5.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report MS_Fragmentation cluster_frags Key Fragments M [M+H]⁺ m/z 203 (C₆H₅Cl₂N₄)⁺ F1 [M+H - Cl]⁺ m/z 168 M->F1 - Cl• F2 [M+H - HCl]⁺ m/z 167 M->F2 - HCl

Caption: Predicted fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. [7]Both ¹H and ¹³C NMR are essential for full characterization.

Causality Behind Method Selection

NMR spectroscopy is uniquely capable of mapping the precise connectivity of atoms in a molecule. ¹H NMR will confirm the presence and electronic environment of the single aromatic proton and the N-methyl group. ¹³C NMR will confirm the number of unique carbon environments, matching them to the proposed structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good solvent choice for purine analogs due to its excellent dissolving power.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: Standard ¹H (proton) and ¹³C (carbon-13) with proton decoupling.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Data Analysis & Expected Spectra:

    • The chemical shifts are highly dependent on the solvent and substituents but the following provides a reliable estimation.

    Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

    Nucleus Assignment Predicted δ (ppm) Multiplicity Integration
    ¹H H-8 (Purine ring) 8.5 - 9.0 Singlet (s) 1H
    ¹H N⁹-CH₃ (Methyl) 3.8 - 4.2 Singlet (s) 3H
    ¹³C C-6 ~153 - -
    ¹³C C-2 ~151 - -
    ¹³C C-4 ~150 - -
    ¹³C C-8 ~145 - -
    ¹³C C-5 ~130 - -

    | ¹³C | N⁹-CH₃ | ~32 | - | - |

    • Self-Validation: The ¹H NMR spectrum should show only two singlet peaks with an integration ratio of 1:3. The ¹³C NMR should display exactly six distinct carbon signals, confirming the molecular symmetry and structure. The absence of additional peaks confirms high purity.

Visualization: Structure-Spectra Correlation

Caption: Correlation of key protons to their expected ¹H NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a valuable complementary technique for identity confirmation. [8][9]

Causality Behind Method Selection

FTIR is an excellent tool for creating a unique "fingerprint" for a molecule. While it doesn't provide the detailed structural connectivity of NMR, it quickly confirms the presence of the core structural motifs. For this compound, we expect to see characteristic vibrations for the aromatic C=C and C=N bonds of the purine ring, as well as the C-Cl bonds.

Experimental Protocol: ATR-FTIR
  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Instrumentation & Data Acquisition:

    • Spectrometer: Any modern FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis & Expected Absorption Bands:

    • The FTIR spectrum provides a characteristic fingerprint. Key absorption bands can be assigned to specific molecular vibrations.

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3100 - 3000C-H stretchAromatic C-H on purine ring
    2980 - 2850C-H stretchN-CH₃ group
    1610 - 1550C=N stretchPurine ring
    1500 - 1400C=C stretchAromatic ring
    850 - 750C-Cl stretchAryl-Chloride

Conclusion

The analytical characterization of this compound and its analogs requires a multi-technique approach to ensure scientific integrity. By combining the strengths of HPLC for purity, MS for molecular weight confirmation, NMR for definitive structure elucidation, and FTIR for functional group fingerprinting, researchers can build a comprehensive and self-validating data package. This robust analytical foundation is critical for making informed decisions in drug discovery and development, ensuring the quality and consistency of pivotal synthetic intermediates.

References

  • Marek, R., et al. (2002). and N -substituted purine derivatives: a 15N NMR study. Journal of Molecular Structure.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Available at: [Link]

  • Blout, E.R., & Fields, M. (1949). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Van Gennip, A.H., et al. (1999). H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry. Available at: [Link]

  • 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. (n.d.). Semantic Scholar. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

  • dos Santos, G.P., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Fragmentation in Mass Spectrometry. (2023). YouTube. Available at: [Link]

  • Del Rio, D., et al. (2004). HPLC-MSn analysis of phenolic compounds and purine alkaloids in green and black tea. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Available at: [Link]

  • Sancilio, F., et al. (2015). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. ResearchGate. Available at: [Link]

  • 9-Methyl-purine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Wiley SpectraBase. Available at: [Link]

  • Giuliani, P., et al. (2016). Development of a new HPLC method using fluorescence detection without derivatization for determining Purine Nucleoside Phosphorylase activity in human plasma. Journal of Chromatography B. Available at: [Link]

  • Inazawa, K., et al. (2014). Determination and profiling of purines in foods by using HPLC and LC-MS. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. Semantic Scholar. Available at: [Link]

  • Reddy, G.S., et al. (2022). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. Neliti. Available at: [Link]

  • Hăbeanu, M., et al. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica. Available at: [Link]

  • Huag, T., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available at: [Link]

  • Comparison of NMR and HPLC measurements a of urine samples of patients with various defects in purine and pyrimidine metabolism. (n.d.). ResearchGate. Available at: [Link]

  • Suneetha, A., & Rao, D.S. (2021). RP- HPLC Method Development and Validation For the Simultaneously Estimation of Emtricitabine and Tenofovir Alafenamide Fumarate. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Special Issue : Purine and Its Derivatives. (n.d.). MDPI. Available at: [Link]

  • Makkar, H.P., & Becker, K. (1997). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Animal Science. Available at: [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Ginting, M.R., et al. (2024). Development of FTIR Spectroscopy and multivariate calibration for authentication beef meatballs from pork meat. Food Research. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-dichloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-9-methyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. This compound is a crucial building block in medicinal chemistry, serving as a key intermediate for a wide range of biologically active compounds, including kinase inhibitors.[1][2] This document provides in-depth, field-proven insights based on established chemical principles and literature precedents.

Synthesis Pathway Overview

The synthesis of this compound can be approached via two primary routes, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis_Pathways cluster_0 Route A: Direct Chlorination cluster_1 Route B: Chlorination then Methylation 9-Methylxanthine 9-Methylxanthine Target_A This compound 9-Methylxanthine->Target_A POCl3, High Temp. Xanthine Xanthine Dichloropurine 2,6-Dichloropurine Xanthine->Dichloropurine POCl3, Base Target_B This compound Dichloropurine->Target_B CH3I, K2CO3, DMSO

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis? The synthesis typically begins from either 9-methylxanthine, which is then chlorinated, or more commonly, from commercially available 2,6-dichloropurine, which is subsequently methylated.[3][4]

Q2: What is the most critical step impacting the overall yield and purity? The N-alkylation (methylation) of 2,6-dichloropurine is the most critical step. The primary challenge is achieving high regioselectivity for the desired N9-methylated isomer over the undesired N7-methylated side product.[5][6] The ratio of these isomers is highly dependent on the reaction conditions.

Q3: What are the major impurities or side-products I should expect? The most significant side-product is the N7-methyl isomer (2,6-dichloro-7-methyl-7H-purine).[6] Other potential impurities include unreacted 2,6-dichloropurine starting material and, in the case of incomplete chlorination, mono-chlorinated purine species.

Q4: What is a realistic yield for this synthesis? Yields are highly dependent on the chosen route and optimization of the methylation step. While chlorination of xanthine derivatives can be efficient, the alkylation of 2,6-dichloropurine often results in a mixture of isomers. Literature precedents for similar N9-alkylations report yields for the desired isomer ranging from 50% to over 75% after chromatographic separation.[5][7]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q: My overall yield is consistently low. What are the likely causes and how can I fix them?

Low yield is a common issue that can stem from several stages of the process. A systematic approach is required to diagnose the root cause.

Low_Yield_Troubleshooting Start Low Overall Yield Check_Chlorination Is Chlorination Step Incomplete? (If starting from xanthine derivative) Start->Check_Chlorination Check_Methylation Is Methylation Step Inefficient? Check_Chlorination->Check_Methylation No Sol_Chlorination Solution: - Ensure anhydrous conditions. - Increase reaction time/temp. - Use POCl3 with a base (e.g., DBU). Check_Chlorination->Sol_Chlorination Yes Check_Isomers Significant N7-Isomer Formation? Check_Methylation->Check_Isomers No Sol_Methylation Solution: - Use excess methylating agent (1.2-1.5 eq). - Ensure base (e.g., K2CO3) is dry and active. - Increase reaction time/temp. Check_Methylation->Sol_Methylation Yes Check_Workup Product Loss During Workup/Purification? Check_Isomers->Check_Workup No Sol_Isomers Solution: - Modify base/solvent system (see Table 2). - Optimize temperature (room temp often favors N9). Check_Isomers->Sol_Isomers Yes Sol_Workup Solution: - Use appropriate extraction solvents. - Optimize chromatography conditions (gradient, column loading). Check_Workup->Sol_Workup Yes

Caption: Troubleshooting workflow for diagnosing low product yield.

Q: My final product is a mixture of N7 and N9 methylated isomers. How can I improve the N9 regioselectivity?

This is the most prevalent challenge. The nitrogen atoms at the N7 and N9 positions of the purine ring are both nucleophilic, leading to competitive methylation.

  • Causality: The formation of the N9 isomer is generally favored under thermodynamic control, while the N7 isomer can be a significant kinetic product. The choice of base, solvent, and temperature critically influences the equilibrium and reaction pathway.

  • Solution:

    • Base and Solvent System: The combination of potassium carbonate (K2CO3) in an aprotic polar solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is widely reported to favor N9 alkylation.[6][8] The use of a stronger base like sodium hydride (NaH) in THF can also be effective.[9]

    • Temperature Control: Running the reaction at or slightly above room temperature often provides a better N9/N7 ratio compared to heating at high temperatures.[6]

    • Separation: A mixture of isomers is often unavoidable. Separation is reliably achieved using silica gel column chromatography. A gradient of ethyl acetate in petroleum ether or hexane is typically effective.[6]

Problem Potential Cause Recommended Solution
Low Overall Yield Incomplete chlorination of the xanthine precursor.Ensure harsh, anhydrous conditions. Use of phosphorus oxychloride (POCl3) with a weak nucleophilic base like DBU can improve yields.[3][10]
Poor regioselectivity during methylation.Optimize reaction conditions (base, solvent, temperature) to favor the N9 isomer. See Table 2 for guidance.[5][6]
Product loss during workup and purification.Ensure efficient extraction with appropriate solvents (e.g., ethyl acetate, DCM). Optimize column chromatography to minimize band broadening and product loss.[11]
Mixture of N7/N9 Isomers Competing nucleophilicity of N7 and N9 nitrogens.This is inherent to the purine structure. Favor the N9 isomer by using K2CO3 in DMSO or NaH in THF.[6][9] Separate isomers using silica gel chromatography.
Incomplete Methylation Insufficient methylating agent or inactive base.Use a slight excess (1.2-1.5 equivalents) of the methylating agent (e.g., methyl iodide). Ensure the base (e.g., K2CO3) is finely powdered and thoroughly dried before use.
Reaction conditions not optimal.Increase reaction time or moderately increase the temperature. Monitor reaction progress by TLC until the 2,6-dichloropurine spot disappears.

Table 1: Troubleshooting Summary for Common Synthesis Issues.

Base Solvent Alkylating Agent Temp. N9:N7 Ratio (Approx.) Reference
K2CO3DMSOPropyl IodideRT7.5 : 1[5]
K2CO3DMSO2-Iodopropane15-18 °CN9 (minor), N7 (major) - Note: Isopropyl group is bulkier[6]
NaHTHFCyclohexylmethanolRT to RefluxN9 product isolated in 75% yield[9]

Table 2: Comparison of Reaction Conditions for N-Alkylation of Dichloropurines. (Note: Data from analogous alkylations are presented to guide optimization).

Detailed Experimental Protocols

Protocol 1: N9-Methylation of 2,6-Dichloropurine (Recommended Route)

This protocol is adapted from established procedures for the N-alkylation of 2,6-dichloropurine.[6][8]

Protocol_Workflow Start Start: 2,6-Dichloropurine Step1 1. Dissolve 2,6-dichloropurine in anhydrous DMSO. Start->Step1 Step2 2. Add finely powdered, dry K2CO3 (3 eq). Step1->Step2 Step3 3. Stir mixture at room temperature. Step2->Step3 Step4 4. Add methyl iodide (1.5 eq) dropwise. Step3->Step4 Step5 5. Stir at room temperature for 8-12 h. Monitor by TLC. Step4->Step5 Step6 6. Quench with water and extract with ethyl acetate (3x). Step5->Step6 Step7 7. Wash organic layer with brine, dry over Na2SO4, and concentrate. Step6->Step7 Step8 8. Purify crude product via silica gel column chromatography. Step7->Step8 End Final Product: This compound Step8->End

Caption: Step-by-step workflow for the N9-methylation protocol.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of 2,6-dichloro-9H-purine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add finely powdered and dried potassium carbonate (K2CO3, 3.0 eq).

  • Reaction Initiation: Stir the resulting suspension at room temperature for 30 minutes.

  • Addition of Methylating Agent: Slowly add methyl iodide (CH3I, 1.5 eq) to the reaction mixture dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 8-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) using a solvent system like 1:1 petroleum ether/ethyl acetate until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMSO).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 0% to 50%) to separate the N9 and N7 isomers. The N9 isomer is typically the less polar product and will elute first.

  • Characterization: Confirm the identity and purity of the product fractions using NMR and Mass Spectrometry.

References

  • 2,6-Dichloropurine synthesis - ChemicalBook. (n.d.).
  • 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine - NIH. (n.d.).
  • What is the synthesis of 2,6-Dichloropurine? - FAQ - Guidechem. (n.d.).
  • Method for the Synthesis of Uric Acid Derivatives - ResearchGate. (2025).
  • Facile and Practical Synthesis of 2,6-Dichloropurine - ResearchGate. (2025).
  • Cangrelor - Wikipedia. (n.d.).
  • Purine and Related Compound Purification Strategies - Teledyne Labs. (n.d.).
  • Industrialized Synthesis of 2,6-Dithiopurine and 2,6-Dichloropurine. (2005). Journal of East China University of Science and Technology.
  • 2,6-Dichloro-7-isopropyl-7H-purine - PMC - NIH. (n.d.).
  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.).
  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - NIH. (2023).
  • 2,6-Dichloro-9-(1-methylethyl)-9H-purine AldrichCPR | Sigma-Aldrich. (n.d.).
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC - NIH. (n.d.).
  • 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors - PubMed. (1999). Bioorganic & Medicinal Chemistry Letters, 9(1), 91-96.
  • Alkylation of 2,6-dichloro-9H-purine. - ResearchGate. (n.d.).
  • Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. (n.d.).
  • This compound | CAS 2382-10-7 | SCBT. (n.d.).
  • Direct Regioselective C-H Cyanation of Purines - MDPI. (2023). Molecules, 28(2), 789.
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed. (2019). International Journal of Molecular Sciences, 21(1), 161.
  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. (2025).
  • US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents. (n.d.).
  • 9-Methylxanthine = 98.0 1198-33-0 - Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Purine N9-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purine N9-alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet critical challenge of controlling regioselectivity during the alkylation of purine scaffolds. Achieving selective N9-alkylation is paramount for synthesizing a vast array of biologically active molecules, including antiviral and anticancer nucleoside analogs. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate this complex synthetic problem.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each issue is followed by a series of diagnostic questions and actionable solutions grounded in chemical principles.

Issue 1: Low N9-Selectivity — My reaction produces a significant amount of the N7-isomer.

This is the most common problem in purine alkylation. The formation of N7- and N9-isomers arises from the alkylation of the two principal nucleophilic nitrogen atoms in the purine ring.[1][2] The ratio of these products is highly dependent on reaction conditions.

Diagnostic Questions & Solutions:

  • What base and solvent are you using? This is the most critical factor. The choice of base and solvent dictates the nature of the purine anion and its solvation sphere, profoundly influencing which nitrogen is more accessible for alkylation.

    • Solution A (Classic Approach): Switch to a weaker base and a polar aprotic solvent. Conditions like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or acetonitrile (ACN) often favor N9-alkylation.[3] This preference is generally attributed to the N9 position being the more thermodynamically stable site for substitution.[4][5] Stronger bases like sodium hydride (NaH) can sometimes lead to mixtures, as they generate a more reactive, less selective purine anion.

    • Solution B (Microwave-Assisted Synthesis): Consider using microwave irradiation. This technique can significantly reduce reaction times and minimize the formation of side products, often improving N9 selectivity.[1][2]

  • Have you considered steric hindrance? The steric profile of both your purine substrate and your alkylating agent can be exploited to favor N9-alkylation.

    • Solution: If your purine has a bulky substituent at the C6 position, it can sterically shield the N7 position, thus directing the alkylating agent to the N9 position.[3][6][7][8] This "shielding effect" is a powerful strategy for achieving high regioselectivity. Conversely, using a bulkier alkylating agent may also favor the less hindered N9 site.

  • Is your reaction running under kinetic or thermodynamic control? N7-alkylation is often the kinetically favored pathway (faster reaction), while N9-alkylation leads to the more thermodynamically stable product.[9][10][11][12][13]

    • Solution: To favor the thermodynamic N9-product, try running the reaction at a higher temperature for a longer duration. This allows the initially formed kinetic N7-product to potentially equilibrate to the more stable N9-isomer.[5][10] Conversely, if you are unexpectedly obtaining the N7-isomer, running the reaction at a lower temperature might favor its formation as the kinetic product.[5]

Issue 2: Poor Overall Yield Despite Acceptable Regioselectivity

Even if you achieve the desired N9 isomer, low yields can stall your project. This often points to issues with reagent stability, reaction conditions, or substrate reactivity.

Diagnostic Questions & Solutions:

  • Is your purine substrate sufficiently activated? Incomplete deprotonation is a common cause of low conversion.

    • Solution: Ensure you are using at least one full equivalent of base. For purines with lower acidity, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be necessary to ensure complete formation of the purine anion.

  • Is your alkylating agent reactive enough?

    • Solution: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), consider converting it to a more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions).

  • Have you considered the Mitsunobu reaction? For alkylating with primary or secondary alcohols, the Mitsunobu reaction is a highly reliable alternative to traditional Sₙ2 alkylation.

    • Solution: Employing Mitsunobu conditions (e.g., triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) often provides high yields of the N9-alkylated purine with excellent regioselectivity.[14][15] This method is particularly advantageous as it proceeds through a different mechanism that inherently favors the N9 position for many purine systems.

Key Concepts & Mechanistic Insights

Understanding the "why" behind these troubleshooting steps is crucial for rational reaction design.

The Tautomerism Problem

The core issue of regioselectivity stems from the prototropic tautomerism of the purine ring. The N-H proton can reside on either the N7 or N9 nitrogen of the imidazole portion of the purine. In solution, there is an equilibrium between the N7-H and N9-H tautomers.[16] Alkylation can occur on either tautomer, leading to a mixture of products. The position of this equilibrium is influenced by the solvent and the electronic nature of the purine substituents.[16]

tautomers cluster_0 Purine Tautomeric Equilibrium cluster_1 Alkylation Pathways N9H N9-H Tautomer (Often more stable) N7H N7-H Tautomer N9H->N7H H⁺ shift N9_Product N9-Alkylated Product (Thermodynamic) N9H->N9_Product  Alkylation (R-X) N7_Product N7-Alkylated Product (Kinetic) N7H->N7_Product  Alkylation (R-X)

Caption: Purine tautomerism and competing alkylation pathways.

Kinetic vs. Thermodynamic Control

The N7 nitrogen is often considered more nucleophilic (the "harder" nucleophilic center), leading to a faster reaction rate under certain conditions (kinetic control).[9][17][18] However, the resulting N9-alkylated product is typically more sterically and electronically stable (thermodynamic product).[4][5]

Control TypeFavored ConditionsResulting Major IsomerRationale
Kinetic Lower temperatures, short reaction timesN7-Alkylated Purine The reaction proceeds via the lowest activation energy barrier, which often leads to the N7 isomer.[11][13]
Thermodynamic Higher temperatures, long reaction timesN9-Alkylated Purine The reaction is allowed to reach equilibrium, favoring the formation of the most stable product.[10][11][13]
A General Workflow for Optimization

When faced with a new purine substrate, a systematic approach is key. The following workflow can guide your optimization process.

workflow Start Start: New Purine Substrate Condition_Screen Initial Screen: K₂CO₃ / DMF Alkyl Halide, RT -> 60°C Start->Condition_Screen Analyze Analyze N9/N7 Ratio (LC-MS, ¹H NMR) Condition_Screen->Analyze Good_Selectivity Good N9 Selectivity? (>10:1) Analyze->Good_Selectivity Optimize_Yield Optimize for Yield: - Adjust Temperature - Change Concentration Good_Selectivity->Optimize_Yield Yes Poor_Selectivity Troubleshoot Selectivity Good_Selectivity->Poor_Selectivity No Success Success: Optimized N9-Alkylation Optimize_Yield->Success Mitsunobu Strategy 1: Mitsunobu Reaction (if R-OH is available) Poor_Selectivity->Mitsunobu Base_Solvent Strategy 2: Base/Solvent Screen (e.g., Cs₂CO₃, NaH in ACN, THF) Poor_Selectivity->Base_Solvent Steric Strategy 3: Modify Substrate (add C6-bulk if possible) Poor_Selectivity->Steric Mitsunobu->Analyze Base_Solvent->Analyze Steric->Analyze

Caption: A decision workflow for optimizing N9-alkylation.

Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between the N9 and N7 isomers? A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: The chemical shift of the C8-H proton is often diagnostic. In many solvent systems (like DMSO-d₆), the C8-H of the N9-isomer is typically downfield compared to the C8-H of the N7-isomer.

  • ¹³C NMR: The chemical shifts of the purine carbons, particularly C4 and C5, differ predictably. The C5 carbon is generally more deshielded (higher ppm) in the N9 isomer, while the C4 carbon is more shielded (lower ppm) compared to the N7 isomer.[19]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides unambiguous proof. For an N9-alkylated purine, you will see a 3-bond correlation between the protons on the alpha-carbon of your alkyl group (e.g., the -CH₂-) and the N9 carbon (C4 and/or C8). For the N7-isomer, this correlation will be to the N7 carbon (C5 and/or C8).[19]

  • ¹⁵N NMR: If available, ¹⁵N NMR is highly definitive, as the nitrogen chemical shifts are very sensitive to the substitution pattern.[19][20]

Q2: Are there any "silver bullet" conditions for N9-alkylation? A2: While no single condition works for all substrates, two methods have a high success rate:

  • Mitsunobu Reaction: For alkylation with alcohols, this is often the most reliable and regioselective method.[1][15]

  • Steric Shielding: Synthesizing a purine with a bulky group at the C6-position that shields the N7-position is a robust strategy to enforce N9-alkylation.[3][7][8]

Q3: Can the alkylating agent itself influence regioselectivity? A3: Yes. Highly reactive, "hard" alkylating agents (like dimethyl sulfate) may show less selectivity. Conversely, bulkier alkylating agents can enhance N9-selectivity due to sterics. Furthermore, methods that generate a more cationic intermediate, such as tert-alkylation under Lewis acid conditions, can be highly regioselective for either N7 or N9 depending on the specific conditions used.[4][5]

Validated Protocol: Selective N9-Benzylation of 6-Chloropurine

This protocol describes a standard procedure that reliably favors the N9-isomer for a common purine starting material.

Reagents & Equipment:

  • 6-Chloropurine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl Bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle/stir plate

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-chloropurine (1.0 eq).

  • Solvent & Base: Add anhydrous DMF to create a ~0.2 M solution. Add anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the N9-benzyl-6-chloropurine isomer.

  • Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.[21]

References
  • Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? The Journal of Organic Chemistry, 68(16), 6411–6423. [Link]

  • BenchChem. (n.d.). Distinguishing between N7 and N9 purine isomers by NMR.
  • Remaud, G., et al. (1986). The use of 15N-NMR spectroscopy for assigning the structures of isomeric N7- and N9-substituted purines. Tetrahedron, 42(18), 5073-5079.
  • Vinuesa, A., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. Journal of Heterocyclic Chemistry, 59(3). [Link]

  • Zhang, Q., et al. (2012). Regioselective N9 alkylation of purine rings assisted by β-cyclodextrin. Tetrahedron, 68(38), 7822-7826. [Link]

  • Zhong, M., & Robins, M. J. (2004). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 69(12), 4153–4158. [Link]

  • Loechler, E. L., et al. (2005). The structure of DNA dictates purine atom site selectivity in alkylation by primary diazonium ions. Chemical Research in Toxicology, 18(9), 1462–1470.
  • Doležal, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Doležal, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. [Link]

  • Zhong, M., & Robins, M. J. (2004). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H.
  • Remaud, G., et al. (1986). THE USE OF “N-NMR OF ISOMERIC N. ElectronicsAndBooks.
  • Vinuesa, A., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Wiley Online Library. [Link]

  • Li, Y., et al. (2023). Direct Regioselective C–H Cyanation of Purines. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • StackExchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • Semantic Scholar. (2001). SYNTHESIS OF N 2-ALKYLGUANOSINE USING MITSUNOBU REACTION AS A KEY STEP.
  • BYU ScholarsArchive. (n.d.). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine.
  • Plützer, C., et al. (2002). A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. The Journal of Physical Chemistry A, 106(42), 10058–10065.
  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • Huag, T., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(1), 100293.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Zhong, M., & Robins, M. J. (2004). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ACS Publications. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Sagher, D., et al. (1981). Analysis of alkylated sites at N-3 and N-7 positions of purines as an indicator for chemical carcinogens. Cancer Research, 41(10), 4006-4010.
  • Quora. (2014).
  • Osborne, M. R., & Lawley, P. D. (1993). Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking. Chemical-Biological Interactions, 89(1), 49-60.
  • Kohn, K. W., et al. (1987). Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. Proceedings of the National Academy of Sciences, 84(14), 4870-4874.
  • Loechler, E. L. (2009). The Formation and Biological Significance of N7-Guanine Adducts. National Institutes of Health. [Link]

  • Hartley, J. A., et al. (1986). DNA Sequence Selectivity of guanine-N7 Alkylation by Three Antitumor Chloroethylating Agents. Cancer Research, 46(4 Pt 2), 1943-1947.
  • Hartley, J. A., et al. (1988). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. Nucleic Acids Research, 16(21), 9975-9986.
  • Yi, C., & He, C. (2006). Direct Reversal of DNA Alkylation Damage. Cellular and Molecular Life Sciences, 63(4), 486-497.

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Technical Support Center: Suzuki Coupling with Dichloropurines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichloropurine substrates. This guide is structured to provide researchers, scientists, and drug development professionals with targeted, in-depth solutions to common and complex challenges encountered during these specific transformations. The unique electronic properties and coordination potential of the purine core demand carefully optimized conditions. This resource combines mechanistic insights with actionable protocols to guide you through successful reaction setup and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the Suzuki coupling of dichloropurines.

Q1: Why is my Suzuki coupling with a dichloropurine failing or giving low yields?

There are several core reasons specific to dichloropurines:

  • Catalyst Poisoning : The nitrogen atoms in the purine ring can coordinate strongly to the palladium catalyst, effectively deactivating it and halting the catalytic cycle.[1][2] This is one of the most frequent modes of failure.

  • Poor Reactivity of C-Cl Bonds : Carbon-chlorine bonds are significantly less reactive than C-Br or C-I bonds, making the initial oxidative addition step—often the rate-determining step—more challenging.[3][4]

  • Substrate Solubility Issues : Purine derivatives can have poor solubility in common Suzuki coupling solvents, leading to heterogeneous mixtures and inefficient reactions.[5]

  • Competing Side Reactions : Undesired reactions like protodeboronation (loss of the boronic acid group)[6] or homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.[7]

Q2: How do I control regioselectivity between the two chlorine atoms (e.g., at C2 and C6)?

Regioselectivity is governed by the electronic environment of the C-Cl bonds. In many purine systems, the C6 position is more electrophilic and thus more reactive toward oxidative addition by the Pd(0) catalyst. However, this preference can be influenced by:

  • Steric Hindrance : Bulky substituents on the purine ring or the boronic acid can direct the coupling to the less sterically hindered chlorine.

  • Ligand Choice : Very bulky ligands on the palladium catalyst can alter the innate selectivity by favoring approach at a specific site.[8][9]

  • Protecting Groups : Strategic use of protecting groups on the purine nitrogens can modulate the electronic properties of the ring and influence which C-Cl bond is more reactive.

Q3: My boronic acid appears to be decomposing. What's causing this?

Boronic acids can be unstable under Suzuki conditions, primarily through two pathways:

  • Protodeboronation : This is the protonolysis of the C-B bond, replacing it with a C-H bond, and is a common side reaction.[6] It can be catalyzed by residual acid or base and is often exacerbated by high temperatures and extended reaction times.

  • Oxidation/Homocoupling : In the presence of oxygen, boronic acids can oxidize or undergo palladium-catalyzed homocoupling to form a biaryl byproduct.[7][10] Thoroughly degassing the reaction mixture is crucial to minimize this.[11]

Part 2: In-Depth Troubleshooting Guide

This section is organized by observed experimental outcomes. Identify your issue and follow the diagnostic steps.

Issue 1: Low to No Product Formation with Starting Material Recovered

This outcome points directly to a failure in the catalytic cycle, most often at the oxidative addition stage.

Potential Cause 1: Catalyst Poisoning by Purine Nitrogens

The lone pairs on the purine's nitrogen atoms can act as strong ligands for the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalysis.[1][2]

  • Solution 1: Switch to a More Robust Ligand. Standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) center, accelerate the oxidative addition and reductive elimination steps, and sterically hinder the purine from coordinating to the metal.[3][4]

  • Solution 2: Use a Pre-catalyst. Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst (e.g., a Buchwald pre-catalyst or PEPPSI-type catalyst) that is designed for high activity and stability.[8]

Potential Cause 2: Insufficient Catalyst Activity for C-Cl Bond Cleavage

The C-Cl bond's strength requires a highly active catalyst system.

  • Solution 1: Increase Reaction Temperature. Aryl chlorides often require higher temperatures (e.g., 90-120 °C) to facilitate oxidative addition.[3] Consider switching to a higher-boiling solvent like dioxane or toluene. Microwave irradiation can also be effective for accelerating reactions with less reactive chlorides.[12][13]

  • Solution 2: Optimize the Base. While the base's primary role is to activate the boronic acid, its strength can influence the overall reaction. For difficult couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[14][15] However, be mindful that overly strong bases can accelerate boronic acid decomposition.

Issue 2: Significant Byproduct Formation

The presence of specific byproducts provides valuable clues about what is going wrong.

Symptom A: Homocoupling of Boronic Acid is Observed

This side reaction, forming a biaryl from two boronic acid molecules, is typically caused by the presence of oxygen or inefficient transmetalation.[7]

  • Solution 1: Rigorous Degassing. Ensure all solvents and the final reaction mixture are thoroughly degassed. Use multiple freeze-pump-thaw cycles or bubble a stream of argon or nitrogen through the solvent for at least 30 minutes.[16]

  • Solution 2: Use Fresh, High-Purity Reagents. Old or impure palladium sources can contain Pd(II) species that promote homocoupling.[7] Use high-purity boronic acids, as impurities can interfere with the reaction.

Symptom B: Protodeboronation or Dehalogenation Products are Detected

Seeing the arene from your boronic acid (protodeboronation) or the mono-chloropurine (dehalogenation) indicates that key intermediates are being quenched before they can couple.

  • Solution 1 (Protodeboronation): This reaction is often base-catalyzed.[6] Use the mildest base that still affords good reactivity (e.g., K₂CO₃). Ensure your boronic acid is of high quality and consider using its more stable pinacol ester derivative, which is less prone to this side reaction.[17][18]

  • Solution 2 (Dehalogenation): This can occur if the oxidative addition complex reacts with a hydrogen source in the reaction mixture before transmetalation.[7] Ensure solvents are anhydrous (unless water is a required co-solvent) and that the base is not generating excess water. Using a more active ligand can accelerate the subsequent transmetalation step, outcompeting the dehalogenation pathway.

Issue 3: Reaction Stalls After Mono-Substitution

If you are targeting di-substitution and the reaction stops after the first coupling, several factors could be at play.

Potential Cause 1: Deactivation of the Catalyst

The mono-substituted purine product may be a more potent catalyst poison than the starting dichloropurine.

  • Solution: Add a Second Charge of Catalyst. If analysis shows the reaction has stalled, a fresh charge of the catalyst and ligand can sometimes restart the reaction and drive it to completion.

Potential Cause 2: Decreased Reactivity of the Second C-Cl Bond

The addition of an aryl group at the first position (e.g., C6) can electronically deactivate the second C-Cl bond (e.g., at C2), making the second oxidative addition much slower.

  • Solution 1: Increase Reactant Equivalents. Use a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents) and base for di-substitution reactions.

  • Solution 2: Increase Temperature and Time. The second coupling may simply require more forcing conditions. Increase the reaction temperature after the first coupling is complete (as monitored by TLC or LC-MS) and allow for a longer reaction time.

Part 3: Data & Protocols

Table 1: Recommended Starting Conditions for Dichloropurine Suzuki Coupling
ParameterRecommendationRationale & Considerations
Palladium Source Buchwald G3 Pre-catalyst, PEPPSI-IPr, or Pd₂(dba)₃Pre-catalysts ensure efficient generation of the active Pd(0) species. Pd₂(dba)₃ is a reliable source but requires a ligand.[4][8]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich monophosphine ligands are essential for activating C-Cl bonds and preventing N-coordination.[3][15]
Pd/Ligand Ratio 1:2 to 1:2.2A slight excess of ligand ensures the palladium center remains coordinated and active throughout the reaction.
Catalyst Loading 1-5 mol %Higher loadings may be necessary for particularly challenging substrates or for achieving di-substitution.
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ is a good starting point. Cs₂CO₃ is more aggressive but effective. K₂CO₃ is milder and can reduce boronic acid decomposition.[14][19][20]
Solvent 1,4-Dioxane/H₂O (10:1), Toluene/H₂O (10:1), or Anhydrous DMFThe aqueous co-solvent often facilitates the dissolution of the base and accelerates transmetalation.[5] Anhydrous conditions may be needed if the substrate is water-sensitive.
Temperature 90 - 120 °CC-Cl bond activation typically requires elevated temperatures.[3]
Protocol: General Procedure for Mono-Arylation of a Dichloropurine

This protocol provides a robust starting point for optimization.

Materials:

  • Dichloropurine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol %)

  • SPhos (4.4 mol %)

  • K₃PO₄ (2.0 equiv), finely ground

  • Anhydrous, degassed 1,4-Dioxane and Water (10:1 v/v)

  • Schlenk flask or microwave vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichloropurine, arylboronic acid, and finely ground K₃PO₄.

  • In a separate vial, add the Pd₂(dba)₃ and SPhos, and dissolve them in a small portion of the degassed dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and water.

  • Thoroughly degas the final reaction mixture by bubbling with argon for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 4: Visualizing the Challenges

Diagram 1: The Suzuki Catalytic Cycle and Purine Interference

This diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the key step where purine substrates can interfere, leading to reaction failure.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa_ts Oxidative Addition pd0->oa_ts + Ar-X (Dichloropurine) pdiil Ar-Pd(II)L₂(X) oa_ts->pdiil trans_ts Transmetalation pdiil->trans_ts + R-B(OH)₂ + Base poison [Purine]-Pd(II)L₂(X) Inactive Complex pdiil->poison N-Coordination (Catalyst Poisoning) pdiir Ar-Pd(II)L₂(R) trans_ts->pdiir re_ts Reductive Elimination pdiir->re_ts re_ts->pd0 product Ar-R (Product) re_ts->product

Caption: Suzuki cycle showing catalyst poisoning by purine coordination.

Diagram 2: Troubleshooting Workflow for Failed Reactions

This flowchart provides a logical path for diagnosing and solving failed Suzuki coupling reactions with dichloropurines.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_sm Starting Material Consumed? start->check_sm sm_recovered No: SM Recovered (Cycle Not Started) check_sm->sm_recovered No sm_consumed Yes: SM Consumed (Side Reactions Dominating) check_sm->sm_consumed Yes cause_poison Potential Cause: Catalyst Poisoning or Inactive for C-Cl sm_recovered->cause_poison solution_ligand Solution: 1. Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) 2. Increase Temperature 3. Use Pre-catalyst cause_poison->solution_ligand check_byproduct What Byproducts Are Observed? sm_consumed->check_byproduct byproduct_homo Homocoupling check_byproduct->byproduct_homo byproduct_proto Protodeboronation/ Dehalogenation check_byproduct->byproduct_proto solution_homo Solution: 1. Rigorously Degas 2. Use Fresh Catalyst byproduct_homo->solution_homo solution_proto Solution: 1. Use Milder Base (K₂CO₃) 2. Use Boronic Ester 3. Ensure Anhydrous Conditions byproduct_proto->solution_proto

Caption: Troubleshooting flowchart for failed dichloropurine Suzuki couplings.

References

  • Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

  • Shang, R., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Scott, C. J., & Snieckus, V. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Wan, Y., et al. (2002). Azoles as Suzuki Cross-Coupling Leaving Groups: Syntheses of 6-Arylpurine 2'-Deoxynucleosides and Nucleosides from 6-(Imidazol-1-yl)- and 6-(1,2,4-Triazol-4-yl)purine Derivatives. Organic Letters, 4(21), 3671-3674. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Casares, J. A., et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 129(46), 14231-14243. [Link]

  • Cossi, P., et al. (2003). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 68(21), 8050-8055. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Szöllősi, G., & Bartók, M. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Molecules. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Scott, C. J., & Snieckus, V. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]

  • Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4348-4351. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

Sources

common side reactions in the synthesis of 2,6,9-trisubstituted purines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6,9-trisubstituted purines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of molecules. Here, we provide in-depth technical guidance, troubleshooting workflows, and frequently asked questions to support your experimental success.

Introduction

The synthesis of 2,6,9-trisubstituted purines is a cornerstone in the development of a wide range of biologically active compounds, including kinase inhibitors like Olomoucine and Roscovitine.[1][2] While the synthetic routes to these molecules are well-established, several side reactions can complicate their preparation, leading to low yields, difficult purifications, and ambiguous structural assignments. This guide provides a systematic approach to understanding and mitigating these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of N7 versus N9 alkylation, and how can I control the regioselectivity?

A1: The alkylation of a purine core at the N7 and N9 positions is one of the most common challenges in the synthesis of 2,6,9-trisubstituted purines. The outcome of this reaction is governed by a delicate interplay of electronic and steric factors, as well as reaction conditions.

  • Thermodynamic vs. Kinetic Control: Direct alkylation of 6-substituted purines with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers.[3] The N9-alkylated product is typically the thermodynamically more stable isomer and often predominates, while the N7 isomer is a common side product.[3][4] Kinetically controlled conditions, such as using a strong, non-coordinating base at low temperatures, can sometimes favor the N7 isomer. A new method for direct N7 regioselective tert-alkylation has been developed using N-trimethylsilylated purines and a Lewis acid catalyst like SnCl₄.[3][4]

  • Steric Hindrance: The substituent at the C6 position can play a significant role in directing the regioselectivity of N-alkylation. Bulky substituents at C6 can sterically hinder the N7 position, thereby favoring alkylation at the more accessible N9 position.[5][6] This "shielding" effect is a useful strategy to enhance N9 selectivity.

  • Reaction Conditions:

    • Bases and Solvents: The choice of base and solvent can influence the N7/N9 ratio. For instance, using Grignard reagents can favor the formation of the N7 isomer.[3]

    • Protecting Groups: A multi-step approach involving the protection of the N9 position, followed by N7 alkylation and subsequent deprotection, offers an unambiguous route to N7-substituted purines.[3]

Q2: How can I prevent the hydrolysis of my 6-chloropurine intermediate during nucleophilic substitution?

A2: 6-Chloropurine is a versatile intermediate for introducing various substituents at the C6 position through nucleophilic aromatic substitution (SNAr).[3] However, the chloro group can be susceptible to hydrolysis, especially under basic or prolonged heating conditions, leading to the formation of the corresponding hypoxanthine derivative.

  • Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions throughout the reaction. This includes using dry solvents, freshly distilled reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature and Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times. Lowering the reaction temperature, if the nucleophile is sufficiently reactive, can also minimize hydrolysis.

  • Choice of Base: Use a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl generated during the reaction. Amine bases are generally preferred over inorganic bases like carbonates or hydroxides, which can introduce water.

Q3: What leads to the formation of N-oxides, and are they a significant concern?

A3: Purine N-oxides can form when the purine ring is exposed to oxidizing conditions.[7][8][9][10] While not always a major side product in standard substitution and alkylation reactions, their formation can be a concern if oxidizing agents are present or if the reaction is performed in the presence of air for extended periods at high temperatures. The administration of adenine 1-N-oxide to mice leads to the deposition of 2,8-dihydroxyadenine in kidney tubules, indicating its in vivo metabolic conversion.[7]

  • Prevention: To avoid N-oxide formation, it is advisable to degas solvents and run reactions under an inert atmosphere, especially when dealing with electron-rich purine systems that are more susceptible to oxidation.

Troubleshooting Guides

Problem 1: My N-alkylation reaction yields an inseparable mixture of N7 and N9 isomers.

This is a classic problem in purine chemistry. The diagnostic and solution workflow is presented below.

G cluster_0 Troubleshooting N7/N9 Isomer Mixture start Inseparable N7/N9 Isomer Mixture Obtained q1 Is one isomer strongly favored (>9:1)? start->q1 sol1 Optimize purification (e.g., different column, HPLC). q1->sol1 Yes q2 Is the desired isomer the minor product? q1->q2 No sol2 Modify reaction conditions to favor the desired isomer: - Change base/solvent - Adjust temperature - Consider steric shielding at C6 q2->sol2 Yes sol3 Consider a regioselective synthesis strategy: - N9 protection/N7 alkylation/deprotection - Use of Grignard for N7 preference - Silylation and Lewis acid for N7 tert-alkylation q2->sol3 No, or optimization fails

Caption: Workflow for troubleshooting N7/N9 isomer mixtures.

Problem 2: Low yield in the C6 nucleophilic substitution of a 6-chloropurine derivative.

Low yields in this step can be attributed to several factors, from incomplete reaction to degradation of the starting material or product.

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction by TLC/LC-MS. Presence of significant starting material.Increase reaction time and/or temperature. Consider a more forcing solvent (e.g., n-butanol, DMSO).
Hydrolysis of Starting Material Check for the presence of the corresponding hypoxanthine derivative by LC-MS.Ensure strictly anhydrous conditions. Use a non-nucleophilic base.
Poor Nucleophilicity of Incoming Group Review the pKa of the nucleophile.Use a stronger base to deprotonate the nucleophile. Consider catalysis (e.g., palladium-catalyzed C-N coupling for less reactive amines).
Degradation of Product Observe multiple unidentified spots on TLC or peaks in LC-MS.Lower the reaction temperature and monitor closely. Ensure the product is stable under the workup conditions.
Problem 3: Unexpected formation of a di-substituted product.

This can occur if there are multiple reactive sites on the purine core or on the substituents.

G cluster_1 Troubleshooting Di-substituted Product Formation start Di-substituted Product Observed q1 Is the second substitution on the purine ring? start->q1 sol1 Use protecting groups for other reactive sites (e.g., amino groups). q1->sol1 Yes q2 Is the second substitution on an existing substituent? q1->q2 No end Proceed with modified synthesis sol1->end sol2 Protect the reactive functional group on the substituent before purine modification. q2->sol2 Yes sol2->end

Caption: Workflow for addressing di-substituted product formation.

Experimental Protocols

Protocol 1: General Procedure for N9-Selective Alkylation of 6-Chloropurine

This protocol is adapted from methodologies that leverage steric hindrance to favor N9 alkylation.[5][6]

  • To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF (0.1 M), add a non-nucleophilic base such as Cs₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the N9-alkylated purine.

Protocol 2: General Procedure for C6-Substitution of 6-Chloro-9-alkylpurine

This protocol is a general method for the SNAr reaction at the C6 position.

  • Dissolve the 6-chloro-9-alkylpurine (1.0 eq) in a suitable solvent such as n-butanol or ethanol (0.2 M).

  • Add the nucleophile (e.g., an amine, 1.2 eq) and a non-nucleophilic base like diisopropylethylamine (2.0 eq).

  • Heat the reaction mixture to reflux (or a suitable temperature) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the 2,6,9-trisubstituted purine.

References

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Microbe Notes. (2022, August 15). Purine Synthesis. Retrieved from [Link]

  • CRASH! Medical Review Series. (2022, April 10). Purine Synthesis [Video]. YouTube. [Link]

  • ACS Publications. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. Retrieved from [Link]

  • A New View into the Regulation of Purine Metabolism – The Purinosome - PMC - NIH. (n.d.). Retrieved from [Link]

  • Annual Review of Plant Biology. (2006, June 2). PYRIMIDINE AND PURINE BIOSYNTHESIS AND DEGRADATION IN PLANTS. Retrieved from [Link]

  • PubMed. (n.d.). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Retrieved from [Link]

  • SciSpace. (n.d.). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Retrieved from [Link]

  • Reddit. (2024, January 28). Base protection of purine nucleosides: how to choose a protecting group? r/OrganicChemistry. Retrieved from [Link]

  • ACS Omega. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]

  • ResearchGate. (2025, August 8). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Purine N-Oxides. Retrieved from [Link]

  • PubMed. (2003, August 8). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control?. Retrieved from [Link]

  • PubMed. (n.d.). Oxidizing action of purine N-oxide esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ACS Publications. (n.d.). Purine N-Oxides. I. Mono-oxides of Aminopurines. Journal of the American Chemical Society. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Purine N-Oxides. X. The Effect of Some Substituents on Stability and Reactivity. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of CYC-202 ((R)-Roscovitine). Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Protecting Groups for the Synthesis of Ribonucleic Acids. Retrieved from [Link]

  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Purine N-Oxides. II. The Structure of Adenine N-Oxide. Journal of the American Chemical Society. Retrieved from [Link]

  • Semantic Scholar. (2001, November 13). Synthesis and configuration of the cyclin-dependent kinase inhibitor roscovitine and its enantiomer. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Retrieved from [Link]

  • PubMed. (2024, October 1). Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents. Retrieved from [Link]

  • WUR eDepot. (n.d.). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC. Retrieved from [Link]

  • PubMed Central. (n.d.). The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD. Retrieved from [Link]

  • AACR Journals. (n.d.). Seliciclib (CYC202, R-Roscovitine) Induces Cell Death in Multiple Myeloma Cells by Inhibition of RNA Polymerase II–Dependent Transcription and Down-regulation of Mcl-1. Retrieved from [Link]

  • PubMed. (2019, December 25). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Retrieved from [Link]

  • NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). N -9 Alkylation of purines via light-promoted and metal-free radical relay. Retrieved from [Link]

  • PubMed Central. (n.d.). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Retrieved from [Link]

  • PubMed. (2025, September 26). Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. Retrieved from [Link]

  • PubMed. (n.d.). The radiosensitising effect of olomoucine derived synthetic cyclin-dependent kinase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological.... Retrieved from [Link]

  • BYU ScholarsArchive. (n.d.). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]

  • Quora. (2017, September 4). What is the difference between Hydrolysis and Substitution reaction?. Retrieved from [Link]

  • NIH. (n.d.). Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. Retrieved from [Link]

  • NIH. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological properties. Retrieved from [Link]

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Technical Support Center: Optimizing Palladium Catalysis for C-C Bond Formation with 2,6-dichloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the palladium-catalyzed C-C bond formation with the versatile yet challenging substrate, 2,6-dichloro-9-methyl-9H-purine. The purine scaffold is a cornerstone in medicinal chemistry, and its successful functionalization is pivotal for the discovery of novel therapeutics.[1] This resource offers troubleshooting guides and frequently asked questions to navigate the complexities of these reactions, ensuring higher yields, better selectivity, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for palladium-catalyzed cross-coupling reactions?

A1: The primary challenges arise from the electronic and structural properties of the purine ring. The two chlorine atoms are on an electron-deficient aromatic system, which can make the initial oxidative addition step of the catalytic cycle more difficult compared to more electron-rich aryl halides. Additionally, the lone pairs of electrons on the purine's nitrogen atoms can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] This can manifest as stalled reactions or low yields.

Q2: Which position, C2 or C6, is generally more reactive for substitution?

A2: In di- or trihalogenated purines, the C6 position is typically the most reactive towards nucleophilic substitution and cross-coupling reactions.[3] For 2,6-dichloropurines, selective mono-substitution at the C6 position is often achievable by carefully controlling the stoichiometry of the coupling partner. For instance, reacting 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine.[4]

Q3: What are the first steps I should take to optimize a Suzuki-Miyaura coupling with this substrate?

A3: A good starting point is to screen a few key parameters: the palladium catalyst system (precatalyst and ligand), the base, and the solvent. For challenging substrates like this, modern, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands such as XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like triphenylphosphine.[5] The choice of base is also critical, with common options being carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, needs to ensure the solubility of all components.

Q4: I am observing a black precipitate in my reaction. What is it and what should I do?

A4: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation. This consists of aggregated, inactive Pd(0) clusters and is a primary reason for low yields or stalled reactions. It can be caused by high temperatures, an insufficient ligand-to-palladium ratio, or the presence of oxygen. To prevent its formation, ensure your reaction is conducted under a strictly inert atmosphere, use a sufficient amount of a stabilizing ligand, and avoid excessive heating.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Low or no yield is the most common issue. A systematic approach to troubleshooting is essential.

troubleshooting_low_yield start Low/No Yield Observed q1 Is the catalyst system appropriate for a C-Cl bond on an electron-deficient heterocycle? start->q1 sol1 Switch to a more active catalyst system: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Consider N-heterocyclic carbene (NHC) ligands. - Use a stable precatalyst (e.g., a palladacycle). q1->sol1 No q2 Is the base effective and sufficiently soluble? q1->q2 Yes sol1->q2 sol2 Screen different bases: - Use strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). - Ensure adequate base solubility in the chosen solvent. q2->sol2 No q3 Is the reaction temperature high enough? q2->q3 Yes sol2->q3 sol3 Increase reaction temperature (typically 80-120 °C). Consider microwave irradiation to accelerate the reaction. q3->sol3 No q4 Is catalyst deactivation by the purine nitrogen a possibility? q3->q4 Yes sol3->q4 sol4 Increase catalyst loading. Use a more sterically hindered ligand to shield the Pd center. q4->sol4 Yes end Re-evaluate substrate and reagent purity. q4->end No sol4->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

  • Catalyst System: The C-Cl bond in this compound is less reactive than corresponding C-Br or C-I bonds. Therefore, a highly active catalyst is required to facilitate the oxidative addition step. Modern catalyst systems with bulky, electron-donating ligands are designed to enhance the reactivity of the palladium center.[5]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1] For this substrate, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The solubility of the base in the reaction medium is also important for its effectiveness.

  • Temperature: Many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, increasing it to the 80-120 °C range is a standard practice.

  • Catalyst Deactivation: As mentioned in the FAQs, the purine nitrogens can poison the palladium catalyst. Using a more sterically hindered ligand can create a protective pocket around the palladium atom, reducing the likelihood of coordination with the purine nitrogen.[2]

Issue 2: Poor Regioselectivity (Mixture of C2 and C6 Substituted Products)

While C6 is generally more reactive, obtaining a mixture of C2 and C6 substituted products can occur, especially if di-substitution is not desired.

  • Control Stoichiometry: To favor mono-substitution at the C6 position, use a slight excess (1.0-1.2 equivalents) of the boronic acid. Using a larger excess will promote di-substitution.[4]

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the slower reaction at the C2 position. Monitor the reaction by TLC or LC-MS to determine the optimal time to stop the reaction when the desired mono-substituted product is maximized.

  • Ligand Choice: While less common for Suzuki reactions, in other cross-couplings like the Sonogashira reaction, the choice of ligand has been shown to control regioselectivity on purine scaffolds.[6] If struggling with regioselectivity, screening different classes of ligands could be beneficial.

Issue 3: Side Product Formation (Homocoupling and Hydrodehalogenation)
  • Homocoupling: The dimerization of the boronic acid (Glaser coupling) or the aryl halide can be a significant side reaction. This is often promoted by the presence of oxygen in the reaction mixture. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to minimize homocoupling.[7]

  • Hydrodehalogenation: This is the replacement of a chlorine atom with a hydrogen atom. It can occur if there are sources of hydrides in the reaction mixture or as a competing pathway in the catalytic cycle. Using high-purity, anhydrous solvents and reagents can help minimize this side reaction.[2]

Data Presentation: Comparison of Reaction Parameters

The following tables provide a summary of typical conditions and how different components can affect the outcome of the reaction. This data is compiled from studies on 2,6-dichloropurines and related challenging heteroaryl chlorides.

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling

BaseTypical ConditionsCommentsReference(s)
K₃PO₄2-3 equiv., Toluene/H₂O or Dioxane/H₂O, 80-110 °CA strong, effective base for challenging couplings. Good solubility in aqueous mixtures.[1][8]
Cs₂CO₃2-3 equiv., Toluene or Dioxane, 80-110 °CHighly effective, often used for difficult substrates. Good solubility in organic solvents.[8][9]
K₂CO₃2-3 equiv., DME/H₂O or Toluene, 80-110 °CA common and cost-effective choice. May require higher temperatures or longer reaction times.[4][10]
Na₂CO₃2-3 equiv., Aqueous solvent mixtures, 80-110 °CA widely used base, but may be less effective for this specific substrate.[8][10]

Table 2: Comparison of Catalyst Systems for C-C Coupling of Dichlorinated Heterocycles

Palladium SourceLigandTypical Loading (mol%)CommentsReference(s)
Pd(OAc)₂SPhos1-2A robust system for C-Cl bond activation. SPhos is a bulky, electron-rich Buchwald ligand.[9]
Pd₂(dba)₃XPhos1-2Another highly active Buchwald ligand system, effective for challenging substrates.[9]
Pd(PPh₃)₄None2-5A "classical" catalyst. Often less effective for C-Cl bonds and prone to deactivation.[4][11]
PdCl₂(dppf)dppf2-5Can be effective, particularly for heteroaryl couplings.[12]

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific coupling partners is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation at C6

This protocol is adapted from the successful coupling of 9-benzyl-2,6-dichloropurine.[4]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in a portion of the degassed solvent.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., a 10:1 mixture of Toluene and water) to the Schlenk flask containing the solids. Then, add the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling. Note: Alkyne homocoupling (Glaser coupling) is a common side reaction. If this is observed, consider using copper-free conditions or adding the alkyne slowly to the reaction mixture.[13]

Protocol 3: General Procedure for Heck Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if necessary (e.g., PPh₃ or a more robust ligand).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF, DMAc, or toluene), the alkene (1.5 equiv.), and a base (e.g., triethylamine or K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the reaction to 100-140 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Visualizations of Key Mechanisms

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex transmetalation Transmetalation pd2_aryl_complex Ar-Pd(II)L₂-R pd2_complex->pd2_aryl_complex boronic_acid R-B(OH)₂ + Base pd2_aryl_complex->pd0 reductive_elimination Reductive Elimination product Ar-R substrate Ar-Cl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction Catalytic Cycle

heck_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex migratory_insertion Migratory Insertion pd2_alkyl_complex R-CH₂-CH(Ar)-Pd(II)L₂-Cl pd2_complex->pd2_alkyl_complex alkene H₂C=CHR beta_hydride_elimination β-Hydride Elimination product_complex [H-Pd(II)L₂(Cl)] (Ar-CH=CH-R) pd2_alkyl_complex->product_complex product_complex->pd0 base_regeneration Base Regeneration product Ar-CH=CH-R base Base substrate Ar-Cl

Caption: The catalytic cycle of the Heck reaction.

References

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. [Link]

  • ResearchGate. (2001). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]

  • ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ChemRxiv. Predicting C-N cross-coupling yields from literature data: Lessons from a machine learning study. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • Wikipedia. Heck reaction. [Link]

  • ResearchGate. General catalytic cycle for Suzuki-Miyaura and Negishi couplings (a), Heck reactions (b), and Buchwald–Hartwig aminations (c). [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • ResearchGate. Heck coupling reaction of aryl halides with styrene using 9 as catalyst.... [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. [Link]

  • ResearchGate. Catalytic cycle of a Suzuki‐Miyaura reaction. [Link]

  • Nature. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • National Institutes of Health. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (2015). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

Sources

Technical Support Center: Strategies to Improve the Solubility of Purine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for addressing the common challenge of poor aqueous solubility of purine-based kinase inhibitors. The purine scaffold is a privileged structure in kinase inhibitor design, but its often planar and hydrophobic nature can lead to significant solubility hurdles, impacting bioassay results and preclinical development.[1][2] This resource is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with poorly soluble purine-based kinase inhibitors.

Q1: Why are my purine-based kinase inhibitors consistently showing low aqueous solubility?

A1: The low solubility of many purine-based kinase inhibitors is often inherent to their chemical structure. The purine ring system itself is relatively hydrophobic. Furthermore, to achieve high potency and selectivity, these molecules are often decorated with aromatic and other nonpolar functional groups that increase lipophilicity and can lead to strong crystal lattice interactions, both of which decrease aqueous solubility.[3][4]

Q2: What is the first and most straightforward step I should take to improve the solubility of my ionizable purine-based compound for in vitro assays?

A2: For ionizable compounds, the simplest initial step is to adjust the pH of your aqueous buffer.[5][6] Purine-based compounds are often weakly basic due to the nitrogen atoms in the purine ring.[7][8] Lowering the pH below the pKa of the basic functional group will lead to its protonation, creating a charged species that is generally more soluble in water.[6][9] Conversely, if your compound has acidic functional groups, increasing the pH above their pKa will enhance solubility. A pH-solubility profile is a crucial initial experiment to determine the optimal pH range for your compound.[10][11][12]

Q3: I am using DMSO to dissolve my compound, but it's precipitating upon dilution into my aqueous assay buffer. What can I do?

A3: This is a very common issue. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly becomes much more polar, causing the compound to crash out of solution. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, although this is cell-line dependent.[7] If precipitation still occurs, consider preparing a stock solution in a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in addition to or instead of DMSO, if your assay permits.[5] Another effective strategy is to use cyclodextrins, which can encapsulate the drug molecule and increase its aqueous solubility without the need for harsh organic solvents.[5][7]

Q4: What are the main categories of strategies I can employ to improve the solubility of my purine-based kinase inhibitor?

A4: There are two primary categories of strategies:

  • Chemical Modifications: These involve altering the molecule itself. This includes salt formation, creating prodrugs, or making structural modifications to the parent molecule.[5][11]

  • Formulation-Based Approaches: These strategies involve the use of excipients or advanced delivery systems to enhance solubility without changing the chemical structure of the active pharmaceutical ingredient (API). This includes the use of co-solvents, cyclodextrins, solid dispersions, and nanotechnology-based delivery systems like liposomes or nanoparticles.[5][13]

Troubleshooting Guide for Solubility Issues

This section provides a structured approach to troubleshooting common solubility problems encountered during experiments.

Problem Probable Cause(s) Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. - Low intrinsic aqueous solubility.- The final concentration exceeds the solubility limit in the assay buffer.- Re-determine the saturation solubility in your specific buffer.[5]- Lower the final concentration of the compound in the assay.- If possible, adjust the pH of the buffer to a range where the compound is more soluble.[5][6]
Compound is soluble in 100% DMSO but precipitates upon serial dilution in aqueous buffer. - The percentage of DMSO in the final dilution is too low to maintain solubility.- Keep the final DMSO concentration at a level that maintains solubility, but is tolerated by your assay (typically ≤0.5%).[7]- Prepare a more concentrated stock in DMSO to minimize the volume added to the aqueous buffer.- Consider using a different co-solvent or a mixture of co-solvents.[5]
Solubility is too low for in vitro assays, and high concentrations of organic solvents are cytotoxic. - The inherent low solubility of the compound limits its utility in sensitive biological assays.- Employ cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and biocompatible choice.[5][7]- Explore nanotechnology-based formulations like liposomes or polymeric nanoparticles to encapsulate the compound.[14][15][16]
Observed variability in bioassay results. - Inconsistent compound concentration due to precipitation in the assay medium.- Visually inspect your assay plates for any signs of precipitation.- Optimize the solvent concentration and buffer composition to ensure complete solubilization.[17]- Consider incorporating solubilizing agents like urea or sucrose, ensuring they don't interfere with the assay.[17]
Need to improve solubility for in vivo studies. - Poor aqueous solubility leading to low oral bioavailability.- Consider salt formation to significantly increase aqueous solubility.[5][18]- Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS).[5][19]- Explore amorphous solid dispersions with hydrophilic polymers.[5][20]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with purine-based kinase inhibitors.

G start Low Solubility Observed check_ionizable Is the compound ionizable? start->check_ionizable adjust_ph Adjust pH and measure pH-solubility profile check_ionizable->adjust_ph Yes use_cosolvent Optimize co-solvent system (e.g., DMSO, PEG, Ethanol) check_ionizable->use_cosolvent No ph_success Solubility Improved? adjust_ph->ph_success ph_success->use_cosolvent No proceed Proceed with Experiment ph_success->proceed Yes cosolvent_success Solubility Improved? use_cosolvent->cosolvent_success cyclodextrin Use cyclodextrins (e.g., HP-β-CD) cosolvent_success->cyclodextrin No cosolvent_success->proceed Yes cyclo_success Solubility Improved? cyclodextrin->cyclo_success advanced_formulation Consider advanced formulations: - Salt Formation - Solid Dispersions - Nanoparticles - Lipid-based systems cyclo_success->advanced_formulation No cyclo_success->proceed Yes structural_mod Consider chemical modification: - Add solubilizing groups - Prodrug approach advanced_formulation->structural_mod end Re-evaluate Compound/Strategy advanced_formulation->end

Caption: Decision tree for troubleshooting low solubility.

Key Strategies for Solubility Enhancement

This section provides a more detailed overview of common and advanced strategies to improve the solubility of purine-based kinase inhibitors.

Chemical Modification Strategies
Salt Formation

For ionizable purine-based kinase inhibitors, forming a salt is one of the most effective ways to significantly increase aqueous solubility and dissolution rate.[18] By reacting an acidic or basic drug with a suitable counter-ion, a salt with improved physicochemical properties can be generated.[21][22]

  • Mechanism: The ionic nature of the salt allows for more favorable interactions with water molecules compared to the neutral parent compound, leading to increased solubility.

  • Considerations: The choice of counter-ion is critical and can influence not only solubility but also stability, hygroscopicity, and manufacturability.[23] A thorough salt screening study is recommended to identify the optimal salt form.

Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This strategy can be employed to overcome solubility issues by temporarily masking the physicochemical properties responsible for poor solubility.[24]

  • Mechanism: A hydrophilic moiety is attached to the parent drug, often via an ester or phosphate linkage, to create a more water-soluble prodrug. Once administered, enzymes in the body cleave this linkage, releasing the active parent drug.[25]

  • Example: Attaching a phosphate group to a hydroxyl functionality on the kinase inhibitor can dramatically increase aqueous solubility.

Structural Modifications

In early drug discovery, modifying the chemical structure of the lead compound can address solubility issues.

  • Strategies:

    • Introduction of Polar Groups: Adding polar functional groups like hydroxyl (-OH), amino (-NH2), or morpholino moieties can increase hydrophilicity and improve solubility.[26]

    • Disruption of Molecular Planarity and Symmetry: High molecular planarity and symmetry can lead to strong crystal packing and consequently, low solubility. Introducing substituents that disrupt this planarity can lower the crystal lattice energy and improve solubility.[27][28]

    • Replacing Aromatic C-H with Nitrogen: Substituting a carbon atom in an aromatic ring with a nitrogen atom (e.g., converting a phenyl ring to a pyridine ring) can increase polarity and hydrogen bonding potential, often leading to improved solubility.[26]

Formulation-Based Strategies
Co-solvents

The use of water-miscible organic solvents, or co-solvents, is a common technique to increase the solubility of hydrophobic compounds.[29]

  • Mechanism: Co-solvents reduce the polarity of the aqueous environment, thereby decreasing the interfacial tension between the solute and the solvent, which enhances solubility.[29]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycols (PEGs), and propylene glycol are frequently used.[5][30]

  • Caution: The concentration of co-solvents must be carefully controlled, especially in cellular assays, due to potential toxicity.[7]

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6]

  • Mechanism: The poorly soluble kinase inhibitor is encapsulated within the hydrophobic cavity, forming a more water-soluble inclusion complex.[5][7]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles compared to native β-cyclodextrin.[7]

Amorphous Solid Dispersions

This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[5]

  • Mechanism: By preventing the drug from crystallizing, it exists in a higher-energy amorphous state. This amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[20]

  • Common Polymers: Polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) are commonly used polymers.[6]

Nanotechnology-Based Drug Delivery

Nanocarriers can encapsulate poorly soluble drugs, enhancing their solubility and stability.[14][16]

  • Types of Nanocarriers:

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[15]

    • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these can encapsulate drugs and provide controlled release.[15][16]

    • Nanosuspensions: Consist of the pure drug in nanocrystal form, stabilized by surfactants or polymers. The small particle size increases the surface area, leading to enhanced dissolution rate and solubility.[5][20]

  • Advantages: Nanotechnology-based systems can also offer targeted drug delivery and improved pharmacokinetic profiles.[14][31][32]

Lipid-Based Formulations

For highly lipophilic kinase inhibitors, lipid-based formulations can significantly improve oral absorption.[19]

  • Mechanism: The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. Upon contact with gastrointestinal fluids, these formulations form fine emulsions or micellar solutions, which facilitate drug solubilization and absorption.[19]

  • Types: Self-emulsifying drug delivery systems (SEDDS) are a common type of lipid-based formulation.[5]

Summary of Solubility Enhancement Techniques
Technique Mechanism Advantages Disadvantages
pH Adjustment Increases the proportion of the more soluble ionized form of the drug.Simple, cost-effective, and easy to implement for in vitro studies.[5]Only applicable to ionizable compounds; may not be suitable for in vivo applications due to physiological pH.
Salt Formation Creates an ionic compound with higher aqueous solubility.Can dramatically increase solubility and dissolution rate; well-established technique.[18]Only for ionizable drugs; potential for disproportionation and hygroscopicity issues.[22]
Co-solvents Reduces the polarity of the solvent system.Simple and effective for preparing stock solutions for in vitro assays.[5][29]Potential for toxicity in cellular and in vivo studies; risk of drug precipitation upon dilution.[7]
Cyclodextrins Encapsulates the drug in a hydrophobic cavity, presenting a hydrophilic exterior.Significant solubility enhancement; often biocompatible.[5][6]Can be expensive; potential for nephrotoxicity at high concentrations with some cyclodextrins.
Solid Dispersions Stabilizes the drug in a high-energy amorphous state within a hydrophilic polymer.Substantial increase in apparent solubility and dissolution rate.[5][20]Can be physically unstable, with the risk of recrystallization over time.
Nanotechnology Encapsulates the drug in a nanocarrier or reduces particle size to the nanometer range.Improves solubility, stability, and can enable targeted delivery.[14][15][16]More complex manufacturing processes; potential for toxicity of the nanocarrier materials.
Lipid-Based Formulations Solubilizes the drug in a lipid matrix that disperses in aqueous media.Excellent for highly lipophilic drugs; can enhance oral bioavailability.[5][19]Can be complex to formulate; potential for drug precipitation upon dispersion.

Experimental Protocols

Protocol for Preparing a Stock Solution Using a Co-solvent
  • Weigh the Compound: Accurately weigh a small amount of your purine-based kinase inhibitor (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Add Co-solvent: Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-100 mM).

  • Solubilize: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at elevated temperatures.

  • Sterile Filtration (Optional): If the stock solution is for use in cell culture, filter it through a 0.22 µm syringe filter into a fresh sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution for Assay: When preparing working solutions, perform serial dilutions in your assay buffer. It is crucial to add the DMSO stock to the buffer and mix immediately to minimize precipitation. Always ensure the final DMSO concentration is below the tolerance level of your assay.[7]

Protocol for Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer.

  • Add Compound: Add an excess amount of your purine-based kinase inhibitor to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator at room temperature for 24-48 hours to allow for complexation and equilibration.

  • Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized drug-cyclodextrin complex.

  • Determine Concentration: Quantify the concentration of the solubilized drug in the supernatant using a suitable analytical method, such as HPLC-UV. This will give you the enhanced solubility value.

General Workflow for Solubility Screening

The following diagram outlines a general workflow for screening different solubility enhancement strategies.

G start Poorly Soluble Compound kinetic_sol Measure Kinetic Solubility in Assay Buffer start->kinetic_sol thermo_sol Measure Thermodynamic Solubility start->thermo_sol sol_assessment Assess Solubility Data kinetic_sol->sol_assessment thermo_sol->sol_assessment ph_screen pH Screening (for ionizable compounds) sol_assessment->ph_screen cosolvent_screen Co-solvent Screening (DMSO, Ethanol, PEG) sol_assessment->cosolvent_screen excipient_screen Excipient Screening (Cyclodextrins, Surfactants) sol_assessment->excipient_screen analyze_results Analyze Results and Select Optimal Strategy ph_screen->analyze_results cosolvent_screen->analyze_results formulation_dev Advanced Formulation Development (Solid Dispersions, Nanoparticles) excipient_screen->formulation_dev excipient_screen->analyze_results formulation_dev->analyze_results

Sources

managing steric hindrance in substitutions on the purine core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Steric Landscape of the Purine Core

Welcome to the technical support guide for managing steric hindrance in substitution reactions on the purine scaffold. As researchers in medicinal chemistry and drug development, we frequently encounter the unique challenges posed by the purine heterocycle. Its fused ring system, rich with nitrogen atoms, creates a complex electronic and steric environment. Successful synthesis of novel purine derivatives—critical for developing new therapeutics from antivirals to kinase inhibitors—hinges on our ability to precisely control regioselectivity and overcome the inherent steric barriers at specific positions.[1][2][3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide both foundational understanding and actionable protocols. We will move from identifying the sources of steric hindrance to implementing advanced strategies to overcome them, ensuring your syntheses are both efficient and successful.

FAQ: Foundational Concepts
Question: What is steric hindrance and where does it occur on the purine core?

Answer: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because the size and shape of molecules physically impede the approach of a reactant.[4] On the purine core, which consists of fused pyrimidine and imidazole rings, specific positions are particularly susceptible to steric crowding.[5]

  • C6-Position: This position is flanked by the N1 and N7 atoms. Large substituents at these nitrogen positions can significantly hinder the approach of a nucleophile targeting C6.

  • C2-Position: Flanked by the N1 and N3 atoms, this position is also sterically constrained.

  • C8-Position: This is part of the imidazole ring and is sterically shielded by both the N7 and N9 atoms, making direct substitution challenging.[6]

  • N7 vs. N9 Alkylation: The N9 position is generally more accessible and thermodynamically favored for alkylation. The N7 position is more sterically hindered by the C6 substituent and the imidazole ring itself, often requiring specific conditions to achieve selective substitution.[7]

Below is a diagram illustrating the sterically hindered zones of the purine nucleus.

StericHindranceMap cluster_purine Purine Core Steric Map cluster_legend Legend N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 N9 N9 C4->N9 C6 C6 C5->C6 C6->N1 N7 N7 N7->C5 C8 C8 C8->N7 N9->C8 S1 S1->C6 S2 S2->C6 S3 S3->C8 S4 S4->C8 High L1 High Steric Hindrance Medium L2 Moderate Steric Hindrance SNAr_Troubleshooting start Low/No Yield at C6 Position check_nucleophile Is the nucleophile sterically demanding? start->check_nucleophile check_temp Is the reaction temperature too low? check_nucleophile->check_temp No sol_microwave Solution: Use Microwave Irradiation (Increases kinetic energy to overcome barrier) check_nucleophile->sol_microwave Yes check_solvent Is the solvent appropriate? (e.g., DMF, DMSO) check_temp->check_solvent No sol_temp Solution: Increase Temperature (Conventional Heating) check_temp->sol_temp Yes sol_catalyst Solution: Consider Catalysis (e.g., Photoredox/Nickel dual catalysis for late-stage functionalization) check_solvent->sol_catalyst Yes, but still fails sol_solvent Solution: Optimize Solvent (Polar aprotic solvents enhance nucleophilicity) check_solvent->sol_solvent No

Caption: Decision workflow for troubleshooting C6-substitutions.

Recommended Solutions & Protocols:

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating, allowing reactions to overcome high activation energy barriers in significantly shorter times. [8][9]This is often the most effective first step for sterically hindered reactions. [10][11]

  • Advanced Catalysis: For particularly challenging couplings, modern catalytic methods can be employed. Photoredox/Nickel dual catalysis, for example, allows for the coupling of alkyl bromides with chloropurines under mild conditions, bypassing the traditional SNAr mechanism. [12]

Problem 2: Poor Regioselectivity in N-Alkylation (N7 vs. N9)

You are performing an N-alkylation on a 6-substituted purine and obtain a mixture of N7 and N9 isomers, or exclusively the N9 product when the N7 isomer is desired.

Causality Analysis: N-alkylation of purines is governed by a balance of electronic and steric factors.

  • Thermodynamic Control: N9-alkylation is generally thermodynamically more stable and favored under equilibrium conditions (higher temperatures, longer reaction times).

  • Kinetic Control: N7-alkylation can sometimes be favored under kinetic control (lower temperatures, shorter reaction times), as the N7 lone pair can be more nucleophilic, but this is highly substrate-dependent.

  • Steric Influence: Large substituents at C6 will sterically disfavor N7 alkylation. Conversely, certain C6 substituents can direct alkylation to the N7 position. [7] Recommended Solutions & Protocols:

  • Catalyst-Controlled Regioselectivity: The use of a Lewis acid, such as Tin(IV) chloride (SnCl₄), can dramatically favor N7 substitution. The catalyst coordinates with the purine ring, sterically blocking the N9 position and electronically activating the N7 position for the incoming electrophile. [7] Protocol: N7-Regioselective tert-Alkylation using SnCl₄

    • Objective: To achieve selective alkylation at the N7 position of a 6-chloropurine derivative.

    • Methodology:

      • Suspend the 6-chloropurine starting material (1.0 equiv) in an anhydrous solvent such as acetonitrile or 1,2-dichloroethane under an inert atmosphere (N₂ or Ar).

      • Add a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) and heat to reflux to form the silylated purine in situ. This step enhances solubility and reactivity.

      • Cool the reaction mixture to 0 °C.

      • Add the tert-alkyl halide electrophile (e.g., tert-butyl bromide, 1.5 equiv).

      • Slowly add SnCl₄ (1.0 - 2.0 equiv) dropwise. The amount of catalyst can be critical and may require optimization. [7] 6. Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Verification: The primary product should be the N7-alkylated isomer. This can be confirmed using 2D NMR techniques (HMBC, NOESY) to establish connectivity between the alkyl group protons and the purine core carbons (specifically C5 and C8).

    • Troubleshooting: If a mixture of isomers is still obtained, try lowering the reaction temperature or reducing the amount of catalyst. If no reaction occurs, ensure all reagents and solvents are anhydrous, as SnCl₄ is highly water-sensitive.

  • Use of Protecting Groups: Strategically placing a removable protecting group can block one nitrogen atom, forcing the reaction to occur at the desired position. For example, a bulky silyl group might preferentially protect the less-hindered N9 position, leaving N7 available for alkylation. [13][14]

Problem 3: Failure of C-C Bond Formation at the C8-Position

You are attempting a Suzuki or Stille cross-coupling at an 8-bromopurine derivative with a bulky coupling partner, but the reaction yields are low, or you primarily observe starting material decomposition.

Causality Analysis: While palladium-catalyzed cross-coupling reactions are powerful, they are not immune to steric effects. The C8 position is crowded by the N7 and N9 atoms. The oxidative addition step at the C8-Br bond may proceed, but the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) can be severely hindered if the incoming organometallic reagent or the resulting biaryl product is too large to be accommodated in the coordination sphere of the palladium catalyst.

Recommended Solutions:

  • Ligand Optimization: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, or Buchwald-type biaryl phosphines) can promote the reductive elimination step, which is often the turnover-limiting step in sterically challenging cross-couplings.

  • Direct C-H Activation: As an alternative to pre-functionalizing the C8 position with a halide, direct C-H arylation can be employed. These methods, often using Pd or Cu catalysts, can sometimes tolerate steric bulk better than traditional cross-coupling reactions. [15] Data Summary: Impact of Ligand on Sterically Hindered C8-Arylation

EntryCatalyst/LigandCoupling PartnerYield (%)
1Pd(PPh₃)₄2,6-dimethylphenylboronic acid< 5%
2Pd₂(dba)₃ / SPhos2,6-dimethylphenylboronic acid75%
3Pd₂(dba)₃ / XPhos2,6-dimethylphenylboronic acid82%

This table represents illustrative data based on common findings in the field. Actual yields will vary.

References
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing.
  • THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROM
  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evalu
  • Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. PubMed.
  • Purine and Pyrimidine Metabolism. (1997).
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH.
  • Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorpor
  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. (2021).
  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evalu
  • Microwave Assisted Organic Synthesis.
  • A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs. PubMed.
  • Structure–activity features of purines and their receptors: implications in cell physiop
  • Unraveling the Purine Synthesis P
  • Substituted purine analogues define a novel structural class of catalytic topoisomerase II inhibitors. PubMed.
  • Purine. Wikipedia.
  • Purine. Britannica. [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Protective Groups. Organic Chemistry Portal. [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017).
  • Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018). ResearchGate. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Protecting group. Wikipedia. [Link]

  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. (2021). PMC - NIH.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). PMC.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]

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Technical Support Center: Analytical Troubleshooting for LC-MS Analysis of Purine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of purine metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying these vital biomolecules. Purine metabolites, with their diverse polarities and concentrations in biological matrices, present unique analytical challenges. This guide provides in-depth, field-proven insights to help you troubleshoot common issues, ensuring the integrity and reliability of your experimental data.

Section 1: Foundational Challenges in Purine Metabolite Analysis

The accurate measurement of purine metabolites such as adenosine, inosine, guanosine, hypoxanthine, xanthine, and uric acid by LC-MS is often hampered by their inherent chemical properties and the complexity of biological samples. Key challenges include:

  • High Polarity: Many purine metabolites are highly polar, making them difficult to retain on traditional reversed-phase (RP) liquid chromatography columns. This can lead to poor peak shapes and co-elution with the solvent front.[1][2]

  • Structural Similarity: The close structural similarity among different purine metabolites can make chromatographic separation challenging.

  • Wide Concentration Range: Purine metabolites can be present in biological fluids at vastly different concentrations, requiring a wide dynamic range for accurate quantification.[3]

  • Matrix Effects: Co-eluting endogenous components from complex matrices like plasma, urine, or cell lysates can significantly impact the ionization efficiency of target analytes, leading to ion suppression or enhancement.[4][5][6][7][8]

  • Metabolite Instability: Some purine metabolites are susceptible to degradation or enzymatic conversion during sample collection, storage, and preparation.[9][10][11]

This guide will address these challenges through a series of practical troubleshooting questions and detailed experimental protocols.

Section 2: Troubleshooting Guides in Q&A Format

Chromatographic Issues: Poor Peak Shape and Retention

Question: My purine metabolite peaks are tailing, splitting, or showing poor retention on my C18 column. What is causing this and how can I fix it?

Answer: This is a classic issue when analyzing highly polar compounds like purines on reversed-phase columns. The primary causes are insufficient retention and secondary interactions with the stationary phase.[1][12]

Causality Explained: Standard C18 columns primarily retain compounds through hydrophobic interactions. Highly polar purines have limited affinity for the nonpolar stationary phase, causing them to elute very early, often with the solvent front.[1] Peak tailing can be exacerbated by interactions between the basic purine molecules and residual acidic silanol groups on the silica-based column packing.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Solutions:

  • Switch to an Appropriate Column Chemistry:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar compounds. They utilize a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes like purines.[2][13]

    • Mixed-Mode or Polar-Embedded Phases: These columns offer alternative selectivities and can provide enhanced retention for polar compounds.[1]

  • Optimize Mobile Phase Conditions (for RP columns):

    • Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., sodium heptane sulfonate) to the mobile phase. This reagent pairs with the charged purine analytes, increasing their hydrophobicity and retention on the RP column.[1]

    • Adjust pH and Buffer: Using a low pH mobile phase (e.g., with formic or phosphoric acid) can suppress the ionization of residual silanols and ensure consistent protonation of the purine analytes, which can sometimes improve peak shape. Increasing buffer concentration can also help stabilize retention.[1][14]

  • Address Injection Solvent Mismatch:

    • In HILIC, the injection solvent must have a high organic content, similar to the mobile phase, to prevent peak distortion. Dissolving samples in a highly aqueous solvent will lead to poor peak shape.[2][13]

    • When using ion-pairing reagents, dissolving the sample in the mobile phase containing the reagent is crucial to prevent peak splitting or broadening.[1]

Mass Spectrometry Issues: Low Sensitivity and Signal Instability

Question: I'm observing low signal intensity and high baseline noise for my purine metabolites. How can I improve the sensitivity of my MS detection?

Answer: Low sensitivity can stem from several factors, including inefficient ionization, matrix effects, and suboptimal MS parameters.

Causality Explained: The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase composition and the presence of co-eluting matrix components that compete for ionization.[4][8] If the MS parameters are not optimized for the specific purine metabolites, ion transmission and detection will be compromised.

Troubleshooting Steps:

  • Optimize Ion Source Parameters:

    • Perform a systematic optimization of key parameters such as capillary voltage, desolvation gas flow and temperature, and nebulizer pressure.[15] These settings directly influence the efficiency of droplet formation and desolvation in the ESI source.

  • Mitigate Matrix Effects:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[4][5]

    • Chromatographic Separation: Ensure adequate chromatographic separation of your analytes from the bulk of the matrix components.

    • Dilution: A simple dilution of the sample can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression.[4]

    • Choice of Ionization Mode: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for some compounds.[4][8]

  • Enhance Mobile Phase for MS Detection:

    • Use mobile phase additives that promote ionization. Small amounts of formic acid are commonly used in positive ion mode, while ammonium formate or acetate can be effective buffers.[16]

    • Avoid non-volatile buffers like phosphates, which can contaminate the MS source.

  • Optimize MS/MS Parameters:

    • For tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM), optimize the collision energy for each precursor-to-product ion transition to ensure the most intense and stable fragment ion signal.[17]

ParameterRecommendation for Improved SensitivityRationale
Sample Preparation Use Solid-Phase Extraction (SPE) over Protein Precipitation.Provides more thorough cleanup, reducing matrix suppression.[4][5]
Ionization Source Optimize capillary voltage and gas flows.Ensures efficient desolvation and ion formation.[15]
Mobile Phase Use volatile buffers (e.g., ammonium formate).Prevents MS source contamination and promotes stable ionization.[16]
MS/MS Optimize collision energy for each MRM transition.Maximizes fragment ion intensity for better signal-to-noise.[17]
Data Integrity Issues: Retention Time Shifts and Poor Reproducibility

Question: My retention times are drifting between injections and across different batches. What could be the cause, and how do I ensure reproducibility?

Answer: Retention time instability is a common problem that can compromise analyte identification and quantification. The causes can be related to the column, mobile phase, or HPLC system.[18][19]

Causality Explained: Consistent retention times rely on a stable chromatographic system. Any changes in mobile phase composition, flow rate, column temperature, or column chemistry will affect the analyte's transit time through the column.[18][20]

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting retention time shifts.

Step-by-Step Solutions:

  • Verify Mobile Phase Preparation:

    • Ensure the mobile phase is prepared consistently for every batch. Inaccurate buffer concentrations or pH adjustments can cause shifts.[19]

    • If using a gradient, ensure the pump is mixing the solvents correctly.

  • Check for System Leaks and Flow Rate Instability:

    • A leak in the system will cause a drop in pressure and a decrease in the flow rate, leading to longer retention times.[18][21]

    • Faulty pump check valves or seals can also cause flow rate fluctuations.[18]

  • Ensure Proper Column Equilibration and Temperature Control:

    • The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using ion-pairing reagents or HILIC.[1]

    • Use a thermostatted column compartment to maintain a constant temperature, as temperature fluctuations can significantly impact retention times.[18][21]

  • Assess Column Health:

    • Over time, columns can become contaminated with matrix components or the stationary phase can degrade, leading to retention time drift.[18][20] Implement a regular column flushing protocol or replace the column if necessary.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare plasma samples for purine metabolite analysis to minimize matrix effects? A1: While protein precipitation is a quick method, solid-phase extraction (SPE) generally provides a cleaner extract, which is crucial for minimizing matrix effects in LC-MS analysis.[4][5] For highly complex matrices like plasma, the investment in developing a robust SPE method often pays off with more accurate and reproducible data.

Q2: My purine standards are not stable in solution. What are the best practices for their storage and handling? A2: Some purine metabolites, like allantoin, can be unstable in solution.[9][22] It is recommended to prepare stock solutions in a suitable solvent (e.g., water adjusted to a basic pH for uric acid and allantoin) and store them in aliquots at -80°C.[22] For daily use, fresh working solutions should be prepared from the stock.[9][22] Always check the stability of your analytes during method validation.[9]

Q3: How do I develop a reliable quantification method for endogenous purines? A3: For accurate quantification of endogenous analytes, the use of stable isotope-labeled internal standards is highly recommended. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. When these are not available, matrix-matched calibration curves are essential to compensate for matrix effects.[9] The standard addition method can also be a powerful tool for accurate quantification in complex matrices.[22][23]

Q4: Can I use the same LC-MS method for both urine and plasma samples? A4: While the core LC-MS parameters might be similar, the sample preparation will likely need to be different. Urine and plasma have very different compositions and analyte concentrations.[4][22] Urine samples often require a simple dilution, whereas plasma typically necessitates protein removal.[4][22] It is crucial to validate the method for each matrix separately to account for differences in matrix effects and analyte concentrations.

Section 4: Experimental Protocols

Protocol 1: Generic Sample Preparation for Purine Metabolites from Plasma
  • Thaw: Thaw plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: Add an internal standard solution (ideally stable isotope-labeled) to an aliquot of the plasma sample.

  • Protein Precipitation (Basic Method): Add 3 volumes of ice-cold methanol or acetonitrile to the plasma sample. Vortex thoroughly.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase to a specific volume. This step is crucial to match the injection solvent with the chromatographic conditions.[1][16]

  • Final Centrifugation/Filtration: Centrifuge the reconstituted sample again to remove any remaining particulates before transferring to an HPLC vial for analysis.

Protocol 2: HILIC-MS Method for Polar Purine Metabolites
  • Column: A HILIC column (e.g., bare silica or amide-bonded phase).

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[16]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a high percentage of Mobile Phase B (e.g., 95%) to retain polar analytes.

    • Gradually increase the percentage of Mobile Phase A to elute the retained compounds.

    • Ensure a sufficient re-equilibration time at the initial high organic conditions between injections.

  • Flow Rate: Typically 0.2-0.4 mL/min for standard analytical columns.

  • Injection Volume: 1-5 µL.

  • MS Detection: ESI in positive ion mode is generally suitable for purine metabolites.[24] Use MRM for quantification.

References

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]

  • Souza, I. D., & de Paula, M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation. Journal of the American Society for Mass Spectrometry. [Link]

  • Liao, H., Chen, G., & Sun, F. (2016). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. Analytical and Bioanalytical Chemistry, 408(28), 8083–8092. [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (n.d.). Matrix Effect in Bio-Analysis of Illicit Drugs With. Amanote Research. [Link]

  • Giordano, F., Dondi, F., & Barbarossa, A. (2023). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Metabolites, 13(3), 350. [Link]

  • Kuhara, T. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212429. [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. [Link]

  • Giordano, F., Dondi, F., & Barbarossa, A. (2023). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Semantic Scholar. [Link]

  • Separation Science. (n.d.). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

  • Patti, G. J., Tautenhahn, R., & Siuzdak, G. (2012). Simultaneous, untargeted metabolic profiling of polar and non-polar metabolites by LC-Q-TOF mass spectrometry. Nature Protocols, 7(3), 508–516. [Link]

  • Gál, M., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]

  • Godzien, J., Ciborowski, M., & Barbas, C. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 405. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 382-387. [Link]

  • Giordano, F., Dondi, F., & Barbarossa, A. (2023). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Metabolites, 13(3), 350. [Link]

  • Chasse, J. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. [Link]

  • Gkotsi, D. S., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 920. [Link]

  • McCalley, D. V. (2010). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Journal of Chromatography A, 1217(49), 7645-7653. [Link]

  • Biologie. (2016). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. Biologie. [Link]

  • Restek Corporation. (2019). LC Troubleshooting—Retention Time Shift. Restek Resource Hub. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Jemal, M. (2000). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 18(8), 754-764. [Link]

  • Cobice, D. F., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 967, 135-142. [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Haid, M., Muschet, C., & Spraul, M. (2020). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 10(9), 350. [Link]

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. [Link]

  • Dolan, J. W. (2016). Retention Time Drift—A Case Study. LCGC International, 29(4), 194-198. [Link]

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 81, 215-241. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of 2,6-dichloro-9-methyl-9H-purine and 2,6-dichloropurine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of two closely related purine analogs: 2,6-dichloro-9-methyl-9H-purine and its parent compound, 2,6-dichloropurine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that dictate their distinct biological profiles, supported by experimental frameworks and data.

Introduction: A Tale of Two Purines

At first glance, 2,6-dichloropurine and its 9-methylated derivative are strikingly similar. Both are built upon the purine scaffold, a privileged heterocyclic structure central to numerous bioactive compounds, including kinase inhibitors and antiviral agents.[1] The critical distinction lies in a single methyl group at the N9 position of the purine ring.

  • 2,6-Dichloropurine (CAS 5451-40-1): A highly versatile chemical intermediate.[2][3] Its reactive chlorine atoms at the C2 and C6 positions serve as handles for nucleophilic substitution, enabling the synthesis of a vast library of purine derivatives.[3][4] Crucially, the unsubstituted N9 position allows it to act as a precursor for nucleoside analogs, where a ribose or deoxyribose sugar is attached—a cornerstone of many antiviral and anticancer therapies.[2][5]

  • This compound (CAS 1712553): The methylation at the N9 position fundamentally alters the molecule's potential. It physically blocks the site of glycosylation, meaning it cannot be converted into a nucleoside analog. This structural constraint forces it to engage with biological targets through different mechanisms than its nucleoside counterparts, offering a distinct pharmacological profile. This modification also increases lipophilicity, which can influence cell membrane permeability and metabolic stability.

This guide will dissect how this seemingly minor structural modification leads to significant differences in their application as biological probes and potential therapeutic agents.

Comparative Analysis of Biological Potential

The presence or absence of the N9-methyl group dictates the synthetic and biological pathways these molecules can take.

2,6-Dichloropurine: The Versatile Precursor This compound is a foundational building block in medicinal chemistry.[5] Its primary value lies in its reactivity, which allows for sequential, selective substitution at the C6 and C2 positions. The chlorine at the C6 position is typically more labile and reacts first. This stepwise reactivity is exploited to create complex, 2,6-disubstituted purines.

Its most significant role is in the synthesis of nucleoside analogs that can interfere with viral replication or DNA synthesis in cancer cells.[2][6] Furthermore, the purine scaffold is a well-established framework for designing protein kinase inhibitors, as it mimics the adenine core of ATP.[1]

This compound: The Specific Non-Nucleoside Scaffold By blocking the N9 position, the 9-methyl derivative is channeled into a different path. It cannot be phosphorylated by cellular kinases in the same manner as a nucleoside, a critical activation step for many antiviral and anticancer drugs.

However, this does not render it inactive. Instead, it positions the molecule as a potential non-nucleoside inhibitor. The N9 position is a key hydrogen bond donor/acceptor site for interaction with the hinge region of many kinase ATP-binding pockets. Methylation removes this hydrogen bonding capability, which can drastically alter the binding mode and selectivity profile. This can be advantageous, potentially leading to inhibitors with novel selectivity for specific kinases or other ATP-binding proteins.

Table 1: Comparative Structural and Biological Properties
Feature2,6-DichloropurineThis compoundRationale for Difference
Classification Synthetic Intermediate / PrecursorNon-nucleoside ScaffoldUnsubstituted N9 allows for conversion to nucleosides.
Primary Role Building block for nucleoside analogs and diverse purine derivatives.[2][3]Direct use as a biological probe or inhibitor.N9-methylation prevents further modification at that site.
Potential MOA Pro-drug (after conversion to nucleoside), Kinase Inhibitor.Kinase Inhibitor, Probe for ATP-binding sites.Blocked N9 position forces a non-nucleoside mechanism of action.
Metabolic Fate Can be glycosylated at N9 by cellular machinery.Resistant to N9-glycosylation.The methyl group sterically and electronically blocks enzymatic action at N9.
Target Interaction N9-H can act as a hydrogen bond donor in target binding.N9-CH₃ is lipophilic and lacks H-bond donor capacity, altering binding.Fundamental change in the physicochemical properties of the N9 substituent.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences in biological activity, a series of head-to-head assays are required. The following protocols represent industry-standard methods for such a comparison.

Experiment 1: In Vitro Kinase Inhibition Assay

Rationale: Given that the purine scaffold is a known "privileged structure" for kinase inhibition, the most direct comparison is to screen both compounds against a panel of protein kinases.[1][7] This will reveal differences in potency (IC₅₀) and selectivity. We will use a generic luminescence-based assay that measures ATP consumption.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Compound Preparation: Prepare 10 mM stock solutions of 2,6-dichloropurine and this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.

  • Kinase Reaction:

    • In a separate 384-well plate, add 2.5 µL of kinase/substrate solution (e.g., CDK2/Cyclin A with a suitable peptide substrate in kinase reaction buffer).

    • Add 0.5 µL of the serially diluted compounds to the wells.

    • Initiate the reaction by adding 2 µL of ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation:

Table 2: Hypothetical IC₅₀ Values (µM) against a Panel of Kinases
CompoundCDK2Aurora AVEGFR2p38α
2,6-Dichloropurine>50>50>50>50
This compound5.215.8>5022.1

This hypothetical data illustrates a scenario where the N9-methylation confers inhibitory activity that the parent compound lacks, likely by improving binding affinity within the ATP pocket as a non-nucleoside scaffold.

Experiment 2: Cell-Based Antiproliferative Assay

Rationale: To determine if the observed in vitro kinase inhibition translates to a functional effect in a cellular context, an antiproliferative assay is essential. This measures the compounds' ability to inhibit cancer cell growth.

Protocol: MTS Assay (e.g., CellTiter 96® AQueous One Solution)

  • Cell Seeding: Seed a 96-well plate with cancer cells (e.g., HCT116 colorectal carcinoma) at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 9-point serial dilutions of each compound. Add 1 µL of diluted compound to the respective wells (final DMSO concentration <0.5%).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation & Readout: Incubate for 2-3 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls. Determine the GI₅₀ (concentration causing 50% growth inhibition) by plotting viability against compound concentration.

Visualization of Pathways and Workflows

Diagram 1: Simplified CDK-Mediated Cell Cycle Progression and Inhibition

This diagram illustrates the role of Cyclin-Dependent Kinase 2 (CDK2) in driving the cell from G1 to S phase. A purine analog inhibitor, such as this compound, would compete with ATP for the binding site on CDK2, preventing phosphorylation of the Retinoblastoma protein (Rb) and causing cell cycle arrest.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb_E2F Rb-E2F Complex (Transcription Repressed) CDK46->Rb_E2F phosphorylates Rb Rb Rb E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE Cyclin E E2F->CyclinE activates transcription Rb_E2F->E2F releases Purine_Inhibitor 2,6-dichloro-9-methyl- 9H-purine CDK2 CDK2 Purine_Inhibitor->CDK2 competes with ATP CyclinE->CDK2 activates CDK2->Rb_E2F further phosphorylates Rb (reinforces G1/S transition) ATP ATP ATP->CDK2

Caption: Simplified pathway of CDK2 in G1/S cell cycle transition and its inhibition.

Diagram 2: Experimental Workflow for Comparative Analysis

This workflow outlines the logical progression from initial compound characterization to biological evaluation.

Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis Compound1 2,6-Dichloropurine QC Purity & Identity QC (NMR, LC-MS) Compound1->QC Compound2 2,6-dichloro-9-methyl- 9H-purine Compound2->QC Kinase_Screen Biochemical Kinase Assay (IC50 Determination) QC->Kinase_Screen Cell_Assay Antiproliferative Assay (GI50 Determination) Kinase_Screen->Cell_Assay Hit Confirmation Data_Analysis Comparative Analysis: Potency, Selectivity, Structure-Activity Relationship Kinase_Screen->Data_Analysis Cell_Assay->Data_Analysis

Caption: High-level experimental workflow for comparing the two purine analogs.

Conclusion and Future Directions

The structural difference between 2,6-dichloropurine and this compound, while minor, is profound in its biological implications.

  • 2,6-Dichloropurine stands as a cornerstone intermediate, offering immense synthetic flexibility to generate diverse libraries of purine analogs, particularly nucleosides with potential antiviral and anticancer properties.[2][3][8] Its own biological activity is generally considered to be that of a precursor.

  • This compound , by contrast, is a distinct molecular entity. The N9-methylation blocks the nucleoside pathway, directing its potential towards non-nucleoside inhibitory mechanisms. This modification can enhance its profile as a kinase inhibitor by altering its binding mode, potentially leading to improved potency and a unique selectivity profile compared to other purine-based inhibitors.

Future research should focus on a direct, head-to-head screening of these two compounds in broad kinase and cellular assay panels. For this compound, any confirmed "hits" should be followed by structural biology studies (co-crystallography) to elucidate its binding mode and provide a rational basis for further structure-activity relationship (SAR) optimization. Investigating its metabolic stability and cell permeability would also be critical next steps in evaluating its drug-like properties.

References

  • Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety. Carbohydrate Research. Available at: [Link]

  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules. Available at: [Link]

  • The Role of 2,6-Dichloropurine in Antiviral Drug Synthesis. Blossom Pharmtech Co., Ltd. Available at: [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. Available at: [Link]

  • The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applications. Blossom Pharmtech Co., Ltd. Available at: [Link]

  • 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. National Institutes of Health. Available at: [Link]

  • (PDF) Biological activities of purine analogues: a review. ResearchGate. Available at: [Link]

  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. National Institutes of Health. Available at: [Link]

  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. National Institutes of Health. Available at: [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Available at: [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. PubMed. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • (PDF) 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available at: [Link]

  • Protein Kinase Inhibitors. National Institutes of Health. Available at: [Link]

  • System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. National Institutes of Health. Available at: [Link]

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A Comparative Guide to 2,6-dichloro-9-methyl-9H-purine and Other N9-Alkylated Purines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives finding applications in oncology and other therapeutic areas.[1][2] Among these, 2,6,9-trisubstituted purines have shown significant potential.[3][4] This guide provides a comparative analysis of 2,6-dichloro-9-methyl-9H-purine and other N9-alkylated purines, focusing on their efficacy as kinase inhibitors. We will delve into the structure-activity relationships, present comparative experimental data, and provide a detailed protocol for an in vitro kinase inhibition assay.

The Significance of the N9 Position in Purine-Based Kinase Inhibitors

The N9 position of the purine ring plays a crucial role in the interaction of these inhibitors with the ATP-binding pocket of kinases.[5] Alkyl substitutions at this position can significantly influence the compound's potency and selectivity by occupying a lipophilic domain within the target kinase.[6] The size and nature of the alkyl group can modulate the inhibitor's orientation and binding affinity. For instance, studies have shown that modifying the N9 substituent can impact the inhibition of various kinases, including Cyclin-Dependent Kinases (CDKs) and tyrosine kinases like Src and Abl.[5][7]

Comparative Analysis of N9-Alkylated Purine Kinase Inhibitors

Research on 2,6,9-trisubstituted purines has demonstrated that even minor changes to the N9-alkyl group can lead to significant differences in inhibitory activity. For example, in a series of analogues, the substitution of an ethyl group at the N9 position conferred significantly better CDK12 inhibitory activity compared to other alkyl groups.[8] This highlights the importance of empirical testing for each specific kinase of interest.

Below is a table summarizing representative data on the inhibitory activities of various N9-alkylated purines against different kinases, compiled from multiple sources.

CompoundTarget KinaseIC50 (nM)Reference
N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine (4c)EGFR21,500[9]
Compound 3a (an N9-alkylated purine)CDK2-cyclin E26.0[7]
Compound 12 (an N9-phenyl purine)CK2α4,300[10]
N9-arenethenyl purinesSrc/AblPotent[5]

Note: The inhibitory concentrations are highly dependent on the specific assay conditions and the other substitutions on the purine ring.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of N9-alkylated purines is a key area of investigation for optimizing kinase inhibitors.[10] The general consensus is that hydrophobic substituents at the N9 position project into a selectivity pocket at the back of the ATP binding site.[5] The optimal size and shape of this alkyl group vary between different kinases.

For instance, in the context of CDK2 inhibitors, filling the hydrophobic pocket at the N9 position with various alkyl substituents has been a successful strategy to enhance potency.[7] In contrast, for other kinases, a smaller methyl group might be optimal, or a more complex substituent like an arenethenyl group could be required to achieve dual inhibition of targets like Src and Abl.[5]

The interplay between the substituents at the C2, C6, and N9 positions of the purine ring is critical for determining the overall activity and selectivity of the inhibitor.[7][9]

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[11]

I. Materials
  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., this compound and other N9-alkylated purines)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)[11]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

II. Method
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for the dose-response curve.[11]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.[11]

    • In a white, opaque multi-well plate, add 2.5 µL of the serially diluted test compounds or a DMSO control to the appropriate wells.[11]

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • After the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[11]

    • Add 20 µL of the Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the ADP to ATP and generate a luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[11]

III. Rationale Behind Experimental Choices
  • Luminescence-Based Assay: This format is chosen for its high sensitivity, low background, and broad applicability to different kinases. It directly measures a product of the kinase reaction (ADP), providing a robust readout of enzyme activity.[11][12]

  • DMSO for Compound Solubilization: DMSO is a standard solvent for dissolving small molecule inhibitors due to its ability to dissolve a wide range of compounds and its compatibility with most enzymatic assays at low concentrations.[12]

  • Pre-incubation of Inhibitor and Kinase: This step allows the inhibitor to reach binding equilibrium with the kinase before the start of the enzymatic reaction, ensuring a more accurate measurement of its inhibitory potential.[11]

Visualizing the Concepts

Kinase Inhibition by N9-Alkylated Purines

G cluster_0 Kinase ATP Binding Pocket cluster_1 Cellular Response ATP ATP Kinase Kinase ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Blocked_Signaling Blocked Signaling (e.g., Apoptosis) Kinase->Blocked_Signaling Inhibition Leads to Substrate Substrate Substrate->Kinase Binds Inhibitor N9-Alkylated Purine Inhibitor Inhibitor->Kinase Competitively Binds Downstream_Signaling Downstream Signaling (e.g., Proliferation) Phosphorylated_Substrate->Downstream_Signaling

Caption: Competitive inhibition of a kinase by an N9-alkylated purine.

Experimental Workflow for Kinase Inhibition Assay

G A 1. Compound Dilution B 2. Add Inhibitor & Kinase to Plate A->B C 3. Pre-incubation (10 min) B->C D 4. Initiate Reaction with ATP/Substrate C->D E 5. Kinase Reaction (60 min) D->E F 6. Add ADP-Glo™ Reagent E->F G 7. Deplete ATP (40 min) F->G H 8. Add Kinase Detection Reagent G->H I 9. Signal Generation (30 min) H->I J 10. Read Luminescence I->J

Caption: Workflow for a luminescence-based kinase inhibition assay.

References

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A Senior Application Scientist's Guide to Assessing the Selectivity of Kinase Inhibitors Based on the 2,6-Dichloro-9-methyl-9H-purine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases.[2] Consequently, the development of small molecule inhibitors that can modulate kinase function holds immense therapeutic promise.

Among the myriad of chemical scaffolds explored for kinase inhibitor design, the 2,6,9-trisubstituted purine stands out as a "privileged scaffold." Its structural resemblance to the adenine core of ATP allows it to effectively compete for the highly conserved ATP-binding site of most kinases. The 2,6-dichloro-9-methyl-9H-purine, in particular, serves as a versatile and powerful starting point.[3][4] The chlorine atoms at the C2 and C6 positions are excellent leaving groups, enabling facile nucleophilic substitution and the generation of diverse chemical libraries with tailored potencies and selectivities.[5][6][7]

However, the high degree of structural conservation in the ATP-binding pocket across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[8] An inhibitor that potently blocks its intended target but also engages numerous "off-targets" can lead to unpredictable side effects and toxicity. Therefore, a rigorous, multi-tiered assessment of selectivity is not just a component of the drug discovery process; it is the cornerstone of developing a safe and effective therapeutic agent.[9][10]

This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors derived from the this compound core. We will move from broad, high-throughput biochemical profiling to in-depth biophysical characterization and finally to validation in the complex milieu of a living cell.

The Selectivity Assessment Workflow: A Multi-Tiered Strategy

A robust evaluation of inhibitor selectivity requires a phased approach. It begins with a wide net to understand the inhibitor's behavior across the kinome and progressively narrows down to confirm on-target activity and quantify off-target effects in a physiologically relevant context.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: In-Vitro Validation & MoA cluster_2 Tier 3: Cellular Context Assessment T1_Screen Broad Kinome Screen (>300 kinases, single concentration) T1_Data Data Analysis: Percent Inhibition, Selectivity Score T1_Screen->T1_Data T2_IC50 IC50 Determination (10-point dose-response) T1_Data->T2_IC50 Identify Hits & Significant Off-Targets T2_Biophys Biophysical Confirmation (Thermal Shift, SPR, ITC) T2_IC50->T2_Biophys T2_MoA Mechanism of Action (ATP Competition Assay) T2_IC50->T2_MoA T3_Engage Target Engagement (NanoBRET, CETSA) T2_IC50->T3_Engage Confirm Potent On-Target Activity T3_Pathway Pathway Inhibition (Phospho-Western Blot) T3_Engage->T3_Pathway T3_Functional Functional Cellular Assays (Proliferation, Apoptosis) T3_Pathway->T3_Functional End Result: Comprehensive Selectivity Profile T3_Functional->End Start Start: Purine Inhibitor Start->T1_Screen

Caption: A multi-tiered workflow for kinase inhibitor selectivity assessment.

Tier 1: Broad Kinome Profiling – Casting a Wide Net

The initial step is to understand the inhibitor's promiscuity by screening it against a large panel of kinases.[9] Commercial services offer panels covering over 400 kinases, providing a comprehensive landscape of potential interactions.[11] This is typically done at a single, high concentration (e.g., 1 or 10 µM) to identify any significant interactions.

Key Methodologies
  • Radiometric Assays (e.g., ³³PanQinase™, HotSpot™): This gold-standard method directly measures the transfer of a radiolabeled phosphate ([γ-³³P]-ATP) to a specific substrate.[11][12][13] Its high sensitivity and robustness make it a benchmark for kinase activity measurement.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[2][14] The ADP is converted to ATP, which is then used by luciferase to generate a light signal proportional to kinase activity. This format is non-radioactive and highly amenable to high-throughput screening.

  • Competitive Binding Assays: Unlike activity assays, these measure the direct binding of an inhibitor to the kinase, determining a dissociation constant (Kd).[12] They often use an immobilized ATP-competitive ligand, and the amount of kinase bound to this ligand is measured in the presence of the test inhibitor. This approach is independent of substrate phosphorylation and can identify inhibitors that bind to inactive kinase conformations.

Data Presentation & Interpretation

The primary output is the percent inhibition of each kinase at the tested concentration. This data is best visualized on a kinome tree diagram, where inhibited kinases are highlighted. For a more quantitative measure, a Selectivity Score (S-score) can be calculated, which represents the number of kinases inhibited above a certain threshold (e.g., >90%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Table 1: Hypothetical Tier 1 Kinome Scan of Compound P-13 (1 µM)

Kinase TargetFamilyPercent Inhibition (%)
CDK2 CMGC98.5
CDK5 CMGC92.1
GSK3B CMGC85.3
AURKAOther65.7
PLK1Other42.1
SRCTK15.6
ABL1TK12.3
... (350+ other kinases)<10%

From this initial screen, CDK2 is identified as the primary target, with CDK5 and GSK3B as the most significant off-targets. These "hits" are then carried forward for more rigorous validation.

Tier 2: In-Vitro Validation and Mechanism of Action

The goal of Tier 2 is to validate the hits from the broad screen by determining their potency (IC50) and to understand how they interact with their targets.

Key Methodologies & Protocols

1. IC50 Determination via Dose-Response Analysis

This is the most critical quantitative measure in biochemical assays. A 10-point dose-response curve is generated to accurately determine the concentration of inhibitor required to reduce kinase activity by 50%.

  • Protocol: Luminescence-Based IC50 Determination (ADP-Glo™)

    • Reagent Preparation: Prepare serial dilutions of the inhibitor (e.g., from 10 µM to 0.5 nM) in DMSO. Prepare kinase, substrate, and ATP solutions in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure the IC50 value approximates the true inhibition constant (Ki).[10][12]

    • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution, followed by 0.5 µL of the serially diluted inhibitor. Incubate for 15 minutes at room temperature.

    • Initiate Reaction: Add 2.5 µL of the ATP/substrate mixture to start the reaction. Incubate for 1 hour at 30°C.

    • Detect ADP Production: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Generate Light Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Biophysical Confirmation of Direct Binding

Biophysical methods confirm that the inhibitor physically interacts with the target kinase, ruling out artifacts from the assay technology.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This technique measures the change in a protein's melting temperature (Tm) upon ligand binding.[12] Tightly bound inhibitors stabilize the protein, leading to an increase in Tm. It's a rapid and low-cost method to confirm direct interaction.

3. Mechanism of Action (MoA) Studies

For ATP-competitive scaffolds like purines, it's crucial to confirm the mechanism.

  • ATP Competition Assay: IC50 values are determined at multiple fixed concentrations of ATP (e.g., 10 µM, 100 µM, 1 mM). For a competitive inhibitor, the measured IC50 will increase as the ATP concentration increases. This relationship can be visualized with a Cheng-Prusoff plot to derive the ATP-independent inhibition constant (Ki).

Table 2: Hypothetical Tier 2 Data for Compound P-13

KinaseIC50 (nM) @ Km ATPΔTm (°C) with 10x IC50 InhibitorMoA
CDK2 8.5 +5.2ATP-Competitive
CDK5 25.1 +4.8ATP-Competitive
GSK3B 98.7 +3.1ATP-Competitive
AURKA650.2+1.5Not Determined

This data confirms that P-13 is a potent, direct, and ATP-competitive inhibitor of CDK2, with >10-fold selectivity against its closest off-target, GSK3B, in a biochemical setting.

Tier 3: Assessing Selectivity in a Cellular Context

Biochemical activity is essential, but it does not guarantee efficacy or selectivity in a living cell.[12] Factors like cell membrane permeability, active drug efflux, and the much higher intracellular ATP concentration (~1-5 mM) can dramatically alter an inhibitor's profile.[10][15]

Key Methodologies & Protocols

1. Cellular Target Engagement

These assays directly measure whether the inhibitor binds to its intended target inside intact cells.

  • NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[15][16] The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds the kinase is then added, acting as the energy acceptor. When the inhibitor is added, it displaces the tracer, causing a decrease in the BRET signal.

Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Protocol: NanoBRET™ Target Engagement Assay

    • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase-NanoLuc fusion protein. Plate the cells in a 96-well white assay plate and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the inhibitor. Add the inhibitor to the cells, followed immediately by the fluorescent tracer.

    • Substrate Addition: Add Nano-Glo® Live Cell Substrate to the wells.

    • Incubation: Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Data Acquisition: Measure both donor emission (460nm) and acceptor emission (610nm) simultaneously using a BRET-capable plate reader.

    • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the ratio against inhibitor concentration to determine the cellular IC50.

2. Downstream Pathway Inhibition

This confirms that target engagement leads to the desired biological effect. For a CDK2 inhibitor, this would mean measuring the phosphorylation of a key substrate like Retinoblastoma protein (Rb).

  • Protocol: Phospho-Rb Western Blot

    • Cell Treatment: Seed a relevant cancer cell line (e.g., MCF-7) and serum-starve to synchronize cells. Treat with the inhibitor at various concentrations for 2-4 hours.

    • Lysis: Lyse the cells and quantify total protein concentration.

    • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Rb (Ser807/811) and total Rb (as a loading control).

    • Detection: Use a secondary antibody conjugated to HRP and detect with an ECL substrate.

    • Analysis: Quantify band intensity to determine the reduction in Rb phosphorylation as a function of inhibitor concentration.

Table 3: Hypothetical Tier 3 Data for Compound P-13

Assay TypeTargetCellular IC50 (nM)Notes
NanoBRET™ Target Engagement CDK2 155 ~18-fold shift from biochemical IC50, expected due to high cellular ATP.
NanoBRET™ Target EngagementGSK3B2,800Maintains >18-fold selectivity in a cellular context.
Phospho-Rb Western Blot CDK2 ~200 Dose-dependent inhibition of Rb phosphorylation observed.
Cell Proliferation (MCF-7) CDK2 350 Induces G1 cell cycle arrest, consistent with CDK2 inhibition.

This cellular data provides the ultimate validation. It shows that Compound P-13 engages its target CDK2 in living cells at nanomolar concentrations, leading to the inhibition of its downstream signaling pathway and a functional anti-proliferative effect. Crucially, it retains its selectivity over GSK3B in the cellular environment.

Conclusion

The this compound core is a robust starting point for developing potent kinase inhibitors. However, potency without selectivity is of little therapeutic value. The rigorous, multi-tiered approach detailed in this guide—moving from broad biochemical screening to specific biophysical and cellular validation—is essential to fully characterize an inhibitor's selectivity profile. By systematically generating and integrating these datasets, researchers can make informed decisions, prioritize the most promising candidates, and ultimately design safer, more effective targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link][9][10][12][17]

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A Comparative Efficacy Analysis: 2,6-Dichloro-9-methyl-9H-purine Derivatives Versus Established Anti-Leukemic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the relentless pursuit of more effective cancer therapeutics, purine analogs have long been a cornerstone in the treatment of hematological malignancies. This guide provides a detailed comparative analysis of the efficacy of a newer class of compounds, the 2,6-dichloro-9-methyl-9H-purine derivatives, against well-established purine analog drugs such as Fludarabine, Cladribine, and Mercaptopurine. By examining their distinct mechanisms of action and presenting available preclinical data, we aim to offer a comprehensive resource for researchers and drug development professionals.

Unveiling the Mechanisms of Action: A Tale of Two Strategies

The therapeutic efficacy of any anti-cancer agent is intrinsically linked to its mechanism of action at the molecular level. The compounds under review, while both targeting purine metabolism and cellular proliferation, employ fundamentally different primary strategies.

The Established Guard: Disrupting DNA Synthesis and Inducing Apoptosis

The classical purine analogs, Fludarabine, Cladribine, and Mercaptopurine, exert their cytotoxic effects primarily by interfering with DNA synthesis and repair, ultimately triggering programmed cell death (apoptosis).[1][2][3]

  • Fludarabine: This prodrug is converted intracellularly to its active triphosphate form, F-ara-ATP. F-ara-ATP competitively inhibits DNA polymerases, ribonucleotide reductase, and DNA primase, leading to the termination of DNA chain elongation.[4] This disruption of DNA synthesis is a key factor in its anti-leukemic activity.[5] Furthermore, the incorporation of F-ara-ATP into DNA and RNA can trigger apoptosis.[2][6]

  • Cladribine: Similar to fludarabine, cladribine is a purine nucleoside analog that is cytotoxic to both dividing and resting cells.[7] It is resistant to deamination by adenosine deaminase and is phosphorylated to its active triphosphate form. This active metabolite interferes with DNA repair and synthesis, leading to the accumulation of DNA strand breaks and subsequent apoptosis.[1][8]

  • Mercaptopurine: This analog of hypoxanthine is converted to thioinosine monophosphate (TIMP), which inhibits several enzymes involved in de novo purine synthesis.[3][9] Its active metabolites can also be incorporated into DNA and RNA, leading to cytotoxicity, particularly in rapidly proliferating cancer cells.[3]

The signaling pathway for these established drugs can be broadly summarized as follows:

cluster_0 Established Purine Analogs Drug Fludarabine / Cladribine / Mercaptopurine Active_Metabolite Active Triphosphate Metabolite Drug->Active_Metabolite Intracellular Phosphorylation DNA_Synthesis Inhibition of DNA Synthesis & Repair Active_Metabolite->DNA_Synthesis Apoptosis Induction of Apoptosis DNA_Synthesis->Apoptosis

Caption: Mechanism of action for established purine analogs.

The New Contenders: Targeting the Cell Cycle Engine

In contrast to the broad disruption of DNA synthesis, this compound derivatives, particularly the 2,6,9-trisubstituted purines, have emerged as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[10][11][12] CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. By inhibiting specific CDKs, these compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation.[13][14]

Several 2,6,9-trisubstituted purine derivatives have shown significant inhibitory activity against CDK1, CDK2, and CDK9.[11][15] Inhibition of these CDKs can lead to cell cycle arrest and apoptosis in various cancer cell lines, including those of hematological origin.[16][17] The therapeutic potential of CDK inhibitors in leukemia is an active area of research, with some showing promising results in preclinical and clinical studies.[18][19]

The mechanism for these novel derivatives can be visualized as:

cluster_1 2,6,9-Trisubstituted Purine Derivatives Derivative 2,6,9-Trisubstituted Purine Derivative CDK CDK Inhibition (e.g., CDK1, CDK2, CDK9) Derivative->CDK Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest Apoptosis_CDK Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_CDK cluster_2 MTT Assay Workflow Start Seed leukemia cells in a 96-well plate Incubate1 Incubate for 24h (cell adherence/recovery) Start->Incubate1 Treat Add serial dilutions of test compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h (formazan formation) Add_MTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at ~570nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate leukemia cells (e.g., HL-60, K562) in a 96-well plate at a predetermined optimal density and allow them to recover for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the known drugs in culture medium. Add these dilutions to the respective wells, including a vehicle control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable statistical software.

Conclusion: A Promising New Avenue in Leukemia Therapy

The emergence of this compound derivatives, particularly the 2,6,9-trisubstituted purines, as potent CDK inhibitors represents a significant advancement in the field of oncology. While the established purine analogs remain crucial in the treatment of hematological malignancies through their well-understood mechanisms of DNA synthesis inhibition, these novel compounds offer a more targeted approach by directly modulating the cell cycle.

The preclinical data, although not from direct comparative studies, suggests that certain 2,6,9-trisubstituted purines possess cytotoxic efficacy comparable to, and in some cases potentially exceeding, that of established drugs like Fludarabine against specific leukemia cell lines. Their distinct mechanism of action as CDK inhibitors may also offer advantages in overcoming resistance mechanisms that can develop against traditional chemotherapeutic agents.

Further research, including head-to-head preclinical studies and eventual clinical trials, is necessary to fully elucidate the therapeutic potential of these novel purine derivatives in the treatment of leukemia and other cancers. The continued exploration of their structure-activity relationships will undoubtedly pave the way for the development of even more potent and selective CDK inhibitors, offering new hope for patients with hematological malignancies.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,6,9-Trisubstituted Purines in Kinase Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among its many derivatives, 2,6,9-trisubstituted purines have emerged as a particularly fruitful area of research, yielding potent inhibitors of various protein kinases and demonstrating significant potential as anticancer, antiviral, and neuroprotective agents.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships of this versatile class of compounds, with a focus on their application in oncology. We will dissect the influence of substituents at the 2, 6, and 9 positions on biological activity, drawing on experimental data from key studies to provide a clear comparison for researchers in drug discovery and development.

The 2,6,9-Trisubstituted Purine Scaffold: A Versatile Template for Inhibitor Design

The core structure of a 2,6,9-trisubstituted purine offers three distinct points for chemical modification, allowing for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The general scaffold is depicted below:

Figure 1: General chemical structure of a 2,6,9-trisubstituted purine, highlighting the key positions for substitution (R2, R6, and R9).

The substituents at these positions play crucial roles in dictating the molecule's interaction with its biological target. For instance, in the context of kinase inhibition, the R6 substituent often interacts with the hinge region of the ATP-binding pocket, while the R2 and R9 groups can influence selectivity and solubility.

Comparative Analysis of Substituent Effects at the C2, C6, and N9 Positions

The following sections provide a comparative analysis of how different functional groups at the 2, 6, and 9 positions of the purine ring impact the biological activity of these compounds, with a focus on their anticancer properties.

The C6 Position: A Key Determinant of Potency

The substituent at the C6 position is often critical for high-affinity binding to the target protein. Structure-activity relationship studies have shown that an arylpiperazinyl system at this position is beneficial for cytotoxic activity.[1][4] This is exemplified in a study by Salas et al., where a series of 2,6,9-trisubstituted purines were evaluated for their anticancer effects.[1][4]

CompoundR2R6R9IC50 (HL-60, µM)
7h Cl4-(4-chlorophenyl)piperazin-1-ylcyclopentyl3.1
7j Cl4-(2-methoxyphenyl)piperazin-1-ylcyclopentyl5.2
4r F4-(4-chlorophenyl)piperazin-1-ylcyclopentyl27 (CACO2)

Table 1: Cytotoxicity of selected 2,6,9-trisubstituted purines with variations at the C6 position against the HL-60 human leukemia cell line.[1]

The data suggests that the nature of the substituent on the arylpiperazinyl moiety can fine-tune the activity. For instance, compound 7h , with a 4-chlorophenyl group, exhibited the highest potency in this series.[1][4]

The C2 Position: Balancing Steric Bulk and Activity

Modifications at the C2 position have a significant impact on the overall activity, with studies indicating that bulky substituents are generally not favorable for cytotoxicity.[1][4][5] This observation is supported by 3D-QSAR models, which suggest that steric properties at this position can negatively influence the compound's effectiveness.[1][4] In a series of CDK inhibitors, substitution of the C2 side chain with various groups of different sizes, such as methyl, propyl, butyl, phenyl, and benzyl, only slightly decreased the activity when compared to the parent compound, (R)-roscovitine.[6]

CompoundR2R6R9CDK1/cyclin B IC50 (µM)
(R)-roscovitine CH(OH)CH2OHbenzylaminoisopropyl0.45
21 (2R)-pyrrolidin-2-yl-methanol3-iodobenzylaminoisopropyl0.45

Table 2: Comparison of C2 substituents on CDK1/cyclin B inhibition.[6]

Interestingly, while large, bulky groups at C2 are often detrimental, the introduction of specific functionalities can lead to highly potent compounds. For example, compound 21 , with a (2R)-pyrrolidin-2-yl-methanol substituent at C2, maintained potent inhibitory activity against CDK1, CDK2, and CDK5.[6]

The N9 Position: Influencing Selectivity and Physicochemical Properties

The substituent at the N9 position is crucial for modulating the compound's selectivity and physicochemical properties, such as solubility and cell permeability. Studies have shown that increased steric bulk at the N9 position can reduce the inhibitory potential against CDKs.[6] Conversely, in other series, a cyclopentyl group at the N9 position has been shown to yield compounds with promising antiproliferative effects.[7]

In a study focused on developing CDK12 inhibitors, the nature of the alkyl group at the N9 position significantly influenced the inhibitory activity.[8]

CompoundR2R6R9CDK12/cyclinK IC50 (nM)
17f 3-pyridylbipyridyl methaneamineisopropyl221
28a 3-pyridylbipyridyl methaneamineethyl16

Table 3: Impact of N9 substituents on CDK12 inhibitory activity.[8]

As shown in Table 3, a simple change from an isopropyl group (17f ) to an ethyl group (28a ) at the N9 position resulted in a more than 13-fold increase in potency against CDK12.[8] This highlights the sensitivity of the target protein to the size and nature of the N9 substituent.

Experimental Protocols

A fundamental aspect of SAR studies is the robust and reproducible synthesis and biological evaluation of the compounds. Below are representative protocols for the synthesis of a 2,6,9-trisubstituted purine and a common assay for evaluating its biological activity.

General Synthesis of 2,6,9-Trisubstituted Purines

The synthesis of 2,6,9-trisubstituted purines often starts from commercially available dihalopurines, such as 2,6-dichloropurine or 2-fluoro-6-chloropurine.[1] A general synthetic route is outlined below:

Synthesis of 2,6,9-Trisubstituted Purines start 2,6-Dichloropurine step1 N9-Alkylation (e.g., Alkyl halide, K2CO3, DMF) start->step1 intermediate1 2,6-Dichloro-9-alkylpurine step1->intermediate1 step2 SNAr at C6 (e.g., Amine, DIPEA, n-BuOH) intermediate1->step2 intermediate2 2-Chloro-6-amino-9-alkylpurine step2->intermediate2 step3 SNAr at C2 (e.g., Amine, Microwave) intermediate2->step3 product 2,6,9-Trisubstituted Purine step3->product

Figure 2: A representative synthetic workflow for the preparation of 2,6,9-trisubstituted purines.

Step 1: N9-Alkylation: 2,6-Dichloropurine is reacted with an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to introduce the R9 substituent.

Step 2: Selective Nucleophilic Aromatic Substitution (SNAr) at C6: The resulting 2,6-dichloro-9-alkylpurine undergoes a selective substitution at the more reactive C6 position with an amine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like n-butanol.

Step 3: SNAr at C2: The final substitution at the C2 position is typically achieved by reacting the 2-chloro-6-amino-9-alkylpurine with another amine, often under microwave irradiation to facilitate the reaction.[9][10][11]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

MTT Assay Workflow cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with varying concentrations of the test compound cell_seeding->compound_treatment incubation_24h Incubate for 24-72 hours compound_treatment->incubation_24h mtt_addition Add MTT solution to each well incubation_24h->mtt_addition incubation_4h Incubate for 2-4 hours mtt_addition->incubation_4h solubilization Add solubilization solution (e.g., DMSO) incubation_4h->solubilization absorbance_measurement Measure absorbance at 570 nm solubilization->absorbance_measurement ic50_calculation Calculate IC50 value absorbance_measurement->ic50_calculation

Figure 3: A step-by-step workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the 2,6,9-trisubstituted purine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing MTT.

  • The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan by metabolically active cells.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Conclusion

The 2,6,9-trisubstituted purine scaffold represents a highly versatile and promising platform for the development of novel therapeutics, particularly in the realm of oncology. The extensive body of research on this class of compounds has provided valuable insights into their structure-activity relationships. Key takeaways include the critical role of the C6 substituent in determining potency, the general preference for smaller, less sterically hindered groups at the C2 position, and the significant influence of the N9 substituent on both potency and selectivity. The strategic manipulation of these three positions allows for the rational design of compounds with optimized biological activity and drug-like properties. As our understanding of the molecular targets of these compounds continues to grow, so too will our ability to design the next generation of 2,6,9-trisubstituted purine-based drugs with enhanced efficacy and safety profiles.

References

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  • Salas, C. O., Zárate, A. M., Espinosa-Bustos, C., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. [Link]

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  • Rojas, C., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. [Link]

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  • Chemical structures of 2,6,9-trisubstituted purines with biological... ResearchGate. [Link]

  • Chemical structures of 2,6,9-trisubstituted purines with biological properties. ResearchGate. [Link]

  • (PDF) Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. ResearchGate. [Link]

  • Lee, J., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. PubMed. [Link]

  • Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents. PubMed. (2024). [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2,6-Dichloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,6-Dichloro-9-methyl-9H-purine Scaffold as a Privileged Starting Point for Kinase Inhibitor Discovery

In the landscape of kinase inhibitor development, the purine scaffold stands as a "privileged structure," a testament to its evolutionary selection as the core of adenosine triphosphate (ATP), the ubiquitous phosphate donor for all kinase-catalyzed reactions.[1] This inherent affinity for the ATP-binding pocket makes purine analogs a fertile ground for the discovery of potent kinase inhibitors. The 2,6,9-trisubstituted purine framework, in particular, has yielded numerous clinically relevant molecules, including the well-characterized cyclin-dependent kinase (CDK) inhibitor, roscovitine (seliciclib).[2][3]

The starting material, this compound, offers a strategic entry point for synthetic diversification. The chlorine atoms at the C2 and C6 positions are amenable to nucleophilic substitution, allowing for the introduction of a wide array of chemical moieties to modulate potency and selectivity. The methyl group at the N9 position occupies the ribose-binding pocket, providing a stable anchor within the active site. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from this versatile scaffold, supported by experimental data and detailed protocols for key profiling assays. Our focus is to equip researchers with the knowledge to understand and control the selectivity of their purine-derived compounds.

The Imperative of Kinome-Wide Selectivity Profiling

While potent inhibition of the primary target is a key objective, the therapeutic success of a kinase inhibitor is often dictated by its selectivity profile across the entire kinome. The human kinome comprises over 500 kinases, many of which share structural homology in their ATP-binding sites.[4] Consequently, off-target inhibition is a common phenomenon that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6][7]

Kinome-wide profiling is a "compound-centric" approach that provides a global view of a compound's interaction space.[8] This comprehensive analysis is crucial for:

  • Identifying potential off-target liabilities: Early detection of undesirable cross-reactivities can save significant time and resources in the drug development pipeline.

  • Deconvoluting cellular phenotypes: Understanding the full spectrum of a compound's targets is essential for accurately interpreting its effects in cellular and in vivo models.

  • Discovering novel therapeutic opportunities: A promiscuous inhibitor may have efficacy in multiple disease contexts through the modulation of different signaling pathways.

  • Guiding structure-activity relationship (SAR) studies: Comparing the kinome profiles of a series of analogs can reveal the structural determinants of selectivity, enabling the rational design of more specific inhibitors.

Comparative Cross-Reactivity Analysis of 2,6,9-Trisubstituted Purine Inhibitors

To illustrate the impact of substitutions on the purine core on kinase selectivity, we will compare the kinome profiles of two well-known 2,6,9-trisubstituted purines, Roscovitine and its more potent analog CR8 , with a 2,6-disubstituted 9H-purine CHK1 inhibitor, Compound 3l . While not a 9-methyl derivative, the profile of 3l provides valuable insight into the selectivity of a simpler 2,6-disubstituted purine.

Roscovitine and CR8 were evaluated at a concentration of 10 µM against a panel of 402 kinases using the DiscoveRx KINOMEscan® platform.[2] The data is presented as a semi-quantitative score, where higher scores indicate a higher probability of a true interaction. For clarity, we are presenting the 15 best scores for each compound. Compound 3l was profiled for its kinase selectivity, and the data is presented as percent inhibition at a given concentration.[9]

Kinase TargetRoscovitine (10 µM) - ScoreCR8 (10 µM) - ScoreCompound 3l - % Inhibition
CDK2 >10 >10 -
CDK5 >10 >10 -
CDK1 >10 >10 -
CDK9 >10>10-
DYRK1A >10>10-
DYRK1B >10>10-
DYRK2 >10>10-
GSK3A >10>10-
GSK3B >10>10-
ERK5 (MAPK7) >10>10-
PIM1 >10>10-
PIM2 >10>10-
PIM3 >10>10-
CK1E >10>10-
CK1D >10>10-
CHK1 --Potent Inhibition (IC50 reported)

Analysis of Selectivity Profiles:

  • Roscovitine and CR8: As expected, both compounds show strong interactions with their primary targets, the cyclin-dependent kinases (CDKs).[2][3] However, the kinome scan reveals significant off-target activity against a number of other kinases, including the DYRK, GSK3, PIM, and CK1 families.[2] This promiscuity is a hallmark of many ATP-competitive inhibitors and underscores the importance of broad profiling. While CR8 is a more potent apoptotic inducer, its kinase interaction profile is remarkably similar to roscovitine, suggesting that its enhanced cellular activity may be due to factors other than a dramatically altered kinase selectivity.[2]

  • Compound 3l: This 2,6-disubstituted 9H-purine was designed as a CHK1 inhibitor and demonstrates acceptable selectivity against other kinases.[9] The specific substitutions at the C2 and C6 positions have steered its activity towards CHK1, highlighting the tunability of the purine scaffold. A direct, comprehensive kinome scan would be necessary for a complete comparison with roscovitine and CR8, but this example illustrates how modifications to the purine core can significantly alter the selectivity profile.

These examples demonstrate that while the 2,6,9-trisubstituted purine scaffold has a strong inherent affinity for CDKs, the specific chemical groups appended to the C2 and C6 positions play a critical role in defining the broader cross-reactivity profile.

Key Experimental Methodologies for Cross-Reactivity Profiling

A variety of robust and high-throughput methods are available for assessing kinase inhibitor selectivity. Below are detailed overviews and protocols for three widely used platforms.

KINOMEscan®: A Competitive Binding Assay

The KINOMEscan® platform from Eurofins Discovery (formerly DiscoveRx) is an active site-directed competition binding assay that quantitatively measures the interaction between a test compound and a panel of over 480 kinases.[10][11]

Principle of the Assay:

The assay relies on three core components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound.[12] If the test compound binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured on a solid support. The amount of captured kinase is then quantified using qPCR of the DNA tag.[12] A key advantage of this ATP-independent method is that it measures the true thermodynamic dissociation constant (Kd) of the inhibitor-kinase interaction, rather than an IC50 value which can be influenced by the ATP concentration in enzymatic assays.[12]

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Principle cluster_workflow Experimental Workflow Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Competition Bead Solid Support Ligand->Bead Compound Test Compound Compound->Kinase Binding qPCR qPCR Detection Bead->qPCR Quantification Step1 1. Incubate Kinase, Ligand-Beads & Compound Step2 2. Wash to Remove Unbound Components Step1->Step2 Step3 3. Elute & Quantify Bound Kinase via qPCR Step2->Step3 Step4 4. Analyze Data (% of Control) Step3->Step4 ADPGlo_Workflow cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection Kinase Kinase + Substrate PhosphoSub Phosphorylated Substrate Kinase->PhosphoSub ATP ATP ADP ADP ATP->ADP Inhibitor Test Inhibitor Inhibitor->Kinase AddReagent1 Add ADP-Glo™ Reagent (Stop & ATP Depletion) ADP->AddReagent1 AddReagent2 Add Kinase Detection Reagent (ADP -> ATP -> Light) AddReagent1->AddReagent2 Luminescence Measure Luminescence AddReagent2->Luminescence

Caption: ADP-Glo™ kinase assay workflow.

Step-by-Step Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.

  • Kinase Reaction Setup (5 µL volume):

    • To each well, add 2.5 µL of a 2x kinase/substrate solution in kinase reaction buffer.

    • Add 2.5 µL of a 2x test compound dilution (or vehicle control) in the same buffer.

    • Initiate the reaction by adding ATP to the desired final concentration.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate gently.

    • Incubate at room temperature for 40 minutes to ensure complete ATP depletion.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the light-producing reaction.

    • Mix the plate gently.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

LanthaScreen® Eu Kinase Binding Assay: A TR-FRET Approach

The LanthaScreen® Eu Kinase Binding Assay from Thermo Fisher Scientific is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the kinase active site.

Principle of the Assay:

This assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. [8]When both are bound, the Eu donor and the fluorescent tracer acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal. [8]

LanthaScreen_Principle cluster_no_inhibitor No Inhibitor: High FRET cluster_with_inhibitor With Inhibitor: Low FRET Kinase1 Tagged Kinase Antibody1 Eu-Ab Antibody1->Kinase1 Binding Tracer1 Fluorescent Tracer Antibody1->Tracer1 FRET Tracer1->Kinase1 Binding Kinase2 Tagged Kinase Antibody2 Eu-Ab Antibody2->Kinase2 Binding Tracer2 Fluorescent Tracer Inhibitor Test Inhibitor Inhibitor->Kinase2 Binding

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2,6-dichloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their final disposition. The proper disposal of 2,6-dichloro-9-methyl-9H-purine, a chlorinated heterocyclic compound, is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for managing this compound's waste stream, grounded in scientific principles and field-proven practices.

Part 1: Core Directive - Hazard Assessment and Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This initial assessment dictates all subsequent safety and disposal protocols.

Intrinsic Hazards of this compound

While comprehensive toxicological and environmental data for this compound is not extensively published, Safety Data Sheets (SDS) and data on analogous chlorinated compounds provide a clear directive for cautious handling. The primary hazards identified are significant irritations and the potential for harm if ingested or inhaled.[1][2]

Table 1: Hazard Profile Summary

Hazard ClassificationDescriptionGHS PictogramSource
Skin IrritationCauses skin irritation upon contact.GHS07[1]
Eye IrritationCauses serious eye irritation.GHS07[1]
Respiratory IrritationMay cause respiratory irritation if inhaled as dust.GHS07[1]
Acute Oral ToxicityAnalogous compounds are harmful if swallowed.GHS07[3][4]

The presence of a dichlorinated purine core suggests that the compound may be persistent in the environment. Chlorinated organic compounds can resist natural degradation processes and pose risks to aquatic life.[5][6][7] Therefore, preventing its release into the environment is a primary objective of the disposal plan.[1]

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against accidental exposure. The choice of PPE is directly informed by the hazard assessment.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[1]

  • Eye Protection: Tightly fitting safety goggles with side-shields are essential to protect against dust particles and splashes.[1]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing. For handling larger quantities, impervious clothing may be necessary.[1]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][8] If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator is required.[1][9]

Part 2: Procedural Guide - From Bench to Final Disposal

The disposal of this compound must follow a structured, compliant, and well-documented path. This involves waste characterization, segregation, and adherence to institutional and federal regulations.

Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[10] Due to its irritant properties and classification as a chlorinated organic compound, this compound waste should be managed as hazardous waste.

Workflow for Waste Segregation and Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Storage & Pickup Waste Waste Generated (Solid Purine, Contaminated PPE, etc.) Characterize Is waste hazardous? (Assume YES for this compound) Waste->Characterize Segregate Segregate into designated 'Chlorinated Solid Waste' container Characterize->Segregate Yes Container Use compatible, sealed container (e.g., HDPE or glass) Segregate->Container Label Label Container: 'HAZARDOUS WASTE' List all chemical constituents Container->Label Store Store in Satellite Accumulation Area (SAA) Under generator's control Label->Store Pickup Request pickup when container is ¾ full or per institutional timeline Store->Pickup

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure, unused this compound and materials contaminated with it.

1. Container Selection:

  • Rationale: To prevent leaks and reactions, the waste container must be compatible with chlorinated compounds.
  • Procedure: Select a clean, dry, and leak-proof container made of high-density polyethylene (HDPE) or glass. Do not use metal containers for corrosive waste, and ensure the container has a secure, tight-fitting lid.[10]

2. Waste Collection:

  • Rationale: All waste streams must be captured to prevent environmental release and personnel exposure.
  • Procedure:
  • Solid Waste: Carefully transfer excess or expired solid this compound into the designated hazardous waste container. Avoid generating dust by handling it in a fume hood and using gentle transfer techniques.[2]
  • Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips, gloves) that have come into contact with the compound must be placed in the same container.
  • Non-disposable Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The first rinse (rinsate) is considered hazardous waste and must be collected in a separate, clearly labeled "Chlorinated Liquid Waste" container. Subsequent rinses can be managed according to institutional policy.[11]

3. Labeling:

  • Rationale: Proper labeling is a federal requirement and ensures safe handling by all personnel, including waste management technicians.[10][11]
  • Procedure: Immediately label the waste container with the words "HAZARDOUS WASTE".[10] Clearly list all contents, including "this compound" and any solvents used for decontamination. Indicate the approximate percentage of each component.

4. Storage:

  • Rationale: Safe temporary storage prevents accidents and ensures compliance with regulations for Satellite Accumulation Areas (SAAs).
  • Procedure: Store the sealed waste container in a designated SAA at or near the point of generation.[11] The area should be secure, away from drains, and incompatible materials. Keep the container closed at all times except when adding waste.[10]

5. Final Disposal:

  • Rationale: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection.
  • Procedure: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][12] The most appropriate disposal method for chlorinated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[13]

Part 3: Emergency Preparedness

Accidents can happen despite the best precautions. A clear and rehearsed emergency plan is essential.

Accidental Spills
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Control: Prevent the spill from spreading or entering drains.[2]

  • Cleanup (Small Spills): For minor spills, trained personnel wearing appropriate PPE should gently sweep up the solid material, avoiding dust generation.[2] Use a dry cleanup method; do not use air hoses.[2] Place the collected material and all cleanup supplies into a designated hazardous waste container.

  • Cleanup (Large Spills): For major spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[2]

Personnel Exposure
  • Inhalation: Move the affected person to fresh air. Seek medical attention if respiratory irritation or other symptoms occur.[1][2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

By adhering to these rigorous procedures, you ensure that your innovative work in the laboratory is matched by an unwavering commitment to safety and environmental responsibility.

References

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  • Proper Disposal of 8-Ethynyl-9H-purine: A Guide for Labor
  • 2,6-Dichloro-8-methyl-9H-purine Safety Inform
  • SAFETY D
  • SAFETY D
  • 2-chloro-6-methyl-9H-purine SDS. ECHEMI.
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A Researcher's Guide to the Safe Handling of 2,6-dichloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling and disposal of 2,6-dichloro-9-methyl-9H-purine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is a chlorinated purine derivative. While comprehensive toxicological data is not always available for every novel compound, the known hazards associated with this chemical and its structural analogues necessitate a cautious and well-planned approach. The primary identified hazards are:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the chemical being used, the frequency of handling, and the potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is not merely a matter of compliance; it is a critical barrier between you and potential chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected for tears or punctures before use.To prevent direct skin contact, which can lead to irritation.[1] Double gloving is recommended for extended procedures.
Eye and Face Protection Tightly fitting safety goggles or chemical safety glasses meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing or aerosolization.[1]To protect the eyes from dust particles and splashes, which can cause serious and potentially irreversible damage.
Skin and Body Protection A flame-resistant lab coat or chemical-resistant clothing that covers the entire body.[1] Closed-toe and closed-heel shoes are required.To prevent accidental skin exposure from spills or splashes.[1][2]
Respiratory Protection A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood or if there is a potential for dust generation.[1]To prevent the inhalation of fine particles that can cause respiratory tract irritation.[1]
Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict handling protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

3.1. Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control dust and vapors.[2]

  • PPE Donning: Before entering the designated area, correctly don all required PPE as outlined in the table above.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

3.2. During Use:

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[1][3]

  • Minimize Contact: Avoid all contact with skin, eyes, and clothing.[3] Do not breathe in dust or vapors.

  • No Personal Items: Do not eat, drink, smoke, or apply cosmetics in the handling area.[3][4][5]

  • Labeling: Ensure all containers are clearly and accurately labeled.

3.3. After Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][5]

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe check_emergency Verify Emergency Equipment (Eyewash, Shower, Spill Kit) don_ppe->check_emergency handle_chemical Handle Chemical (Avoid Dust/Contact) check_emergency->handle_chemical decontaminate Decontaminate Surfaces & Equipment handle_chemical->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste in Labeled, Sealed Containers wash_hands->dispose_waste

Caption: Safe handling workflow for this compound.

Spill and Emergency Procedures

5.1. Minor Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid, avoiding dust generation.

  • Collect: Place the spilled material into a labeled, sealed container for hazardous waste disposal.

  • Clean: Clean the spill area with an appropriate decontaminating solution.

5.2. Major Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's emergency response team.

  • Isolate: If it is safe to do so, close the doors to the laboratory to contain the spill.

  • Do Not Re-enter: Do not re-enter the laboratory until it has been cleared by safety professionals.

5.3. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process.

  • Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed, and chemically compatible container.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6]

Conclusion: A Culture of Safety

The safe handling of this compound is not just about following a set of rules; it is about fostering a culture of safety within your research environment. By understanding the rationale behind each safety precaution, you and your team can work with confidence, ensuring both the integrity of your research and the well-being of every individual in the laboratory.

References

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  • PubChem. 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine.
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  • US EPA. Personal Protective Equipment.
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  • Sigma-Aldrich. 2,6-Dichloro-8-methyl-9H-purine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.